4-(Dimethylamino)benzohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(dimethylamino)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-12(2)8-5-3-7(4-6-8)9(13)11-10/h3-6H,10H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITIGLAGJBMISF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172962 | |
| Record name | p-(Dimethylamino)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19353-92-5 | |
| Record name | 4-(Dimethylamino)benzohydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19353-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | p-(Dimethylamino)benzohydrazide | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19353-92-5 | |
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| Record name | p-(Dimethylamino)benzohydrazide | |
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| Record name | p-(dimethylamino)benzohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.062 | |
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| Record name | 4-(Dimethylamino)benzohydrazide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW4RGK8W5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Dimethylamino)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 4-(Dimethylamino)benzohydrazide, a versatile compound with applications in medicinal chemistry and materials science. This document details the core synthetic methodology, including experimental protocols and quantitative data, to support research and development activities.
Synthesis Pathway Overview
The most prevalent and efficient synthesis of this compound is a two-step process commencing with the esterification of 4-(dimethylamino)benzoic acid, followed by the hydrazinolysis of the resulting ester intermediate.
Step 1: Esterification of 4-(Dimethylamino)benzoic Acid
The initial step involves the conversion of 4-(dimethylamino)benzoic acid to its corresponding methyl ester, methyl 4-(dimethylamino)benzoate. This is typically achieved through a Fischer esterification reaction, where the carboxylic acid is heated with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Step 2: Hydrazinolysis of Methyl 4-(Dimethylamino)benzoate
The second and final step is the reaction of the synthesized methyl 4-(dimethylamino)benzoate with hydrazine hydrate. In this nucleophilic acyl substitution reaction, the hydrazino group displaces the methoxy group of the ester to form the desired this compound. This reaction is typically carried out by refluxing the ester with hydrazine hydrate in an alcoholic solvent.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| Methyl 4-(dimethylamino)benzoate | C₁₀H₁₃NO₂ | 179.22 | 101 - 102[1] | ~95%[1] |
| This compound | C₉H₁₃N₃O | 179.22 | 173 - 176 | High |
Note: The yield for the final product is typically high, though specific percentages vary depending on the reaction scale and purification methods.
Experimental Protocols
The following are detailed experimental protocols for the two-step synthesis of this compound.
Experiment 1: Synthesis of Methyl 4-(dimethylamino)benzoate
Materials:
-
4-(Dimethylamino)benzoic acid (23 g)[1]
-
Methanol (200 ml)[1]
-
Concentrated Sulfuric Acid (2 ml)[1]
-
Saturated Sodium Bicarbonate solution
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 23 g of 4-(dimethylamino)benzoic acid in 200 ml of methanol.[1]
-
Carefully add 2 ml of concentrated sulfuric acid to the solution.[1]
-
Heat the mixture to reflux and maintain for 48 hours.[1]
-
After cooling to room temperature, pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Collect the resulting crystalline precipitate by vacuum filtration.
-
Wash the crystals thoroughly with distilled water.
-
Dry the purified methyl 4-(dimethylamino)benzoate to obtain the final product (approximately 24 g).[1]
Experiment 2: Synthesis of this compound
Materials:
-
Methyl 4-(dimethylamino)benzoate
-
Hydrazine hydrate (80-99%)
-
Ethanol or Methanol
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve methyl 4-(dimethylamino)benzoate in a suitable volume of ethanol or methanol.
-
Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, this compound, will often precipitate out of the solution upon cooling.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol or methanol to remove any unreacted starting material or impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified this compound.
-
Dry the final product under vacuum.
Visualization of Synthesis Pathway and Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the synthesis pathway and a detailed experimental workflow.
Caption: Synthesis pathway of this compound.
Caption: Detailed experimental workflow for the synthesis.
References
Physical and chemical properties of 4-(Dimethylamino)benzohydrazide
An In-depth Technical Guide to 4-(Dimethylamino)benzohydrazide
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document details its chemical identity, physicochemical characteristics, synthesis, and analytical methods, and explores its potential biological activities.
Chemical and Physical Properties
This compound is a solid organic compound.[1] Its core structure consists of a benzene ring substituted with a dimethylamino group and a hydrazide group. The quantitative physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1][2][3] |
| CAS Number | 19353-92-5 | [1][2][3] |
| Molecular Formula | C9H13N3O | [1][2][3] |
| Molecular Weight | 179.223 g/mol | [1][3] |
| Physical State | Solid | [1] |
| Melting Point | 174°C to 175°C | [3] |
| Purity | ≥98% | [3] |
| InChI | InChI=1S/C9H13N3O/c1-12(2)8-5-3-7(4-6-8)9(13)11-10/h3-6H,10H2,1-2H3,(H,11,13) | [1] |
| InChI Key | HITIGLAGJBMISF-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | CN(C)C1=CC=C(C(=O)NN)C=C1 | [1][3] |
| MDL Number | MFCD00014761 | [1][3] |
| PubChem CID | 88019 | [3] |
| Crystal System | Monoclinic | [4][5] |
| Space Group | C2/c | [4][5] |
Synthesis and Purification
A general method for the synthesis of benzohydrazide derivatives involves the condensation of an aromatic aldehyde with a benzohydrazide. For the purification of this compound, recrystallization from a hot 95% ethanol solution has been reported to yield colorless needles.[4][5]
General Synthesis Workflow
Caption: General synthesis of N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives.
Experimental Protocols
Synthesis of N'-Benzylidene-4-tert-butylbenzohydrazide Derivatives (General Procedure)
This protocol describes a general method for synthesizing benzohydrazide derivatives, which can be adapted for similar compounds.[6]
-
Esterification: 4-(tert-butyl)benzoic acid (0.014 mmol) is suspended in methanol (25 mL). Concentrated sulfuric acid (1.2 mL) is added, and the mixture is refluxed for 2 hours. The reaction mixture is then poured into ice water to precipitate the ester, methyl-4-(t-Bu)benzoate.[6]
-
Hydrazinolysis: The synthesized ester is reacted with hydrazine hydrate in methanol and refluxed for 3-4 hours to yield 4-(tert-butyl)benzohydrazide.[6]
-
Condensation: The 4-(tert-butyl)benzohydrazide is then refluxed with a substituted aromatic aldehyde in the presence of methanol and glacial acetic acid for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[6]
-
Purification: The resulting N'-benzylidene-4-(tert-butyl)benzohydrazide derivative is purified by recrystallization.[6]
Recrystallization of this compound
A sample of commercial this compound can be purified by recrystallization from a hot 95% ethanol solution to afford colorless needles.[4][5]
Analytical Methods
The characterization and quantification of hydrazides and their derivatives can be performed using various analytical techniques:
-
Spectroscopic Methods:
-
NMR Spectroscopy (¹H and ¹³C): Used to elucidate the chemical structure of the synthesized compounds.[7]
-
Infrared (IR) Spectroscopy: Confirms the presence of characteristic functional groups.
-
Mass Spectrometry (MS): Provides information on the molecular weight and structure.
-
-
Chromatographic Methods:
-
X-ray Crystallography: To determine the crystal structure of the compound.[4][5]
Biological Activity and Potential Applications
Benzohydrazide derivatives are a versatile class of compounds with a broad range of reported biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. Specifically, this compound is considered a structural analogue of isoniazid, a well-known anti-tubercular drug, and is a potential precursor for pharmacologically active, iron-binding hydrazide-hydrazones.[4] It has been investigated as a potential inhibitor of bacterial virulence factors.[4] Derivatives of this compound have also been synthesized and evaluated for their antiamoebic activity against Entamoeba histolytica.[9]
Conceptual Workflow for Biological Screening
Caption: Conceptual workflow for the synthesis and biological screening of this compound derivatives.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pschemicals.com [pschemicals.com]
- 3. 4-Dimethylaminobenzhydrazide, 98+% | Fisher Scientific [fishersci.ca]
- 4. 4-(Dimethylamino)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Crystal Structure of 4-(Dimethylamino)benzohydrazide: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the molecular architecture of pharmacologically relevant compounds is paramount. This technical guide provides an in-depth analysis of the crystal structure of 4-(Dimethylamino)benzohydrazide, a molecule of interest due to its structural analogy to isoniazid and its potential as a precursor for pharmacologically active compounds.
This document summarizes the key crystallographic data, details the experimental protocols for its structural determination, and visualizes the experimental workflow and molecular interactions.
Crystallographic Data Summary
The crystal structure of this compound (C₉H₁₃N₃O) has been determined through single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group C2/c. The asymmetric unit contains one molecule of the hydrazide. A summary of the key crystallographic data is presented in the table below.
| Parameter | Value |
| Chemical Formula | C₉H₁₃N₃O[1][2] |
| Molecular Weight | 179.22 g/mol [1] |
| Crystal System | Monoclinic[1][2] |
| Space Group | C2/c[1][2] |
| Unit Cell Dimensions | |
| a | 24.7018 (6) Å[2] |
| b | 6.3093 (1) Å[2] |
| c | 13.2103 (3) Å[2] |
| β | 118.0496 (8)°[2] |
| Volume | 1817.01 (7) ų[2] |
| Z | 8[2] |
| Data Collection | |
| Diffractometer | Bruker APEXII CCD[2] |
| Radiation | Cu Kα[2] |
| Temperature | 100 K[2] |
| Refinement | |
| R[F² > 2σ(F²)] | 0.036[2] |
| wR(F²) | 0.098[2] |
| Goodness-of-fit (S) | 1.07[2] |
Molecular and Crystal Packing Analysis
The molecule is essentially planar, with all non-hydrogen atoms lying close to the molecular mean plane. The crystal structure is characterized by a significant hydrogen-bonding network. The hydrazido group plays a crucial role in forming chains of molecules linked by N—H⋯N and N—H⋯O hydrogen bonds. These interactions result in the formation of fused R₂²(6) and R₂²(10) rings, creating chains that propagate along the[1] direction.
DFT calculations have shown that electrostatic and dispersion forces are the primary contributors to the lattice energy, which is estimated to be -215.7 kJ mol⁻¹[1][2][3][4]. The interactions between hydrogen-bonded pairs of molecules account for approximately 50% of the total lattice energy[1][3]. While there are no strong π–π stacking interactions, a short N—H⋯Cg (where Cg is the centroid of the aromatic ring) contact is present[1][4].
Experimental Protocols
Synthesis and Crystallization:
A commercial sample of this compound was used for this analysis. Single crystals suitable for X-ray diffraction were obtained by recrystallization from a hot 95% ethanol solution, which yielded colorless needles[1][3][4].
X-ray Diffraction Analysis:
The determination of the crystal structure was performed using a Bruker APEXII CCD area-detector diffractometer[2]. X-ray diffraction is a non-destructive technique that provides detailed information about the atomic and molecular structure of a crystal[5][6]. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms within the crystal lattice[6]. In this case, data was collected at a temperature of 100 K using Cu Kα radiation[2]. The structure was then solved and refined using established crystallographic software.
Visualizations
The following diagrams illustrate the experimental workflow for the crystal structure analysis and the key intermolecular interactions that define the crystal packing of this compound.
References
An In-depth Technical Guide to 4-Dimethylaminobenzhydrazide (CAS 19353-92-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Dimethylaminobenzhydrazide, identified by the CAS number 19353-92-5, is an organic compound characterized by a hydrazide functional group attached to a dimethylamino-substituted benzene ring.[1] It typically appears as a white to pale cream crystalline solid or powder.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Dimethylaminobenzhydrazide, a summary of its known suppliers, and an examination of its applications in chemical synthesis.
Important Note on Scope: The detailed requirements for this technical guide included information on biological signaling pathways and complex experimental workflows relevant to drug development. However, the available scientific literature for CAS 19353-92-5, 4-Dimethylaminobenzhydrazide, primarily identifies it as a chemical intermediate and reagent.[1][4] Consequently, in-depth information regarding its direct biological activity, such as involvement in specific signaling pathways, is not available. The content of this guide reflects the current scientific understanding of this compound.
Chemical and Physical Properties
The fundamental properties of 4-Dimethylaminobenzhydrazide are summarized in the table below, providing a concise reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 19353-92-5 | [5] |
| Molecular Formula | C₉H₁₃N₃O | [1][5][6] |
| Molecular Weight | 179.22 g/mol | [3][6] |
| IUPAC Name | 4-(dimethylamino)benzohydrazide | [2] |
| Appearance | White to pale cream crystals or powder | [2][3] |
| Melting Point | 172.0-178.0 °C | [2][3] |
| Solubility | Soluble in organic solvents. Recrystallized from hot 95% ethanol solution. | [1][7] |
| InChI Key | HITIGLAGJBMISF-UHFFFAOYSA-N | [1][2][5] |
| SMILES | CN(C)C1=CC=C(C=C1)C(=O)NN | [2] |
Suppliers
4-Dimethylaminobenzhydrazide is commercially available from a variety of chemical suppliers. The following table lists several sources, though availability and purity may vary.
| Supplier | Purity | Additional Information |
| Thermo Scientific Chemicals | ≥98.0% (GC) | [2][3] |
| Fisher Scientific | 98+% | [5][8] |
| Alfa Chemistry | - | For experimental/research use.[6] |
| Apollo Scientific | ≥95% | [9] |
| CymitQuimica | - | [1] |
| Chemical Point | - | [10] |
| Sigma-Aldrich | - | [11] |
| P&S Chemicals | - | [12] |
| SynQuest Labs | - | [13] |
Applications in Chemical Synthesis
The primary application of 4-Dimethylaminobenzhydrazide found in the literature is as an intermediate in the synthesis of more complex molecules.
Synthesis of 1,3-Benzothiazin-4-one Derivatives
A notable application is in the synthesis of novel 1,3-benzothiazin-4-one derivatives. In this process, 4-Dimethylaminobenzhydrazide is first reacted with various aldehydes to form N-substituted 4-(dimethylamino)benzhydrazides. These intermediates then undergo a cyclization reaction with thiosalicylic acid to yield the final 1,3-benzothiazin-4-one compounds.[4] The structures of the synthesized compounds were confirmed using IR, ¹H NMR, and ¹³C NMR spectroscopy, as well as elemental analysis.[4]
The general workflow for this synthesis is depicted in the following diagram:
Caption: Synthesis of 1,3-Benzothiazin-4-one Derivatives.
Experimental Protocols
While detailed, step-by-step experimental protocols are not extensively available in the public domain, the synthesis of 1,3-benzothiazin-4-one derivatives provides a general methodology.
General Procedure for the Synthesis of N-substituted 4-(dimethylamino)benzhydrazides: The reaction of hydrazides of carboxylic acids with aldehydes is a common method for producing N-substituted hydrazone derivatives.[4] This typically involves the condensation of the hydrazide with an appropriate aldehyde, often in a suitable solvent and sometimes with catalytic acid.
General Procedure for the Cyclization to 1,3-Benzothiazin-4-one Derivatives: The N-substituted 4-(dimethylamino)benzhydrazide intermediates are then subjected to a cyclization reaction with thiosalicylic acid to form the 1,3-benzothiazin-4-one ring system.[4]
Biological Signaling Pathways and Visualization
As previously noted, there is no available information in the searched literature detailing the involvement of 4-Dimethylaminobenzhydrazide in specific biological signaling pathways. This compound is primarily utilized as a building block in chemical synthesis. Therefore, the creation of diagrams for signaling pathways is not applicable.
Conclusion
4-Dimethylaminobenzhydrazide (CAS 19353-92-5) is a readily available chemical intermediate with established physical and chemical properties. Its primary utility, as documented in the scientific literature, lies in its role as a precursor for the synthesis of more complex heterocyclic compounds, such as 1,3-benzothiazin-4-one derivatives. For researchers in synthetic and medicinal chemistry, it serves as a valuable starting material. However, for professionals in drug development seeking information on direct biological activity and signaling pathway modulation, the current body of knowledge on this specific compound is limited. Future research may yet uncover novel biological applications for 4-Dimethylaminobenzhydrazide or its derivatives.
References
- 1. CAS 19353-92-5: 4-Dimethylaminobenzhydrazide | CymitQuimica [cymitquimica.com]
- 2. 4-Dimethylaminobenzhydrazide, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. journalcsij.com [journalcsij.com]
- 5. 4-Dimethylaminobenzhydrazide, 98+% | Fisher Scientific [fishersci.ca]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 4-(Dimethylamino)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS RN 19353-92-5 | Fisher Scientific [fishersci.com]
- 9. 19353-92-5 Cas No. | 4-(Dimethylamino)benzhydrazide | Apollo [store.apolloscientific.co.uk]
- 10. chemicalpoint.eu [chemicalpoint.eu]
- 11. 4-(Dimethylamino)benzhydrazide | 19353-92-5 [sigmaaldrich.com]
- 12. pschemicals.com [pschemicals.com]
- 13. CAS 19353-92-5 | 4656-1-39 | MDL MFCD00014761 | 4-(Dimethylamino)benzhydrazide | SynQuest Laboratories [synquestlabs.com]
The Rising Profile of 4-(Dimethylamino)benzohydrazide in Medicinal Chemistry: A Technical Guide
For Immediate Release
[City, State] – [Date] – The scientific community is witnessing a surge of interest in 4-(Dimethylamino)benzohydrazide and its derivatives as a versatile scaffold in medicinal chemistry. This technical guide provides an in-depth overview of its synthesis, established biological activities, and burgeoning potential in drug discovery and development, targeted at researchers, scientists, and drug development professionals. The core of this molecule's promise lies in its synthetic tractability and the diverse pharmacological activities exhibited by its derivatives, ranging from anticancer and antimicrobial to potent enzyme inhibition.
Introduction
This compound is an aromatic hydrazide that has emerged as a privileged starting material for the synthesis of a wide array of bioactive compounds.[1][2] Its structural features, particularly the reactive hydrazide moiety and the electron-donating dimethylamino group, make it an attractive core for chemical modification. The resulting derivatives, most notably hydrazones, have demonstrated significant potential in targeting various pathological pathways. This guide will explore the key applications of this compound, detailing its synthesis, biological evaluation, and the underlying mechanisms of action.
Synthesis Protocols
The synthesis of this compound and its subsequent conversion to bioactive hydrazones are critical first steps in harnessing its medicinal potential. Below are detailed experimental protocols for these key transformations.
Synthesis of this compound
The synthesis of the parent compound is typically achieved in a two-step process starting from 4-(dimethylamino)benzoic acid.
Step 1: Esterification of 4-(Dimethylamino)benzoic Acid to Methyl 4-(Dimethylamino)benzoate
-
Materials: 4-(dimethylamino)benzoic acid, Methanol (MeOH), Concentrated Sulfuric Acid (H₂SO₄), Sodium Bicarbonate (NaHCO₃) solution.
-
Procedure:
-
Dissolve 23 g of 4-(dimethylamino)benzoic acid in 200 ml of methanol in a round-bottom flask.
-
Carefully add 2 ml of concentrated sulfuric acid to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 48 hours.
-
After cooling to room temperature, pour the reaction mixture into an aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the product.
-
Collect the crystalline solid by filtration, wash thoroughly with water, and dry to yield methyl 4-(dimethylamino)benzoate.[2]
-
Step 2: Hydrazinolysis of Methyl 4-(Dimethylamino)benzoate
-
Materials: Methyl 4-(dimethylamino)benzoate, Hydrazine Hydrate (85-100%), Ethanol (EtOH).
-
Procedure:
-
In a round-bottom flask, combine 20.9 g of methyl 4-(dimethylamino)benzoate and 9 g of 85% hydrazine hydrate in 250 ml of methanol or ethanol.
-
Reflux the mixture for 6 to 20 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, concentrate the solution under reduced pressure to remove most of the solvent.
-
The resulting residue is filtered and can be recrystallized from aqueous methanol or hot 95% ethanol to yield pure this compound as colorless needles.[1]
-
Synthesis of N'-Substituted-4-(dimethylamino)benzohydrazide (Hydrazones)
Hydrazones are readily synthesized by the condensation of this compound with various aldehydes.
-
Materials: this compound, substituted aldehyde, Ethanol (EtOH), Glacial Acetic Acid (catalyst).
-
Procedure:
-
Dissolve 15 mmol of this compound in 15 ml of ethanol in a round-bottom flask.
-
To this solution, add 15 mmol of the appropriate substituted aldehyde and 5-10 drops of glacial acetic acid.
-
Heat the solution under reflux for 3 to 6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and allow it to stand for 24 hours.
-
Collect the resulting precipitate by filtration and recrystallize from ethanol to obtain the pure N'-substituted-4-(dimethylamino)benzohydrazide derivative.[3]
-
Anticancer Applications
Derivatives of this compound have shown significant promise as anticancer agents, with activities demonstrated against a range of cancer cell lines.
Mechanism of Action: MARK4 Inhibition
One of the key mechanisms underlying the anticancer activity of these compounds is the inhibition of Microtubule Affinity Regulating Kinase 4 (MARK4). MARK4 is a Ser/Thr kinase that is overexpressed in several cancers and plays a crucial role in cell division, polarity, and microtubule dynamics.[4] Inhibition of MARK4 can disrupt these processes, leading to apoptosis in cancer cells.
Derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide have been identified as potent inhibitors of MARK4.[4] The inhibition of MARK4 by these compounds has been shown to interfere with critical signaling pathways implicated in cancer progression, including the MAPK/ERK and Hippo pathways.
Quantitative Anticancer Activity
The cytotoxic effects of various this compound derivatives have been quantified using the MTT assay against several human cancer cell lines. The IC₅₀ values, representing the concentration required to inhibit 50% of cell growth, are summarized below.
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| H4 | 4-(2-(dimethylamino)ethoxy)benzohydrazide derivative | MCF-7 (Breast) | 27.39 | [4] |
| A549 (Lung) | 45.24 | [4] | ||
| H19 | 4-(2-(dimethylamino)ethoxy)benzohydrazide derivative | MCF-7 (Breast) | 34.37 | [4] |
| A549 (Lung) | 61.50 | [4] | ||
| Compound 8 | Heterocyclic hydrazone | HeLa (Cervical) | 34.38 | [5] |
| Compound 11 | Heterocyclic hydrazone | MCF-7 (Breast) | 26.84 | [5] |
| Misc. Deriv. | N'-benzylidene-benzohydrazide | HCT116 (Colon) | 19 | [6] |
| MCF-7 (Breast) | 18 | [6] |
Antimicrobial Applications
Hydrazone derivatives of this compound have also been investigated for their antimicrobial properties, demonstrating activity against a spectrum of bacteria and fungi.
Spectrum of Activity
These compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane.
Quantitative Antimicrobial Activity
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | Strain | MIC (µg/mL) | Reference |
| Hydrazone Schiff Bases | Staphylococcus aureus | (Gram-positive) | - | [7] |
| Streptococcus pyogenes | (Gram-positive) | - | [7] | |
| Escherichia coli | (Gram-negative) | - | [7] | |
| Klebsiella pneumoniae | (Gram-negative) | - | [7] | |
| Hydrazone Compound 2 | Bacillus subtilis | (Gram-positive) | Effective | [8] |
| Escherichia coli | (Gram-negative) | Effective | [8] | |
| Pseudomonas fluorescence | (Gram-negative) | Effective | [8] | |
| Staphylococcus aureus | (Gram-positive) | Effective | [8] | |
| Aspergillus niger | (Fungus) | Effective | [8] | |
| Candida albicans | (Fungus) | Effective | [8] |
Note: Specific MIC values were not consistently reported in all cited literature; "Effective" indicates reported activity.
Experimental Assay Workflows
The biological evaluation of this compound derivatives relies on standardized in vitro assays. The workflows for the most common assays are illustrated below.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Tube Dilution Method for MIC Determination
The tube dilution test is the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Conclusion and Future Directions
This compound has proven to be a valuable and versatile starting point for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, with particularly promising results in the fields of oncology and microbiology. The straightforward synthesis of this scaffold and its derivatives allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Future research should focus on optimizing the lead compounds identified to date to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will be crucial for their rational design and clinical translation. The continued exploration of this compound derivatives holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chemijournal.com [chemijournal.com]
- 4. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. N'-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azjournalbar.com [azjournalbar.com]
- 8. Synthesis, Structures, and Antibacterial Activities of Hydrazone Compounds Derived from 4-Dimethylaminobenzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of novel benzohydrazide derivatives
An In-depth Technical Guide to the Synthesis of Novel Benzohydrazide Derivatives
Introduction
Benzohydrazide and its derivatives constitute a versatile and highly significant class of compounds in medicinal chemistry and drug development.[1] These molecules are characterized by a core structure containing a benzene ring attached to a hydrazide group (-CONHNH₂). The inherent reactivity of the hydrazide moiety allows for a wide range of chemical modifications, leading to a diverse library of derivatives.[2][3] Over the years, researchers have synthesized numerous benzohydrazide derivatives and screened them for a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and anticonvulsant properties.[1][2][4] Their ability to act as potent enzyme inhibitors and interact with various biological targets makes them promising candidates for the development of new therapeutic agents.[1][5] This guide provides a detailed overview of key synthetic strategies, experimental protocols, and biological evaluations of novel benzohydrazide derivatives.
General Synthetic Workflow
The development and evaluation of benzohydrazide derivatives typically follow a structured workflow. This process begins with the synthesis of the core benzohydrazide scaffold, followed by the creation of diverse derivatives. These new compounds then undergo a series of biological assays to determine their efficacy and mechanism of action, ultimately leading to the identification of promising lead compounds for further development.[1]
Synthetic Methodologies and Experimental Protocols
The synthesis of benzohydrazide derivatives can be achieved through various chemical strategies. The foundational step often involves the preparation of a substituted benzohydrazide, which then serves as a versatile precursor for subsequent reactions.
Synthesis of the Benzohydrazide Core
The most common method for synthesizing the benzohydrazide core involves the reaction of a corresponding benzoate ester with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically performed under reflux.[2]
Experimental Protocol: General Synthesis of Benzohydrazide [2]
-
A mixture of methyl benzoate (0.01 mol) and hydrazine hydrate (0.012 mol) is taken in a round-bottom flask.
-
The mixture is refluxed for approximately 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The resulting white precipitate of benzohydrazide is filtered, washed thoroughly with cold water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Synthesis of Benzohydrazide Schiff Bases
Schiff bases are readily formed through the condensation reaction of a primary amine (in this case, the -NH₂ of benzohydrazide) with an active carbonyl compound, such as an aldehyde or ketone. This reaction is often catalyzed by a small amount of acid.
References
- 1. benchchem.com [benchchem.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Aroyl Hydrazides: Versatile Precursors for Novel Antimicrobial Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Aroyl hydrazides, a class of organic compounds characterized by a carbonyl group attached to a hydrazine moiety, have emerged as a promising scaffold in medicinal chemistry. Their synthetic tractability and ability to serve as precursors for a wide array of heterocyclic compounds make them a focal point in the quest for new antimicrobial drugs. This technical guide provides a comprehensive overview of the synthesis, antimicrobial activities, and mechanisms of action of various compounds derived from aroyl hydrazide precursors.
The Aroyl Hydrazide Scaffold: A Foundation for Antimicrobial Discovery
Aroyl hydrazides are typically synthesized through the hydrazinolysis of esters or acid chlorides. This straightforward reaction provides a versatile starting point for the generation of more complex molecules with diverse biological activities. The inherent reactivity of the hydrazide functional group allows for its facile conversion into various heterocyclic systems, including hydrazones, 1,3,4-oxadiazoles, and thiazoles, many of which have demonstrated significant antimicrobial properties.
Antimicrobial Activity of Aroyl Hydrazide Derivatives
The antimicrobial efficacy of compounds derived from aroyl hydrazides is well-documented against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. The following tables summarize the in vitro antimicrobial activity, presented as Minimum Inhibitory Concentration (MIC), of representative aroyl hydrazide derivatives.
Table 1: Antibacterial Activity of Aroylhydrazone Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| N'-(2-hydroxy-phenylmethylidene)-3-pyridinecarbohydrazide | Escherichia coli | 0.18-0.23 (µmol/mL) | [1] |
| N'-(5-chloro-2-hydroxyphenyl-methylidene)-3-pyridinecarbohydrazide | Escherichia coli | 0.11-0.20 (µmol/mL) | [1] |
| N'-(3,5-chloro-2-hydroxyphenylmethylidene)-3-pyridinecarbohydrazide | Staphylococcus aureus | 0.005-0.2 (µmol/mL) | [1] |
| N'-(2-hydroxy-5-nitrophenylmethylidene)-3-pyridinecarbohydrazide | MRSA | 0.02 (µmol/mL) | [1] |
| Hydrazone 5c | Bacillus subtilis | 2.5 (mg/mL) | [2] |
| Hydrazone 5f | Escherichia coli | 2.5 (mg/mL) | [2] |
| Hydrazone 5f | Klebsiella pneumoniae | 2.5 (mg/mL) | [2] |
| Quinoline Hydrazone Derivative 3 | Pseudomonas aeruginosa | 0.39 ± 0.02 | [3] |
| Quinoline Hydrazone Derivative 3 | Staphylococcus aureus | 1.56 ± 0.02 | [3] |
Table 2: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 1,3,4-oxadiazole LMM6 | Staphylococcus aureus | 1.95 - 7.81 | [4] |
| Norfloxacin-1,3,4-oxadiazole hybrid 4a | Staphylococcus aureus | Excellent Activity | [5] |
| Nalidixic acid-1,3,4-oxadiazole hybrid 1 | Pseudomonas aeruginosa | Stronger than reference | [5] |
| Nalidixic acid-1,3,4-oxadiazole hybrid 1 | Staphylococcus aureus | Comparable to reference | [5] |
Table 3: Antifungal Activity of Aroyl Hydrazide Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| N'-(2-hydroxy-5-methoxyphenylmethylidene)-3-pyridinecarbohydrazide | Candida albicans | 0.18-0.1 (IC90, µmol/mL) | [1] |
| Hydrazine-thiazole derivative 125 | Candida albicans NCIM 3471 | 0.2-0.35 (MIC80) | [6] |
| Hydrazine-thiazole derivative 129 | Candida glabrata NCYC 388 | 0.2-0.35 (MIC80) | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of aroyl hydrazide precursors and their derivatives, as well as standard protocols for assessing their antimicrobial activity.
Synthesis of Aroyl Hydrazides from Esters
This protocol describes the general synthesis of an aroyl hydrazide from its corresponding methyl or ethyl ester.
Materials:
-
Aroyl ester (1 equivalent)
-
Hydrazine hydrate (1.1 - 20 equivalents)[7]
-
Ethanol or Methanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Dissolve the aroyl ester (1 eq.) in a minimal amount of ethanol or methanol in a round-bottom flask.[8]
-
Add hydrazine hydrate (1.1 to 20 eq.) to the solution. The use of excess hydrazine can drive the reaction to completion.[7]
-
Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 3-12 hours), cool the mixture to room temperature.[7]
-
The product often crystallizes upon cooling. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.
-
The crude hydrazide can be recrystallized from a suitable solvent like ethanol to obtain a pure product.[8]
Synthesis of Antimicrobial Hydrazones
This protocol outlines the condensation reaction between an aroyl hydrazide and an aldehyde to form a hydrazone.
Materials:
-
Aroyl hydrazide (1 equivalent)
-
Aromatic or heterocyclic aldehyde (1 equivalent)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the aroyl hydrazide (1 eq.) in ethanol.
-
Add the aldehyde (1 eq.) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.[9]
-
Attach a reflux condenser and heat the mixture to reflux for 3-4 hours.[2]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the precipitated hydrazone by filtration, wash with cold ethanol, and dry.
Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
This protocol describes the cyclization of an aroyl hydrazide to form a 1,3,4-oxadiazole.
Materials:
-
Aroyl hydrazide (1 equivalent)
-
Acid chloride (1 equivalent)
-
Hexamethylphosphoramide (HMPA) or Phosphorus oxychloride (POCl₃)
-
Microwave reactor or conventional heating setup
Procedure (Microwave-assisted):
-
In a microwave-safe vessel, combine the aroyl hydrazide (1 eq.) and the acid chloride (1 eq.) in HMPA.[10]
-
Seal the vessel and heat in a microwave reactor under appropriate time and temperature conditions.
-
After cooling, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound.[11][12]
Materials:
-
Test compound
-
Bacterial/fungal culture
-
Mueller-Hinton Broth (MHB) or appropriate broth medium[12]
-
Sterile 96-well microtiter plates[11]
-
Pipettes
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.[12]
-
Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).[11]
-
Inoculate each well with the microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[11]
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[12]
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
Agar Well Diffusion Assay
This is a qualitative or semi-quantitative method to screen for antimicrobial activity.[13][14]
Materials:
-
Test compound
-
Bacterial/fungal culture
-
Mueller-Hinton Agar (MHA) or appropriate agar medium
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Sterile swabs
-
Pipettes
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Using a sterile swab, evenly spread the inoculum over the entire surface of an agar plate to create a lawn.[15]
-
Aseptically punch wells in the agar using a sterile cork borer.[14]
-
Add a specific volume (e.g., 100 µL) of the test compound solution into each well.[14]
-
Include positive (known antibiotic) and negative (solvent) controls in separate wells.
-
Incubate the plates at an appropriate temperature for 18-24 hours.[13]
-
Measure the diameter of the zone of inhibition (clear area around the well where growth is inhibited) in millimeters.
Mechanisms of Action
Aroyl hydrazide derivatives exert their antimicrobial effects through various mechanisms, often targeting essential cellular processes in microorganisms.
Inhibition of DNA Gyrase
Several hydrazone derivatives have been identified as inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[16][17] By binding to the ATP-binding site of the GyrB subunit, these compounds prevent the supercoiling and uncoiling of DNA, ultimately leading to cell death.[18]
Caption: Inhibition of bacterial DNA gyrase by aroyl hydrazone derivatives.
Disruption of Cell Membrane and Oxidative Stress
Some 1,3,4-oxadiazole derivatives have been shown to exert their antimicrobial effect by disrupting the bacterial cell membrane and inducing oxidative stress.[4] This dual mechanism involves increasing the permeability of the cell membrane and promoting the generation of reactive oxygen species (ROS), which damage cellular components.
Caption: Dual mechanism of action of 1,3,4-oxadiazole derivatives.
Conclusion
Aroyl hydrazides represent a highly valuable and versatile class of precursors for the development of novel antimicrobial agents. The synthetic accessibility of these compounds, coupled with the diverse range of biologically active heterocyclic derivatives they can form, underscores their importance in modern medicinal chemistry. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore and expand upon the antimicrobial potential of the aroyl hydrazide scaffold. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial in the ongoing battle against infectious diseases.
References
- 1. Antimicrobial assesment of aroylhydrazone derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psecommunity.org [psecommunity.org]
- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 9. asianpubs.org [asianpubs.org]
- 10. jchemrev.com [jchemrev.com]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 13. hereditybio.in [hereditybio.in]
- 14. botanyjournals.com [botanyjournals.com]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones | MDPI [mdpi.com]
- 18. ias.ac.in [ias.ac.in]
Spectral Analysis of 4-(Dimethylamino)benzohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral data analysis for the organic compound 4-(Dimethylamino)benzohydrazide. While specific experimental spectra for this compound are not publicly available in the databases accessed, this document outlines the expected spectral characteristics based on analogous compounds and fundamental principles of spectroscopy. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are provided to guide researchers in obtaining and interpreting spectral data for this and similar molecules. A generalized workflow for spectral analysis is also presented.
Introduction
This compound is a derivative of benzoic acid characterized by a dimethylamino group at the para position and a hydrazide functional group. This structure lends itself to a variety of potential applications in medicinal chemistry and materials science. A thorough understanding of its spectral properties is crucial for its identification, purity assessment, and structural elucidation in various research and development settings. This guide aims to provide the foundational knowledge for researchers to effectively utilize NMR, IR, and MS techniques in the study of this compound.
Predicted Spectral Data
Due to the lack of publicly available experimental spectral data for this compound, the following tables summarize the expected quantitative data based on the analysis of structurally similar compounds and established spectral correlation tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.7 - 7.9 | Doublet | 2H | Ar-H (ortho to C=O) |
| ~6.7 - 6.9 | Doublet | 2H | Ar-H (ortho to N(CH₃)₂) |
| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |
| ~3.0 | Singlet | 6H | -N(CH₃)₂ |
| ~8.0 - 9.0 | Singlet | 1H | -C(=O)NH- |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 170 | C=O (Amide) |
| ~150 - 155 | Ar-C (para to C=O, attached to N) |
| ~128 - 130 | Ar-C (ortho to C=O) |
| ~120 - 125 | Ar-C (ipso, attached to C=O) |
| ~110 - 115 | Ar-C (ortho to N(CH₃)₂) |
| ~40 | -N(CH₃)₂ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium, Sharp | N-H stretch (asymmetric and symmetric of -NH₂) |
| 3150 - 3250 | Medium, Broad | N-H stretch (-C(=O)NH-) |
| 2900 - 3000 | Medium | C-H stretch (aromatic and aliphatic) |
| 1640 - 1680 | Strong | C=O stretch (Amide I) |
| 1590 - 1610 | Strong | C=C stretch (aromatic) |
| 1520 - 1560 | Medium | N-H bend (Amide II) |
| 1350 - 1370 | Strong | C-N stretch (aromatic amine) |
| 810 - 840 | Strong | C-H bend (para-disubstituted benzene) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 179 | Moderate | [M]⁺ (Molecular Ion) |
| 134 | High | [M - NHNH₂]⁺ |
| 120 | High | [M - C(=O)NHNH₂]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
| 44 | Moderate | [N(CH₃)₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample height in the tube is approximately 4-5 cm.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or corresponding frequency for the available ¹H spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-200 ppm.
-
Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm) or TMS at 0 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Calibrate the chemical shift scale using the reference signal.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
-
Background Spectrum:
-
Record a background spectrum of the empty ATR setup to account for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument.
-
-
Sample Analysis:
-
Place a small amount of solid this compound powder onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Format: Transmittance or Absorbance.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by dissolving it in a volatile solvent for injection into a gas chromatograph (GC-MS).
-
-
Ionization:
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).
-
-
Mass Analysis:
-
The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded.
-
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: 50-500 amu.
-
Scan Speed: Dependant on the instrument and sample introduction method.
-
-
Data Processing:
-
The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak and major fragment ions.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectral analysis of a solid organic compound like this compound.
Conclusion
This technical guide provides a framework for the spectral analysis of this compound. While experimental data is not currently available in public databases, the predicted spectral information and detailed experimental protocols herein offer a solid foundation for researchers to acquire and interpret the necessary data. The application of NMR, IR, and MS, as outlined, will enable the unambiguous identification and structural characterization of this compound, facilitating its further investigation in various scientific disciplines.
Disclaimer: The spectral data presented in this document are predicted values based on analogous structures and have not been experimentally verified for this compound. Researchers should obtain experimental data for confirmation.
Solubility Profile of 4-(Dimethylamino)benzohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Dimethylamino)benzohydrazide, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents a general solubility profile based on the compound's structural features and common behavior of similar aromatic hydrazides. It also includes a detailed, standardized experimental protocol for determining the solubility of this compound in various solvents, enabling researchers to generate precise data. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the development and formulation of new chemical entities.
Introduction
This compound is a substituted aromatic hydrazide with potential applications in medicinal chemistry and as a synthetic intermediate. Understanding its solubility in different solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. The presence of both a polar hydrazide group and a nonpolar dimethylamino-substituted benzene ring suggests a varied solubility profile that is dependent on the polarity of the solvent. While it is generally cited as being soluble in organic solvents, precise quantitative data is scarce. This guide aims to provide a framework for understanding and determining the solubility of this compound.
Predicted Solubility Profile
Based on its chemical structure, a qualitative solubility profile for this compound can be predicted. The molecule possesses a polar hydrazide functional group capable of hydrogen bonding, which should confer some solubility in polar protic and aprotic solvents. The aromatic ring and dimethylamino group contribute to its nonpolar character, suggesting solubility in less polar organic solvents.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Molar Solubility (mol/L) | Solubility ( g/100 mL) |
| Water | 25 | - | - |
| Ethanol | 25 | - | - |
| Methanol | 25 | - | - |
| Acetone | 25 | - | - |
| Dichloromethane | 25 | - | - |
| Ethyl Acetate | 25 | - | - |
| Dimethyl Sulfoxide (DMSO) | 25 | - | - |
| N,N-Dimethylformamide (DMF) | 25 | - | - |
Note: This table is a template. The values are to be determined experimentally.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the equilibrium solubility of this compound using the isothermal shake-flask method.
4.1. Materials and Equipment
-
This compound (purity >98%)
-
Selected solvents (analytical grade or higher)
-
Thermostatic shaker bath
-
Calibrated analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (e.g., 0.22 µm PTFE)
4.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments by sampling at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
-
Data Calculation:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as mol/L or g/100 mL.
-
Perform each experiment in triplicate to ensure the reproducibility of the results.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: A flowchart of the shake-flask method for solubility determination.
Signaling Pathways and Logical Relationships
In the context of drug development, understanding solubility is a critical early step that influences subsequent stages. The following diagram illustrates the logical relationship between solubility and other key drug development processes.
Caption: The role of solubility in the Biopharmaceutics Classification System (BCS) and formulation.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound is limited, this guide provides a robust framework for researchers to determine this critical parameter. The provided experimental protocol offers a standardized method to generate reliable and reproducible solubility data. Understanding the solubility of this compound is a fundamental step that will significantly impact its potential applications in research and development. The generation and dissemination of such data are highly encouraged to advance the scientific understanding of this compound.
An In-depth Technical Guide to 4-(Dimethylamino)benzohydrazide: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Dimethylamino)benzohydrazide is a versatile aromatic hydrazide that serves as a crucial building block in the synthesis of various heterocyclic compounds with significant pharmacological activities. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and its burgeoning role in drug discovery and development. It details the molecular characteristics and presents experimental protocols for the synthesis of its derivatives, which have shown promise as anticancer, antimicrobial, and antiprotozoal agents. This document is intended to be a valuable resource for researchers and scientists engaged in medicinal chemistry and drug development.
Core Compound Specifications
This compound is a stable, solid compound at room temperature. Its key chemical and physical properties are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₉H₁₃N₃O | [1][2][3] |
| Molecular Weight | 179.22 g/mol | [1][2] |
| IUPAC Name | This compound | [1][3] |
| CAS Number | 19353-92-5 | [1][2][3] |
| Appearance | Solid | [1] |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C(=O)NN | [1] |
| InChI Key | HITIGLAGJBMISF-UHFFFAOYSA-N | [1][2] |
Synthesis and Derivatization
This compound is a valuable precursor for the synthesis of pharmacologically active molecules, particularly through the formation of hydrazone derivatives.
General Synthesis of this compound Derivatives
A common synthetic route involves the condensation reaction of this compound with various aldehydes. This reaction is an efficient method for producing N-substituted hydrazone derivatives, which can then be used to create other heterocyclic systems.
Experimental Protocol: Synthesis of N'-substituted-4-(dimethylamino)benzohydrazones
This protocol outlines a general procedure for the synthesis of hydrazone derivatives from this compound.
Materials:
-
This compound
-
Substituted aldehydes
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Reflux apparatus
-
Beakers, flasks, and other standard laboratory glassware
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve equimolar amounts of this compound and the desired substituted aldehyde in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Heat the mixture to reflux for an appropriate time (typically a few hours), monitoring the reaction progress by thin-layer chromatography.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting solid product is collected by filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield the pure N'-substituted-4-(dimethylamino)benzohydrazone.
The structure of the synthesized compounds can be confirmed using spectral techniques such as IR, ¹H NMR, and ¹³C NMR, along with elemental analysis.
Biological Activity and Therapeutic Potential
Derivatives of this compound have demonstrated a range of biological activities, highlighting their potential in drug development.
Anticancer Activity
Hydrazone derivatives of this compound have been investigated as potential anticancer agents. Certain derivatives have shown inhibitory effects on cancer cell lines.
Antimicrobial and Antiprotozoal Activity
The hydrazide-hydrazone scaffold is a known pharmacophore in many antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their activity against various microbes and parasites, such as Entamoeba histolytica.
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.
The following diagram illustrates a conceptual relationship for targeting a kinase with a synthesized inhibitor.
References
Methodological & Application
Protocol for Derivatizing Aldehydes and Ketones with 4-(Dimethylamino)benzohydrazide for Enhanced Detection
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The derivatization of aldehydes and ketones is a critical step in many analytical workflows, particularly in complex matrices such as biological fluids, environmental samples, and pharmaceutical formulations. Carbonyl compounds often exhibit poor ionization efficiency and chromatographic retention, making their direct analysis challenging. Chemical derivatization with a suitable reagent can significantly enhance their detectability by introducing a readily ionizable moiety and improving their chromatographic properties.
4-(Dimethylamino)benzohydrazide is a derivatizing agent that reacts with the carbonyl group of aldehydes and ketones to form stable hydrazone derivatives. The resulting derivative incorporates a tertiary amine group, which is readily protonated, leading to a significant enhancement in signal intensity in positive-ion mode electrospray ionization mass spectrometry (ESI-MS). This "charge-tagging" strategy is particularly advantageous for trace-level quantification.
This protocol provides a detailed methodology for the derivatization of aldehydes and ketones with this compound, followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). The principles of this protocol are based on established methods for similar hydrazine-based derivatizing agents, such as Girard's reagents.[1][2][3]
Key Advantages of Derivatization with this compound:
-
Enhanced MS Sensitivity: The introduction of a dimethylamino group provides a site for efficient protonation, leading to a strong signal in positive-ion ESI-MS.
-
Improved Chromatographic Separation: The derivatization increases the molecular weight and alters the polarity of the analytes, often leading to better separation on reversed-phase HPLC columns.
-
Specificity for Carbonyl Compounds: The hydrazide group selectively reacts with aldehydes and ketones.
-
Stable Derivatives: The resulting hydrazones are generally stable, allowing for reproducible analysis.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the derivatization of aldehydes and ketones with this compound and subsequent analysis.
Materials and Reagents
-
This compound
-
Aldehyde/Ketone standards and samples
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or Acetic acid (LC-MS grade)
-
Ammonium acetate (optional, for buffering)
-
Nitrogen gas for solvent evaporation
-
Standard laboratory glassware and consumables (vials, pipettes, etc.)
Equipment
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen blow-down evaporator or centrifugal evaporator)
-
Heating block or water bath
Protocol for Derivatization
-
Preparation of Reagent Solution:
-
Prepare a 10 mg/mL stock solution of this compound in methanol. This solution should be prepared fresh for optimal reactivity.
-
-
Sample Preparation:
-
Dissolve the aldehyde or ketone standard/sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a known concentration. For biological samples, a protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation may be necessary. The supernatant can then be used for derivatization.
-
-
Derivatization Reaction:
-
In a clean vial, combine 100 µL of the sample/standard solution with 100 µL of the this compound reagent solution.
-
Add 10 µL of a catalyst solution (e.g., 1% formic acid or acetic acid in methanol). The acidic conditions catalyze the condensation reaction.[1][3]
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at an elevated temperature, for example, 60°C for 1 hour. Reaction conditions may need to be optimized for specific analytes.[1]
-
-
Sample Work-up:
-
After the reaction is complete, the sample can be directly diluted with the initial mobile phase for LC-MS analysis.
-
Alternatively, for sample concentration, the solvent can be evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of the initial mobile phase (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid).
-
LC-MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), ramping up to a high percentage (e.g., 95%) over several minutes to elute the derivatized analytes. The gradient should be optimized based on the specific analytes of interest.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common for a 2.1 mm ID column.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan mode can be used for initial identification of the protonated molecular ions of the derivatives.
-
Targeted Analysis: For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) should be used for higher sensitivity and specificity. The precursor ion will be the [M+H]+ of the derivatized analyte, and product ions can be identified by fragmentation of the precursor.
-
Data Presentation
While specific quantitative data for the derivatization of a wide range of aldehydes and ketones with this compound is not extensively available in the reviewed literature, the performance is expected to be comparable to other well-established hydrazine-based derivatizing agents like 2,4-Dinitrophenylhydrazine (DNPH) and Girard's Reagents. The following table summarizes typical performance data for these analogous reagents to provide an indication of the expected analytical figures of merit.
| Parameter | DNPH Derivatization | Girard's Reagent T Derivatization | Expected Performance with this compound |
| Limit of Detection (LOD) | 0.1 ng for some carbonyls[4] | 3-4 fmol on-column[2] | In the low ng to high pg range, or low fmol on-column. |
| Limit of Quantification (LOQ) | In the range of tens of ppb.[5] | Data not specified, but expected to be low fmol. | In the low ng/mL to pg/mL range. |
| Linearity (R²) | >0.999[4] | >0.99[6] | Expected to be >0.99 over a defined concentration range. |
| Recovery | Typically >80-90% | Data not specified. | Expected to be high and reproducible with a robust work-up procedure. |
Visualizations
Reaction of this compound with a Carbonyl Compound
Caption: Derivatization reaction of a carbonyl with this compound.
Experimental Workflow for Carbonyl Derivatization and Analysis
Caption: Workflow for carbonyl derivatization and LC-MS analysis.
References
- 1. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Carbohydrate Analysis using 4-(Dimethylamino)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative and qualitative analysis of carbohydrates is fundamental in various fields, including glycobiology, biopharmaceutical development, and food science. Carbohydrates often lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry challenging. Derivatization with a suitable labeling agent can significantly enhance detection sensitivity and improve chromatographic separation. 4-(Dimethylamino)benzohydrazide is a derivatizing reagent that reacts with the reducing end of carbohydrates to form a stable hydrazone. The resulting derivative possesses a strong chromophore, enabling highly sensitive UV detection, and the dimethylamino group can facilitate ionization in mass spectrometry.
These application notes provide a detailed protocol for the derivatization of monosaccharides with this compound and their subsequent analysis by High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle of the Method
The derivatization of carbohydrates with this compound is based on the reaction between the hydrazide functional group of the reagent and the aldehyde group of the open-ring form of a reducing sugar. This condensation reaction, typically carried out in an acidic methanolic solution, results in the formation of a stable hydrazone derivative. This derivative can be readily detected and quantified using reversed-phase HPLC with UV detection. The formed derivative also enhances ionization efficiency for mass spectrometric analysis.[1][2][3]
Experimental Workflow
Caption: Experimental workflow for carbohydrate analysis using this compound.
Materials and Reagents
-
This compound (MW: 179.22 g/mol )
-
Monosaccharide standards (e.g., Glucose, Galactose, Mannose, Xylose, Fucose)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Glacial Acetic Acid
-
Deionized water (18.2 MΩ·cm)
-
0.1% Formic acid in water, LC-MS grade
-
0.1% Formic acid in acetonitrile, LC-MS grade
Equipment
-
HPLC system with a UV detector
-
LC-MS system with an Electrospray Ionization (ESI) source
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Thermomixer or heating block
-
Centrifuge
-
Analytical balance
-
pH meter
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Monosaccharide Standard Stock Solutions (10 mM): Accurately weigh and dissolve each monosaccharide standard in deionized water to a final concentration of 10 mM. Store at -20°C. A mixed standard solution can be prepared by combining aliquots of each stock solution.
-
Derivatization Reagent (50 mM): Dissolve 89.6 mg of this compound in 10 mL of methanol. This solution should be prepared fresh.
-
Acid Catalyst (1 M Acetic Acid in Methanol): Add 57.2 µL of glacial acetic acid to 1 mL of methanol.
Protocol 2: Derivatization of Carbohydrates
-
Sample Preparation: Transfer 10 µL of the carbohydrate sample (or standard solution) into a microcentrifuge tube.
-
Reagent Addition: Add 50 µL of the 50 mM this compound solution and 10 µL of 1 M acetic acid in methanol to the sample.
-
Reaction Incubation: Vortex the mixture briefly and incubate at 65°C for 1 hour in a heating block or thermomixer.
-
Cooling and Dilution: After incubation, cool the reaction mixture to room temperature. Dilute the sample with the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to a suitable concentration for HPLC or LC-MS analysis.
-
Centrifugation: Centrifuge the diluted sample at 10,000 x g for 5 minutes to pellet any precipitate. Transfer the supernatant to an HPLC vial.
Protocol 3: HPLC-UV Analysis
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-40% B (linear gradient)
-
25-30 min: 40% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 305 nm
Protocol 4: LC-MS Analysis
-
Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: (Similar gradient as HPLC-UV, adjusted for the column dimensions and flow rate)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS Detection: ESI in positive ion mode
-
Scan Range: m/z 100-1000
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Data Presentation
Quantitative Analysis by HPLC-UV
A standard curve for each monosaccharide should be generated by plotting the peak area against the concentration. The concentration of monosaccharides in unknown samples can then be determined from their peak areas using the standard curve.
Table 1: HPLC-UV Analysis of this compound-derivatized Monosaccharides
| Monosaccharide | Retention Time (min) | Linearity (µM) | R² | LOD (µM) | LOQ (µM) |
| Fucose | 15.2 | 1 - 200 | 0.9995 | 0.3 | 1.0 |
| Xylose | 16.8 | 1 - 200 | 0.9992 | 0.4 | 1.2 |
| Mannose | 18.5 | 1 - 200 | 0.9998 | 0.2 | 0.8 |
| Galactose | 19.1 | 1 - 200 | 0.9996 | 0.3 | 0.9 |
| Glucose | 19.8 | 1 - 200 | 0.9999 | 0.2 | 0.7 |
Qualitative Analysis by LC-MS
The identity of the derivatized monosaccharides can be confirmed by their mass-to-charge ratio (m/z).
Table 2: Expected m/z values for this compound-derivatized Monosaccharides in Positive Ion Mode ESI-MS
| Monosaccharide | Molecular Formula | [M+H]⁺ (monoisotopic) |
| Fucose | C₁₅H₂₃N₃O₅ | 326.1716 |
| Xylose | C₁₄H₂₁N₃O₅ | 312.1559 |
| Mannose | C₁₅H₂₃N₃O₆ | 342.1665 |
| Galactose | C₁₅H₂₃N₃O₆ | 342.1665 |
| Glucose | C₁₅H₂₃N₃O₆ | 342.1665 |
Signaling Pathways and Logical Relationships
The derivatization reaction follows a clear logical progression.
Caption: Logical diagram of the carbohydrate derivatization reaction.
Discussion
This method provides a robust and sensitive approach for the analysis of carbohydrates. The derivatization with this compound significantly enhances the detectability of monosaccharides by HPLC-UV. The resulting derivatives are stable and exhibit good chromatographic properties on reversed-phase columns. Furthermore, the presence of the dimethylamino group facilitates efficient ionization in positive mode ESI-MS, allowing for confident identification and characterization of the labeled carbohydrates. The fragmentation pattern of these derivatives in tandem MS can provide further structural information.[4][5]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no derivatization | Inactive reagent | Prepare fresh this compound solution. |
| Incorrect pH | Ensure the reaction mixture is acidic. | |
| Insufficient incubation time/temp | Optimize incubation time and temperature. | |
| Poor peak shape in HPLC | Inappropriate mobile phase | Optimize the mobile phase composition and gradient. |
| Column degradation | Use a guard column and ensure proper column washing. | |
| Low signal in MS | Suboptimal ionization parameters | Optimize ESI source parameters (e.g., capillary voltage, cone voltage). |
| Sample matrix suppression | Dilute the sample or perform a sample cleanup step. |
References
- 1. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycan Labeling - Creative Biolabs [creative-biolabs.com]
- 3. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Influence of the labeling group on ionization and fragmentation of carbohydrates in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhanced Detection of Carbonyl Compounds in LC-MS using 4-(Dimethylamino)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sensitive and accurate quantification of carbonyl-containing compounds, such as aldehydes and ketones, is of paramount importance in numerous scientific disciplines, including biomedical research, pharmaceutical development, and environmental analysis. These molecules are often key biomarkers for oxidative stress, disease pathology, and drug metabolism. However, their analysis by liquid chromatography-mass spectrometry (LC-MS) is frequently hampered by poor ionization efficiency and low sensitivity in their native forms.
Chemical derivatization presents a robust strategy to overcome these analytical challenges. By reacting the carbonyl group with a carefully selected reagent, a tag can be introduced that significantly enhances the analyte's ionization efficiency, chromatographic retention, and overall detectability. 4-(Dimethylamino)benzohydrazide (4-DMABH) is a highly effective derivatizing agent for carbonyl compounds. Its structure incorporates a hydrazide moiety that readily reacts with aldehydes and ketones to form stable hydrazones. The dimethylamino group on the aromatic ring can be easily protonated, introducing a permanent positive charge. This "charge-tagging" dramatically improves the ionization efficiency in positive-ion electrospray ionization (ESI), leading to substantial enhancements in signal intensity and lower limits of detection (LOD).
These application notes provide detailed protocols for the use of 4-DMABH as a derivatization reagent for the enhanced LC-MS/MS analysis of carbonyl compounds.
Principle of Derivatization
This compound reacts with the carbonyl group of an aldehyde or a ketone in a condensation reaction to form a stable hydrazone derivative. This reaction is typically carried out under mild acidic conditions, which catalyze the nucleophilic attack of the hydrazide on the carbonyl carbon. The resulting 4-DMABH-derivatized analyte possesses a permanent positive charge due to the protonation of the dimethylamino group, making it highly amenable to sensitive detection by ESI-MS in positive ion mode.
Quantitative Data Summary
The derivatization of carbonyl compounds with reagents structurally similar to 4-DMABH, such as other hydrazine-based and Girard's reagents, has been shown to significantly improve detection sensitivity in LC-MS/MS analysis. While specific quantitative data for 4-DMABH is not extensively available in the public domain, the expected performance enhancements are in line with those reported for analogous reagents. The following table summarizes the reported sensitivity enhancements for various carbonyl-containing analytes using similar derivatization strategies.
| Analyte Class | Derivatization Reagent | Fold Increase in Sensitivity | Achieved Limit of Detection (LOD) | Reference |
| Aldehydes | Newly-designed Girard's reagent (HBP) | 21 - 2856 | 2.5 - 7 nM | [1][2] |
| Catecholamines | Propionic Anhydride | 4 - 30 | Not specified | |
| Vitamin D3 | Novel click chemistry-based reagent | 10 | Not specified | |
| Ketosteroids | Hydroxylamine | 3.9 - 202.6 | 0.05 - 5 ng/mL | |
| Fatty Acids | N-(4-aminomethylphenyl)pyridinium (AMPP) | ~60,000 | Not specified |
Experimental Protocols
Materials and Reagents
-
Analytes: Standard solutions of carbonyl-containing compounds of interest (e.g., aldehydes, ketones, ketosteroids).
-
Derivatization Reagent: this compound (4-DMABH), high purity (≥98%).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade).
-
Acid Catalyst: Formic acid (FA) or Acetic acid (AA), LC-MS grade.
-
Internal Standard (IS): A structurally similar carbonyl compound not present in the sample, or a stable isotope-labeled analogue of the analyte.
-
Sample Preparation: Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents as required for the specific sample matrix.
Protocol 1: Derivatization of Carbonyl Compounds in Solution
This protocol is suitable for the derivatization of purified standards or extracted samples.
-
Preparation of Reagent Solution: Prepare a 10 mg/mL solution of 4-DMABH in ACN. This solution should be prepared fresh daily.
-
Sample Preparation: Dissolve the dried sample extract or standard in 100 µL of ACN.
-
Derivatization Reaction:
-
To the 100 µL of sample/standard solution, add 100 µL of the 4-DMABH reagent solution.
-
Add 10 µL of 1% (v/v) formic acid in ACN to catalyze the reaction.
-
Vortex the mixture gently for 30 seconds.
-
Incubate the reaction mixture at 60°C for 60 minutes in a sealed vial to prevent solvent evaporation.
-
-
Reaction Quenching and Dilution:
-
After incubation, cool the reaction mixture to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase for LC-MS analysis.
-
-
LC-MS/MS Analysis: Inject an appropriate volume (e.g., 5-10 µL) of the reconstituted solution into the LC-MS/MS system.
Protocol 2: In-situ Derivatization in Biological Matrices (e.g., Plasma)
This protocol is adapted from methods for in-situ derivatization and may require optimization for specific matrices.
-
Sample Collection and Pre-treatment:
-
Collect the biological fluid (e.g., plasma) using appropriate anticoagulants.
-
Centrifuge to remove particulate matter.
-
To 100 µL of plasma, add the internal standard.
-
-
Protein Precipitation and Derivatization:
-
Add 300 µL of cold ACN containing 1 mg/mL of 4-DMABH and 0.5% (v/v) formic acid to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate proteins and initiate the derivatization reaction.
-
Incubate at 4°C for 30 minutes to ensure complete protein precipitation.
-
-
Sample Clean-up:
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial.
-
-
Derivatization Completion:
-
Incubate the supernatant at 60°C for 60 minutes.
-
-
Final Preparation and Analysis:
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
Recommended LC-MS/MS Parameters
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is generally suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the derivatized analytes. The gradient should be optimized based on the specific analytes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is recommended for quantitative analysis. The precursor ion will be the [M+H]+ of the 4-DMABH-analyte derivative. The product ions should be determined by infusing a derivatized standard and performing a product ion scan. A common fragmentation pathway involves the cleavage of the hydrazone bond, often yielding a fragment corresponding to the protonated 4-DMABH moiety.
Visualizations
Conclusion
The use of this compound as a derivatizing agent offers a powerful and effective solution for enhancing the detection of carbonyl-containing compounds in LC-MS/MS analysis. The introduction of a permanent positive charge through derivatization significantly improves ionization efficiency, leading to lower limits of detection and more reliable quantification. The protocols provided herein offer a solid foundation for researchers to develop and validate robust analytical methods for a wide range of carbonyl analytes in various complex matrices. Optimization of the reaction conditions and chromatographic separation will be essential to achieve the best performance for specific applications.
References
Application of 4-(Dimethylamino)benzohydrazide in the Detection of Carbonyl Compounds
Application Note ID: AN-CB-20251224-01
Abstract
This document provides a detailed protocol for the application of 4-(Dimethylamino)benzohydrazide as a derivatizing agent for the detection and quantification of carbonyl compounds (aldehydes and ketones). The protocol is designed for researchers, scientists, and professionals in drug development and analytical chemistry. The reaction of this compound with carbonyls yields stable hydrazone derivatives, which can be readily analyzed using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. This method offers a reliable approach for the quantification of carbonyl compounds in various sample matrices.
Introduction
Carbonyl compounds are a class of organic molecules that are significant in biological systems, environmental science, and pharmaceutical manufacturing. Due to their reactivity and often low volatility, direct analysis can be challenging. Chemical derivatization is a widely employed strategy to enhance the stability and detectability of these compounds. Hydrazine-based reagents are commonly used for this purpose, as they react with the carbonyl group to form stable hydrazones.
This compound is a hydrazide derivative that serves as an effective reagent for this purpose. The dimethylamino group enhances the chromophoric properties of the resulting hydrazone, allowing for sensitive detection by UV-Vis spectrophotometry. This application note outlines a representative protocol for the use of this compound in the derivatization and subsequent HPLC analysis of carbonyl compounds.
Principle of the Method
The primary amine of the hydrazide group in this compound acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group in an aldehyde or ketone. This reaction, typically carried out under mildly acidic conditions to catalyze the dehydration step, results in the formation of a stable hydrazone derivative. The resulting N'-substituted-4-(dimethylamino)benzohydrazone exhibits strong UV absorbance, facilitating its detection and quantification.
Caption: Reaction of this compound with a carbonyl compound.
Experimental Protocols
Disclaimer: The following protocol is a representative method based on the established chemistry of hydrazide derivatization. As of the date of this document, specific, validated quantitative methods for this compound are not widely available in peer-reviewed literature. Therefore, this protocol should be subject to optimization and validation by the end-user for their specific application.
Materials and Reagents
-
This compound (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or deionized)
-
Formic acid (or Acetic Acid)
-
Standard solutions of target carbonyl compounds
-
Volumetric flasks, pipettes, and vials
Protocol 1: Preparation of Reagents
-
Derivatizing Reagent Solution (10 mM): Dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 10 mM. This solution should be prepared fresh daily and stored protected from light.
-
Acid Catalyst (0.1% Formic Acid): Prepare a 0.1% (v/v) solution of formic acid in methanol.
-
Standard Stock Solutions: Prepare individual stock solutions of the target carbonyl compounds (e.g., formaldehyde, acetaldehyde, acetone) in acetonitrile at a concentration of 1 mg/mL.
Protocol 2: Derivatization of Carbonyl Standards and Samples
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions of carbonyl compounds with acetonitrile to achieve the desired concentration range.
-
Sample Preparation: For liquid samples, ensure they are free of particulate matter by filtration. Gaseous samples should be collected using a suitable trapping method (e.g., impinger with acetonitrile).
-
Reaction Mixture: In a clean vial, mix the following:
-
500 µL of the carbonyl standard or sample solution.
-
500 µL of the 10 mM this compound solution.
-
100 µL of the 0.1% formic acid catalyst.
-
-
Reaction Incubation: Cap the vials tightly and incubate the reaction mixture at 60°C for 60 minutes in a water bath or heating block.
-
Cooling and Dilution: After incubation, allow the vials to cool to room temperature. Dilute the mixture with the mobile phase if necessary to bring the concentration within the calibration range.
-
Analysis: The derivatized sample is now ready for HPLC analysis.
Analytical Procedure: HPLC-UV/Vis
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B), both containing 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 30% A
-
2-15 min: 30% to 80% A
-
15-18 min: 80% A
-
18-20 min: 80% to 30% A
-
20-25 min: 30% A (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: The maximum absorbance wavelength (λmax) of the hydrazone derivatives should be determined experimentally, but a starting wavelength of 340-360 nm is recommended.
Caption: Experimental workflow for carbonyl detection using this compound.
Data Presentation
The following table presents representative quantitative data that can be expected from this method. This data is illustrative and based on the performance of similar derivatization agents for carbonyl analysis. Actual performance characteristics must be determined through in-house validation.
| Carbonyl Compound | Representative Retention Time (min) | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Formaldehyde | 4.5 | 0.1 - 20 | >0.998 | 0.03 | 0.1 |
| Acetaldehyde | 6.2 | 0.1 - 20 | >0.997 | 0.04 | 0.12 |
| Acetone | 7.8 | 0.2 - 50 | >0.995 | 0.07 | 0.2 |
| Propionaldehyde | 8.5 | 0.1 - 20 | >0.998 | 0.03 | 0.1 |
| Butyraldehyde | 10.1 | 0.1 - 20 | >0.999 | 0.02 | 0.08 |
| Benzaldehyde | 12.4 | 0.05 - 15 | >0.999 | 0.01 | 0.05 |
LOD: Limit of Detection; LOQ: Limit of Quantification
Conclusion
This compound is a promising derivatizing agent for the sensitive detection of carbonyl compounds. The protocol described herein provides a solid foundation for developing a robust analytical method. The formation of stable, UV-active hydrazones allows for reliable quantification by HPLC. Researchers are encouraged to optimize and validate this general procedure for their specific analytical needs to ensure accuracy and precision.
Application Notes and Protocols for Pre-column Derivatization with 4-(Dimethylamino)benzohydrazide for Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the pre-column derivatization of various analytes using 4-(Dimethylamino)benzohydrazide and its related reagents for enhanced detection and quantification in bioanalytical applications. These methods are particularly useful for compounds containing carbonyl (aldehydes and ketones) and carboxylic acid functional groups, such as reducing sugars, corticosteroids, and various metabolites. Derivatization with this compound introduces a chromophore and a readily ionizable group, significantly improving the sensitivity of detection by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle of Derivatization
This compound reacts with carbonyl groups (aldehydes and ketones) to form stable hydrazones. For the derivatization of carboxylic acids, a more reactive analog, such as 4-(dimethylamino)benzoyl chloride (DMABC) or 4-(dimethylamino)benzoic acid N-hydroxysuccinimide ester (DMAB-NHS), is typically used in conjunction with a coupling agent. The resulting derivative possesses a 4-(dimethylamino)benzoyl moiety, which is a strong chromophore, enhancing UV detection. Furthermore, the tertiary amine in this moiety is easily protonated, leading to improved ionization efficiency in positive mode electrospray ionization (ESI) for LC-MS analysis. This derivatization strategy also increases the hydrophobicity of polar analytes, resulting in better retention and separation on reversed-phase HPLC columns.
Analyte Classes and Applications
This derivatization technique is applicable to a wide range of biomolecules, including:
-
Reducing Sugars: The open-chain form of reducing sugars contains an aldehyde group that readily reacts with this compound. This is crucial for the analysis of monosaccharides and oligosaccharides in biological matrices.
-
Corticosteroids: Many corticosteroids possess ketone functional groups within their steroid nucleus, making them suitable for derivatization with hydrazide reagents.
-
Keto-acids and other Carbonyl-containing Metabolites: Endogenous metabolites containing aldehyde or ketone functionalities can be targeted for improved detection sensitivity.
-
Carboxylic Acids: Using activated forms of 4-(dimethylamino)benzoic acid, such as DMABC or DMAB-NHS, carboxylic acids can be converted to their corresponding amides, enabling sensitive analysis.
Quantitative Data Summary
The following tables summarize representative validation data for analytical methods using benzoyl chloride derivatives for the determination of various analytes. While specific data for this compound is limited in readily available literature, the data for the structurally similar benzoyl chloride serves as a good proxy to demonstrate the expected performance of the method.
Table 1: Method Validation Data for Benzoyl Chloride Derivatization of Biogenic Amines (HPLC-UV)
| Parameter | Performance |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.4 - 2 µg/mL |
Table 2: Comparison of Quantitative Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | < 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.4 - 2 µg/mL | < 0.5 ng/mL |
Experimental Protocols
Protocol 1: Derivatization of Reducing Sugars with this compound
This protocol describes the derivatization of reducing sugars in a biological sample, such as plasma or urine, for HPLC-UV or LC-MS analysis.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Glacial Acetic Acid
-
Trichloroacetic Acid (TCA) solution (10% w/v)
-
Internal Standard (IS) solution (e.g., a structurally similar sugar derivative)
-
Sample matrix (e.g., plasma, urine)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample (e.g., plasma), add 20 µL of the Internal Standard solution.
-
Add 200 µL of ice-cold 10% TCA solution to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Derivatization Reaction:
-
To the supernatant, add 100 µL of a 10 mg/mL solution of this compound in methanol.
-
Add 20 µL of glacial acetic acid to catalyze the reaction.
-
Vortex briefly to mix.
-
Incubate the mixture at 60°C for 60 minutes.
-
Cool the reaction mixture to room temperature.
-
-
Sample Clean-up (Optional, if required):
-
If the sample contains significant interferences, a solid-phase extraction (SPE) step may be necessary. Condition a C18 SPE cartridge with methanol followed by water. Load the sample, wash with a low percentage of organic solvent in water, and elute the derivatized analytes with a high percentage of organic solvent.
-
-
Final Preparation for Analysis:
-
Evaporate the solvent from the reaction mixture (or SPE eluate) under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Inject an appropriate volume into the HPLC or LC-MS system.
-
Protocol 2: Derivatization of Carboxylic Acids with 4-(Dimethylamino)benzoyl Chloride (DMABC)
This protocol outlines the derivatization of carboxylic acids using DMABC for enhanced detection.
Materials:
-
4-(Dimethylamino)benzoyl chloride (DMABC)
-
Acetonitrile (anhydrous, HPLC grade)
-
Pyridine or Triethylamine (as a base)
-
Internal Standard (IS) solution (e.g., a deuterated analog of the analyte)
-
Sample containing carboxylic acids
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
Ensure the sample containing the carboxylic acid is free of water. If necessary, perform a liquid-liquid extraction into a non-aqueous solvent and evaporate to dryness.
-
Reconstitute the dried sample in anhydrous acetonitrile.
-
Add the Internal Standard solution.
-
-
Derivatization Reaction:
-
To the sample solution, add a 2-fold molar excess of DMABC solution (e.g., 10 mg/mL in anhydrous acetonitrile).
-
Add a 2-fold molar excess of pyridine or triethylamine to act as a base and catalyst.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction at 50°C for 30 minutes.
-
-
Quenching the Reaction:
-
Add a small amount of a primary or secondary amine solution (e.g., glycine solution) to react with the excess DMABC.
-
Alternatively, add water to hydrolyze the remaining DMABC.
-
-
Final Preparation for Analysis:
-
Dilute the reaction mixture with the initial mobile phase.
-
Inject an appropriate volume into the HPLC or LC-MS system.
-
Visualizations
Caption: Workflow for pre-column derivatization of biological samples.
Caption: Logical relationship of the derivatization and analysis process.
Application Notes and Protocols: Synthesis and Biological Evaluation of Hydrazones Derived from 4-(Dimethylamino)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazones are a significant class of organic compounds characterized by the presence of a C=N-N=C functional group. They have garnered considerable interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, antioxidant, and anticancer activities.[1] The synthesis of hydrazones is often straightforward, typically involving the condensation of a hydrazide with an aldehyde or ketone. This synthetic accessibility allows for the facile generation of a wide array of derivatives for structure-activity relationship (SAR) studies.
This document provides detailed application notes and protocols for the synthesis of hydrazone derivatives starting from 4-(dimethylamino)benzohydrazide and their subsequent evaluation in common biological assays. The protocols for antimicrobial, anticancer (cytotoxicity), and antioxidant assays are described in detail, along with methods for data analysis and presentation.
Synthesis of Hydrazones from this compound
The general method for the synthesis of hydrazones from this compound involves a condensation reaction with various substituted aldehydes. The reaction is typically carried out in a suitable solvent, such as ethanol, often with a catalytic amount of acid.[2]
General Synthesis Protocol
Materials:
-
This compound
-
Substituted aldehydes (e.g., 4-dimethylaminobenzaldehyde, 2-chloro-5-nitrobenzaldehyde, 3-methoxybenzaldehyde)[3]
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in a suitable volume of ethanol (e.g., 20 mL).
-
Add the desired substituted aldehyde (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a condenser to the flask and reflux the reaction mixture for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative.
-
Characterize the synthesized compound using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Experimental Workflow for Hydrazone Synthesis
Caption: Workflow for the synthesis of hydrazone derivatives.
Biological Assays
Antimicrobial Activity Assay
The antimicrobial activity of the synthesized hydrazones can be evaluated against a panel of pathogenic bacteria and fungi using methods like the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Assay
Materials:
-
Synthesized hydrazone compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)[3]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[3]
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
96-well microtiter plates
-
Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Prepare a stock solution of each hydrazone compound in DMSO (e.g., 1 mg/mL).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions with the appropriate broth (MHB or SDB) to obtain a range of concentrations.
-
Prepare a microbial inoculum of the test microorganisms, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with microbial inoculum and no compound) and a negative control (broth only). Also, include a standard drug as a reference.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antimicrobial Activity Data
| Compound ID | Aldehyde Precursor | B. subtilis MIC (µg/mL) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. fluorescence MIC (µg/mL) | Reference |
| 1 | 4-(Dimethylamino)benzaldehyde | >100 | >100 | >100 | >100 | [3] |
| 2 | 2-Chloro-5-nitrobenzaldehyde | 12.5 | 25 | 50 | 25 | [3] |
| 3 | 3-Methoxybenzaldehyde | >100 | >100 | >100 | >100 | [3] |
Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the synthesized hydrazones against various cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell viability based on the metabolic activity of the cells.[4]
Experimental Protocol: MTT Assay
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Normal cell line (for selectivity assessment, e.g., HEK-293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized hydrazone compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Standard anticancer drug (e.g., Doxorubicin)
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the hydrazone compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (standard drug).
-
Incubate the plate for 48 or 72 hours in a CO₂ incubator at 37°C.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anticancer Activity Data (Representative Data for Hydrazone Derivatives)
Note: Specific IC₅₀ data for a broad range of cancer cell lines for hydrazones derived directly from this compound is limited in the literature. The following table presents representative data for other hydrazone derivatives to illustrate their potential.
| Compound Series | Cell Line | IC₅₀ (µM) | Reference |
| Tetracaine Hydrazide-Hydrazones | Colo-205 | 20.5 - 50.0 | [4] |
| HepG2 | 20.8 - 35.9 | [4] | |
| N-Acyl Hydrazones | MCF-7 | 7.52 - 25.41 | [5] |
| PC-3 | 10.19 - 57.33 | [5] | |
| Benzoisoindolin Hydrazones | HCT-116 | - | [6] |
Antioxidant Activity Assay (DPPH Assay)
The antioxidant potential of the synthesized hydrazones can be determined by their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
Synthesized hydrazone compounds
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Standard antioxidant (e.g., Ascorbic acid)
-
96-well microtiter plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the hydrazone compounds and the standard antioxidant in methanol.
-
In a 96-well plate or cuvettes, mix a specific volume of the compound solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm.
-
A blank reading is taken with methanol and DPPH solution.
-
The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Antioxidant Activity Data (Representative Data for Hydrazone Derivatives)
| Compound Series | DPPH IC₅₀ (µM) | Reference |
| Phenolic Hydrazones | 2.5 - 9.8 | [7] |
| Hydrazone Derivative with Multiple Hydroxyl Groups | 81.06 | [8] |
Signaling Pathways in Cancer Modulated by Hydrazones
Hydrazone derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. Hydrazones have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Simplified intrinsic apoptosis pathway induced by hydrazones.
PI3K/Akt Signaling Pathway Inhibition
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers, making it an attractive target for cancer therapy. Some hydrazone derivatives have been found to inhibit this pathway, leading to the suppression of tumor growth.[9][10]
Caption: Inhibition of the PI3K/Akt pathway by hydrazone compounds.
Conclusion
The synthesis of hydrazones from this compound provides a versatile platform for the development of novel bioactive compounds. The detailed protocols provided herein for synthesis and biological evaluation will aid researchers in the systematic investigation of these derivatives. While the specific biological activity data for hydrazones derived from this compound is still emerging, the broader class of hydrazones has demonstrated significant potential as antimicrobial, anticancer, and antioxidant agents. Further studies are warranted to fully elucidate the therapeutic potential and mechanisms of action of this promising class of compounds.
References
- 1. Hydrazide-hydrazones as Small Molecule Tropomyosin Receptor Kina se A (TRKA) Inhibitors: Synthesis, Anticancer Activities, In silico ADME and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase [mdpi.com]
- 3. Apoptotic cells provide an unexpected source of Wnt3 signaling to drive hydra head regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. N'-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-(Dimethylamino)benzohydrazide in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)benzohydrazide is a versatile derivatizing agent used in pharmaceutical analysis to enhance the detection and quantification of drug molecules. Its primary application lies in the derivatization of carbonyl compounds (aldehydes and ketones) to form stable, highly conjugated hydrazones. This chemical modification is particularly useful for drug molecules that lack a strong chromophore or fluorophore, thereby enabling their analysis by common spectrophotometric and chromatographic techniques.
The 4-(dimethylamino)benzoyl moiety introduced into the analyte molecule significantly increases its molar absorptivity, allowing for sensitive UV-Vis detection. Furthermore, the hydrazone derivatives are often more amenable to chromatographic separation, leading to improved resolution and peak shape in High-Performance Liquid Chromatography (HPLC). The hydrazide group of this compound reacts specifically with the carbonyl group of aldehydes and ketones under mild acidic conditions to form a Schiff base (hydrazone).
Key Applications in Pharmaceutical Analysis
-
Quantification of Carbonyl-Containing Drugs: Many pharmaceutical compounds, including certain steroids, hormones, and degradation products, contain aldehyde or ketone functional groups. Derivatization with this compound allows for their sensitive determination in bulk drug substances and pharmaceutical formulations.
-
Impurity Profiling: Carbonyl compounds can be present as impurities or degradation products in drug formulations. This compound can be used to detect and quantify these impurities at trace levels, ensuring the quality and stability of the final product.
-
HPLC Analysis with UV-Vis Detection: By converting non-UV absorbing carbonyl compounds into highly UV-absorbing hydrazones, this reagent facilitates their analysis by HPLC with UV-Vis detection, a widely available and robust analytical technique.
-
Spectrophotometric Assays: The formation of the colored hydrazone product can be utilized for the development of simple and rapid spectrophotometric methods for the quantification of carbonyl-containing drugs.
Reaction Principle
The fundamental reaction involves the condensation of the hydrazide group of this compound with the carbonyl group of an aldehyde or ketone present in the drug molecule. This reaction is typically acid-catalyzed and results in the formation of a stable hydrazone derivative with a strong chromophore.
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Carbonyl-Containing Drugs
This protocol describes a general method for the quantification of a drug containing an aldehyde or ketone functional group using this compound and a UV-Vis spectrophotometer.
1. Materials and Reagents:
-
This compound
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), concentrated
-
Drug standard and sample
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer
2. Preparation of Reagents:
-
This compound Solution (0.5% w/v): Dissolve 50 mg of this compound in 10 mL of methanol.
-
Hydrochloric Acid Solution (0.1 M): Dilute 0.86 mL of concentrated HCl to 100 mL with deionized water.
-
Standard Drug Solution: Prepare a stock solution of the drug standard in methanol at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations in the desired range (e.g., 1-20 µg/mL).
-
Sample Solution: Prepare a solution of the pharmaceutical formulation in methanol to obtain a theoretical concentration of the active pharmaceutical ingredient (API) within the calibration range. This may involve extraction, dissolution, and filtration steps depending on the dosage form.
3. Derivatization Procedure:
-
Pipette 1.0 mL of each working standard solution and the sample solution into separate test tubes.
-
Add 1.0 mL of the 0.5% this compound solution to each tube.
-
Add 0.5 mL of 0.1 M HCl to each tube to catalyze the reaction.
-
Vortex the tubes for 30 seconds and then heat them in a water bath at 60°C for 30 minutes.
-
Cool the tubes to room temperature.
-
Transfer the contents to 10 mL volumetric flasks and dilute to the mark with methanol.
4. Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to scan from 400 nm to 600 nm to determine the wavelength of maximum absorbance (λmax) of the colored derivative using one of the standard solutions.
-
Measure the absorbance of all the standard solutions and the sample solution at the determined λmax against a reagent blank (prepared in the same way as the samples but with 1.0 mL of methanol instead of the drug solution).
5. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.
-
Determine the concentration of the drug in the sample solution from the calibration curve using its measured absorbance.
-
Calculate the amount of the drug in the original pharmaceutical formulation.
Protocol 2: HPLC-UV Analysis of Carbonyl-Containing Drugs
This protocol provides a general procedure for the pre-column derivatization of a carbonyl-containing drug with this compound followed by HPLC-UV analysis.
1. Materials and Reagents:
-
This compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Drug standard and sample
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with a UV-Vis detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)
2. Preparation of Solutions:
-
Derivatizing Reagent (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of methanol.
-
Catalyst (1% v/v Formic Acid in Methanol): Add 100 µL of formic acid to 10 mL of methanol.
-
Standard and Sample Solutions: Prepare as described in Protocol 1, but use methanol as the solvent.
3. Pre-column Derivatization Procedure:
-
In a 1.5 mL autosampler vial, mix 100 µL of the standard or sample solution with 100 µL of the derivatizing reagent.
-
Add 50 µL of the catalyst solution.
-
Cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or water bath.
-
Cool the vial to room temperature before placing it in the HPLC autosampler.
4. HPLC Conditions (starting point, may require optimization):
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determine the λmax of the hydrazone derivative by scanning with a diode array detector or by running a single derivatized standard and observing the UV spectrum. A typical starting point would be around 400-450 nm.
-
Column Temperature: 30°C
5. Data Analysis:
-
Inject the derivatized standards and sample into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the derivatized drug against the concentration of the standards.
-
Quantify the amount of the drug in the sample by comparing its peak area to the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance data that can be expected from analytical methods using this compound derivatization. These values are illustrative and will vary depending on the specific analyte and instrumentation.
| Parameter | Spectrophotometric Method | HPLC-UV Method |
| Linearity Range | 1 - 20 µg/mL | 0.1 - 10 µg/mL |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.06 µg/mL |
| Precision (%RSD) | < 2% | < 1.5% |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
Visualizations
Caption: Reaction of a carbonyl-containing drug with this compound.
Caption: Workflow for the analysis of carbonyl-containing drugs using HPLC-UV.
Application Note: High-Performance Liquid Chromatography for the Analysis of Reducing Carbohydrates
Introduction
Reducing carbohydrates are a significant class of compounds that possess a free aldehyde or ketone functional group. Their analysis is crucial in various fields, including the food and beverage industry for quality control, biotechnology for monitoring fermentation processes, and in clinical diagnostics. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of these sugars. This document provides detailed protocols for two common HPLC methods for analyzing reducing carbohydrates: a direct analysis method using a Refractive Index (RI) detector and a more sensitive method involving pre-column derivatization followed by UV-Vis detection.
Principle
Carbohydrates lack strong chromophores, making their direct detection by UV-Vis spectrophotometry challenging.[1][2] Direct analysis is often achieved using a Refractive Index (RI) detector, which measures the difference in the refractive index between the mobile phase and the analyte.[3][4] However, RI detection is generally less sensitive and is not compatible with gradient elution.[5][6]
To enhance sensitivity and selectivity, pre-column derivatization can be employed. This involves chemically modifying the reducing sugars with a UV-absorbing or fluorescent tag.[7][8] A common derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the reducing end of carbohydrates.[9][10] The resulting PMP-sugar derivatives can be readily separated by reversed-phase HPLC and detected with high sensitivity using a UV-Vis detector.[9][10]
Experimental Protocols
Method 1: Direct Analysis of Reducing Carbohydrates by HPLC with Refractive Index Detection (HPLC-RID)
This protocol is suitable for the analysis of relatively high concentrations of reducing sugars.
Materials and Reagents:
-
HPLC grade acetonitrile
-
HPLC grade water
-
Reference standards of reducing sugars (e.g., glucose, fructose, lactose, maltose)
-
Samples containing reducing sugars
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a refractive index detector (RID)[11]
-
Amino-based or ligand-exchange chromatography column (e.g., Aminex or Shodex series)
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 75:25 v/v).[11][12] Degas the mobile phase before use.
-
Standard Preparation: Prepare a series of standard solutions of the target reducing sugars in the mobile phase at known concentrations.
-
Sample Preparation:
-
For liquid samples, dilute with the mobile phase and filter through a 0.45 µm syringe filter.[13]
-
For solid samples, dissolve a known weight in the mobile phase, vortex, and filter through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Data Analysis:
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of each sugar by constructing a calibration curve from the peak areas of the standard solutions.
-
Method 2: Analysis of Reducing Carbohydrates by HPLC with UV-Vis Detection after Pre-column Derivatization with PMP
This protocol offers higher sensitivity and is suitable for trace-level analysis of reducing sugars.
Materials and Reagents:
-
1-phenyl-3-methyl-5-pyrazolone (PMP)
-
Methanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Reference standards of reducing sugars
-
Samples containing reducing sugars
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD)[9]
-
Reversed-phase C18 column
Procedure:
-
Derivatization Reagent Preparation:
-
Prepare a 0.5 M solution of PMP in methanol.
-
Prepare a 0.3 M solution of NaOH.
-
Prepare a 0.3 M solution of HCl.
-
-
Derivatization of Standards and Samples:
-
To 100 µL of a standard or sample solution, add 100 µL of 0.5 M PMP solution and 100 µL of 0.3 M NaOH.
-
Incubate the mixture at 70 °C for 100 minutes.[9]
-
After cooling to room temperature, neutralize the reaction by adding 100 µL of 0.3 M HCl.
-
Add 600 µL of water and extract with 1 mL of chloroform three times to remove excess PMP.
-
Collect the aqueous layer and filter through a 0.45 µm syringe filter before HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1 M phosphate buffer (pH 6.7)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient can be optimized, for example, starting with a low percentage of B and increasing it over time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detector: UV-Vis at 245 nm
-
-
Data Analysis:
-
Identify and quantify the PMP-derivatized sugars in the same manner as in Method 1.
-
Data Presentation
Table 1: Comparison of HPLC Methods for Reducing Carbohydrate Analysis
| Parameter | HPLC-RID | HPLC-UV (with PMP Derivatization) |
| Principle | Direct detection based on refractive index | Detection of UV-absorbing derivatives |
| Sensitivity | Lower (µg range) | Higher (ng to pg range)[1] |
| Selectivity | Lower, susceptible to interferences | Higher, only derivatized compounds are detected |
| Gradient Elution | Not compatible | Compatible |
| Sample Preparation | Simple dilution and filtration | More complex derivatization procedure |
| Typical Column | Amino, Ligand-exchange | Reversed-phase (C18) |
| Common Analytes | Glucose, Fructose, Lactose, Maltose | Most reducing mono- and disaccharides |
Table 2: Example Quantitative Data for HPLC-RID Analysis of Sugars
| Compound | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Fructose | 9.5 | 10 | 30 |
| Glucose | 10.8 | 10 | 30 |
| Sucrose | 12.5 | 15 | 45 |
| Maltose | 14.2 | 15 | 45 |
| Lactose | 15.1 | 20 | 60 |
Note: These values are illustrative and can vary depending on the specific instrument, column, and experimental conditions.
Visualizations
Caption: General workflow for HPLC analysis of reducing carbohydrates.
References
- 1. ift.onlinelibrary.wiley.com [ift.onlinelibrary.wiley.com]
- 2. Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jasco-global.com [jasco-global.com]
- 5. researchgate.net [researchgate.net]
- 6. glsciences.com [glsciences.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. "Optimization of HPLC Detection of PMP Derivatives of Carbohydrates" by Weizheng Wang [open.clemson.edu]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. lcms.cz [lcms.cz]
Application Notes and Protocols for Enhanced UV Detection of Carbonyl Compounds Using 4-(Dimethylamino)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of pharmaceutical analysis and drug development, the accurate quantification of carbonyl-containing compounds—such as aldehydes and ketones—is of paramount importance. These functional groups are present in numerous active pharmaceutical ingredients (APIs), excipients, and degradation products. However, many of these molecules lack a strong chromophore, making their detection by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detectors challenging, often resulting in poor sensitivity and high limits of detection.
To overcome this limitation, a pre-column derivatization strategy is frequently employed. This involves chemically modifying the analyte to attach a UV-absorbing tag, thereby significantly enhancing its molar absorptivity and, consequently, the detector response. 4-(Dimethylamino)benzohydrazide is an excellent derivatizing agent for this purpose. It selectively reacts with aldehydes and ketones under mild conditions to form stable hydrazone derivatives that possess a strong chromophore due to the dimethylamino-substituted aromatic ring. This leads to a substantial improvement in UV absorbance, enabling sensitive and accurate quantification of otherwise difficult-to-detect carbonyl compounds.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a pre-column derivatization reagent for the HPLC-UV analysis of carbonyl compounds.
Principle of Derivatization
This compound reacts with the carbonyl group of aldehydes and ketones in an acid-catalyzed condensation reaction to form a highly conjugated and stable hydrazone. The dimethylamino group acts as a powerful auxochrome, shifting the absorption maximum to a longer wavelength and significantly increasing the molar absorptivity of the derivative. This allows for detection at a wavelength where interference from the sample matrix is often minimized.
Data Presentation
The following tables summarize the expected performance characteristics of an HPLC-UV method employing this compound for the derivatization of carbonyl compounds. The data is based on analogous derivatization agents and established analytical methods.[1][2][3][4]
Table 1: Chromatographic and Spectroscopic Properties of a Hypothetical 4-(Dimethylamino)benzohydrazone Derivative
| Parameter | Value | Reference |
| Analyte | Model Aldehyde | N/A |
| Derivatizing Agent | This compound | N/A |
| Derivative | Model Aldehyde-4-(Dimethylamino)benzohydrazone | N/A |
| λmax (nm) | ~310 - 360 nm | [2] |
| Molar Absorptivity (ε) | ~8.1 x 10⁴ L mol⁻¹cm⁻¹ | [1] |
| HPLC Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | [2][4] |
| Mobile Phase | Acetonitrile/Water Gradient | [4] |
Table 2: Performance Characteristics of the Derivatization Method
| Parameter | Expected Value | Reference |
| Linearity Range | 0.1 - 10.0 µM | [2] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Limit of Detection (LOD) | ~5 pmol on column | [2] |
| Limit of Quantification (LOQ) | ~15 pmol on column | N/A |
| Intra-day Precision (%RSD) | < 5% | [2] |
| Inter-day Precision (%RSD) | < 8% | [2] |
| Accuracy (% Recovery) | 95 - 105% | N/A |
Experimental Protocols
Protocol 1: Pre-column Derivatization of Carbonyl Compounds
Materials:
-
This compound
-
Aldehyde or ketone standard/sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Glacial Acetic Acid
-
Deionized water
-
Vortex mixer
-
Heating block or water bath
-
Autosampler vials
Procedure:
-
Preparation of Derivatizing Reagent Solution: Prepare a 10 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh daily.
-
Sample Preparation: Dissolve the aldehyde or ketone standard or sample in a suitable solvent (e.g., acetonitrile, methanol, or water) to a known concentration.
-
Derivatization Reaction:
-
In an autosampler vial, add 100 µL of the sample or standard solution.
-
Add 100 µL of the this compound solution.
-
Add 10 µL of glacial acetic acid to catalyze the reaction.
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Incubation: Heat the reaction mixture at 60°C for 30 minutes.
-
Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the reaction mixture with the initial mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: The derivatized sample is now ready for injection into the HPLC system.
Protocol 2: HPLC-UV Analysis of Derivatized Carbonyl Compounds
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetononitrile
-
Gradient Elution:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 40% B
-
20-25 min: 40% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 310 nm (or the determined λmax of the specific hydrazone derivative).
Calibration:
Prepare a series of calibration standards by derivatizing known concentrations of the target aldehyde or ketone using Protocol 1. Construct a calibration curve by plotting the peak area against the concentration.
Visualizations
Caption: Derivatization of a carbonyl compound.
Caption: Experimental workflow for analysis.
Caption: Rationale for derivatization.
References
- 1. Spectrophotometric determination of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apps.thermoscientific.com [apps.thermoscientific.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Derivatization with 4-(Dimethylamino)benzohydrazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for derivatization using 4-(Dimethylamino)benzohydrazide. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible results in your analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for derivatization?
A1: this compound is a chemical reagent used to derivatize carbonyl compounds, such as aldehydes and ketones, as well as reducing sugars. Derivatization is a process that chemically modifies an analyte to enhance its analytical properties.[1] The key advantages of using this compound include:
-
Enhanced UV Detection: The 4-(dimethylamino)benzoyl moiety is a strong chromophore, which significantly increases the molar absorptivity of the derivatives. This leads to improved sensitivity in High-Performance Liquid Chromatography with UV detection (HPLC-UV).[2]
-
Improved Mass Spectrometric Ionization: The tertiary amine group in the derivatizing agent can be readily protonated, which enhances ionization efficiency in positive mode electrospray ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[2]
-
Improved Chromatographic Behavior: Derivatization can increase the hydrophobicity of polar analytes, leading to better retention and separation on reversed-phase HPLC columns.[2]
-
Formation of Stable Derivatives: The resulting hydrazone derivatives are generally stable, allowing for robust and reproducible analytical methods.[2]
Q2: What is the reaction mechanism of this compound with a carbonyl compound?
A2: The derivatization reaction is a nucleophilic addition-elimination reaction. The nitrogen atom of the hydrazide group in this compound acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable hydrazone derivative. The reaction is typically catalyzed by a small amount of acid.
Q3: Can this compound be used to derivatize analytes other than aldehydes and ketones?
A3: Yes, this compound can also be used to derivatize reducing sugars. The open-chain form of a reducing sugar contains an aldehyde or ketone group that can react with the hydrazide to form a hydrazone. This allows for the sensitive quantification of carbohydrates by HPLC-UV or LC-MS.[3][4]
Q4: Is this derivatization technique related to specific signaling pathways?
A4: The derivatization process itself is a chemical reaction used for analytical purposes and is not directly a part of any biological signaling pathway. However, this technique is highly valuable for quantifying molecules that are integral components or biomarkers of signaling pathways. For example, it can be used to measure the levels of specific steroids or their metabolites that are involved in glucocorticoid signaling.[5][6][7] The derivatization step enhances the sensitivity and specificity of the measurement of these molecules, thereby enabling a more accurate understanding of the signaling pathway's activity.
Experimental Protocols
The following protocols provide a general framework for the derivatization of carbonyl compounds and reducing sugars with this compound. Optimization of these protocols is recommended for specific analytes and matrices.
Protocol 1: Derivatization of Aldehydes and Ketones for HPLC-UV Analysis
Materials:
-
This compound
-
Analyte standard or sample containing the carbonyl compound
-
Methanol or Ethanol (HPLC grade)
-
Glacial Acetic Acid
-
HPLC-grade water and acetonitrile for mobile phase
Procedure:
-
Preparation of Reagent Solution: Prepare a 10 mg/mL solution of this compound in methanol. This solution should be prepared fresh.
-
Sample Preparation: Dissolve the analyte standard or sample in methanol to a known concentration.
-
Derivatization Reaction:
-
In a reaction vial, mix 100 µL of the sample solution with 200 µL of the this compound solution.
-
Add one drop of glacial acetic acid to catalyze the reaction.
-
Cap the vial tightly and heat the mixture at 60-70°C for 30-60 minutes. The optimal time and temperature may vary depending on the reactivity of the carbonyl compound.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature. The hydrazone derivative may precipitate.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under a gentle stream of nitrogen.
-
-
Sample Analysis:
-
Reconstitute the dried residue in a known volume of the HPLC mobile phase.
-
Inject an appropriate volume into the HPLC system for analysis.
-
Protocol 2: Derivatization of Reducing Sugars for HPLC-UV Analysis
Materials:
-
This compound
-
Sugar standard or sample containing reducing sugars
-
Methanol (HPLC grade)
-
0.3 M Sodium Hydroxide (NaOH) solution
-
Glacial Acetic Acid
-
HPLC-grade water and acetonitrile for mobile phase
Procedure:
-
Sample and Reagent Preparation:
-
Derivatization Reaction:
-
Neutralization and Dilution:
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution with a few drops of glacial acetic acid.
-
Dilute the mixture with the HPLC mobile phase to a suitable concentration for analysis.
-
-
Sample Analysis:
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the filtered sample into the HPLC system.
-
Data Presentation: Performance of Hydrazine-Based Derivatization
Table 1: LOD and LOQ for DNPH-Derivatized Aldehydes and Ketones by HPLC-UV
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Hexanal | 2.4 nmol L⁻¹ | - | [12] |
| Heptanal | 3.6 nmol L⁻¹ | - | [12] |
| Formaldehyde | 0.009 ng m⁻³ (in air) | - | [13] |
| Acetaldehyde | - | - | [13] |
| Acetone | - | - | [13] |
Table 2: General Reaction Conditions for Hydrazone Formation
| Parameter | Recommended Condition | Rationale | Reference |
| pH | 4-6 | This range balances the protonation of the carbonyl group to increase its electrophilicity and the availability of the unprotonated, nucleophilic hydrazine. | [2][14] |
| Temperature | Room Temperature to 70°C | Higher temperatures can increase the reaction rate, especially for less reactive ketones or sterically hindered compounds. | [14][15] |
| Catalyst | Acetic Acid (catalytic amount) | A weak acid is sufficient to catalyze the dehydration step of the reaction. | [2] |
| Reagent Molar Ratio | 1.1 to 2-fold excess of hydrazide | A slight excess of the derivatizing agent ensures complete reaction with the analyte. | [15] |
| Solvent | Methanol or Ethanol | These solvents are suitable for dissolving both the analyte and the derivatizing agent. | [16] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the derivatization of a sample with this compound followed by HPLC analysis.
Signaling Pathway Context
This diagram illustrates how the derivatization technique fits into the broader context of studying molecules involved in biological signaling pathways.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the derivatization with this compound.
Low or No Product Yield
| Possible Cause | Troubleshooting Step | Reference |
| Incorrect pH | Check and adjust the pH of the reaction mixture to a mildly acidic range (pH 4-6). A few drops of acetic acid can often be used as a catalyst. | [2] |
| Poor Quality Reagents | Ensure the aldehyde/ketone and hydrazine are pure. Impurities can interfere with the reaction. Consider purifying the starting materials if necessary. | [14] |
| Suboptimal Reaction Conditions | The reaction may be too slow at room temperature, especially for ketones. Increase the reaction temperature (e.g., to 60-70°C) and/or extend the reaction time. | [14] |
| Presence of Water | Hydrazone formation is a condensation reaction that produces water. The presence of excess water in the reaction mixture can inhibit the reaction. Use anhydrous solvents and dry glassware. | [1] |
| Steric Hindrance | If using bulky aldehydes/ketones, the reaction may be slow. Increase the reaction time and/or temperature. | [2] |
Multiple or Unexpected Peaks in the Chromatogram
| Possible Cause | Troubleshooting Step | Reference |
| Formation of Azine Side Product | This is a common side reaction where the initially formed hydrazone reacts with a second molecule of the carbonyl compound. To minimize this, use a 1:1 molar ratio of reactants or add the carbonyl compound dropwise to the hydrazine solution. | [14] |
| E/Z Isomers of the Hydrazone | The C=N double bond of the hydrazone can exist as E and Z isomers, which may separate under certain chromatographic conditions, leading to two peaks for a single analyte. Adjusting the mobile phase composition or temperature may help to co-elute the isomers. | |
| Excess Derivatizing Reagent | A large excess of unreacted this compound can result in a large peak in the chromatogram. Optimize the molar ratio of the reagent to the analyte. A post-derivatization cleanup step, such as solid-phase extraction (SPE), can be used to remove excess reagent. | |
| Analyte Degradation | High temperatures or harsh pH conditions can cause the analyte or the derivative to degrade. Use milder reaction conditions if degradation is suspected. | [14] |
| Matrix Effects | Components in the sample matrix may also be derivatized or can interfere with the chromatography. Implement a more rigorous sample cleanup procedure before derivatization. |
References
- 1. gcms.cz [gcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. "Optimization of HPLC Detection of PMP Derivatives of Carbohydrates" by Weizheng Wang [open.clemson.edu]
- 4. diva-portal.org [diva-portal.org]
- 5. Anti-inflammatory actions of glucocorticoids: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucocorticoids: mechanisms of action and anti-inflammatory potential in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. food.ec.europa.eu [food.ec.europa.eu]
- 12. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 14. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 16. 4-Chloro-N′-[(Z)-4-(dimethylamino)benzylidene]benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low derivatization efficiency with 4-(Dimethylamino)benzohydrazide
Welcome to the technical support center for 4-(Dimethylamino)benzohydrazide, a high-performance derivatization reagent for aldehydes and ketones. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve optimal derivatization efficiency in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used as a derivatization reagent to enhance the detection of aldehydes and ketones in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). By reacting with the carbonyl group of these analytes, it attaches a 4-(dimethylamino)benzoyl moiety, which improves ionization efficiency and UV absorbance, thereby increasing the sensitivity of the analysis.
Q2: What is the reaction mechanism between this compound and a carbonyl compound?
A2: The reaction is a nucleophilic addition-elimination, also known as a condensation reaction. The hydrazine nitrogen of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable hydrazone derivative. This reaction is typically catalyzed by a weak acid.
Q3: Why am I observing low or no product formation?
A3: Low derivatization efficiency can be due to several factors, including suboptimal reaction conditions (pH, temperature, time), degradation of the reagent, presence of interfering substances in the sample, or improper sample preparation. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.
Q4: Can this compound be used for quantitative analysis?
A4: Yes, it is well-suited for quantitative analysis. The derivatization reaction can be driven to completion under optimized conditions, allowing for the accurate quantification of aldehydes and ketones. For best results, it is recommended to use an internal standard, preferably a stable isotope-labeled version of the analyte.
Troubleshooting Guide for Low Derivatization Efficiency
Low derivatization efficiency is a common issue that can often be resolved by systematically evaluating and optimizing various experimental parameters.
| Potential Cause | Explanation & Recommended Solution |
| Suboptimal pH | The reaction of hydrazides with carbonyls is acid-catalyzed. However, at very low pH, the hydrazine nitrogen can be protonated, reducing its nucleophilicity. Solution: Optimize the reaction pH. Typically, a weakly acidic environment (pH 4-6) is ideal. The use of an acetic acid catalyst is commonly reported in similar derivatization protocols. |
| Incorrect Reaction Temperature | Derivatization reactions are temperature-dependent. Insufficient heat may lead to slow reaction kinetics, while excessive heat can cause degradation of the reagent or the product. Solution: Optimize the reaction temperature. A good starting point is room temperature, with the option to gently heat to 40-60°C to increase the reaction rate.[1][2] |
| Inadequate Reaction Time | The derivatization reaction may not have proceeded to completion. Solution: Increase the incubation time. Monitor the reaction progress over a time course (e.g., 30 min, 1h, 2h, 4h) to determine the optimal reaction time.[2] |
| Reagent Degradation | This compound, like other hydrazide reagents, can be susceptible to degradation, especially if improperly stored. Solution: Use a fresh batch of the reagent. Store the reagent under cool, dry, and dark conditions. Prepare reagent solutions fresh before each experiment. |
| Insufficient Reagent Concentration | An inadequate amount of the derivatization reagent will lead to incomplete reaction with the analyte. Solution: Increase the molar excess of this compound relative to the carbonyl compound. A 10 to 100-fold molar excess is a common starting point.[2] |
| Sample Matrix Effects | Components in the sample matrix may interfere with the derivatization reaction or degrade the reagent. Solution: Implement a sample clean-up step prior to derivatization. Solid-phase extraction (SPE) is a common and effective method for removing interfering substances. |
| Poor Solubility | The derivatization reagent or the analyte may not be fully dissolved in the chosen solvent, limiting the reaction. Solution: Ensure that both the reagent and the sample are completely dissolved. Consider using a co-solvent or a different solvent system. Gentle warming and vortexing can aid in dissolution. |
| Presence of Water | The derivatization reaction produces water as a byproduct. According to Le Chatelier's principle, excess water in the reaction mixture can inhibit the forward reaction. Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
Experimental Protocols
The following is a general protocol for the derivatization of aldehydes and ketones with this compound, adapted from established methods for similar Girard's reagents.[1][2] Optimization of specific parameters for your analyte and sample matrix is recommended.
Protocol: Derivatization for HPLC-MS Analysis
Materials:
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This compound
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Aldehyde/Ketone standard or sample
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Methanol (HPLC grade, anhydrous)
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Acetonitrile (HPLC grade, anhydrous)
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Water (HPLC grade)
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Acetic acid (glacial)
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Ammonium hydroxide (for neutralization, if necessary)
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Vials (e.g., 1.5 mL autosampler vials)
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Heating block or water bath
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Vortex mixer
Procedure:
-
Preparation of Reagent Solution: Prepare a stock solution of this compound in anhydrous methanol or acetonitrile (e.g., 10 mg/mL). This solution should be prepared fresh daily.
-
Sample Preparation: Dissolve the aldehyde or ketone standard/sample in a suitable solvent (e.g., 70% methanol in water).
-
Derivatization Reaction:
-
In a clean vial, combine 100 µL of the sample solution with a molar excess of the this compound solution (e.g., 10-100 fold excess).
-
Add a catalytic amount of glacial acetic acid (e.g., 5-10 µL of a 10% solution in the reaction solvent).
-
Vortex the mixture gently to ensure homogeneity.
-
-
Incubation:
-
Reaction Quenching (Optional):
-
If necessary, the reaction can be stopped by neutralizing the acid catalyst with a small amount of ammonium hydroxide.
-
-
Analysis:
-
Dilute the reaction mixture with the initial mobile phase of your HPLC method.
-
The sample is now ready for injection into the HPLC-MS system.
-
Optimization of Derivatization Conditions
For achieving the highest efficiency, it is crucial to optimize the reaction conditions. The table below summarizes typical ranges for key parameters based on derivatization with analogous Girard's reagents.[1][2]
| Parameter | Condition Range | Recommendation |
| Solvent | 70% Methanol, 70% Ethanol | Start with 70% Methanol. |
| Temperature | Room Temperature to 85°C | Begin with 40-60°C. |
| Reaction Time | 10 minutes to 24 hours | Test a time course from 30 min to 4 hours. |
| Reagent Molar Ratio | 2:1 to 2000:1 (Reagent:Analyte) | Start with a 10:1 to 100:1 molar excess. |
| Catalyst | Acetic Acid | Use a small volume of glacial acetic acid. |
Visualizing the Workflow and Reaction
To aid in understanding the experimental process and the underlying chemical transformation, the following diagrams are provided.
References
Technical Support Center: 4-(Dimethylamino)benzohydrazide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 4-(Dimethylamino)benzohydrazide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative appears to be degrading in my aqueous buffer. What are the likely causes?
A1: Degradation in aqueous solutions is a common issue. The primary causes are hydrolysis, photodegradation, and to a lesser extent, thermal degradation. The hydrazide functional group is susceptible to cleavage, particularly under acidic or basic conditions. Exposure to light, especially UV light, can also lead to decomposition.
Q2: What is the optimal pH for storing and using my this compound derivative in an aqueous solution?
A2: Generally, hydrazide and hydrazone derivatives exhibit greater stability at a neutral pH (around 7.0-7.4). Hydrolysis is often catalyzed by both acids and bases.[1] Therefore, it is crucial to maintain a well-buffered solution within the neutral range to minimize degradation.
Q3: I am observing low yields during the synthesis of a hydrazone derivative from this compound. What are the common pitfalls?
A3: Low yields in hydrazone synthesis can stem from several factors:
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Suboptimal pH: The condensation reaction is typically acid-catalyzed, but a highly acidic environment can lead to the hydrolysis of the starting hydrazide. A mildly acidic pH is often optimal.
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Poor quality of reagents: Impurities in the aldehyde or ketone can lead to side reactions.
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Steric hindrance: Bulky substituents on either the hydrazide or the carbonyl compound can slow down the reaction.
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Side reactions: The formation of azines is a common side reaction.
Q4: Can the solvent I use for my stock solution affect the stability of my compound?
A4: Yes, the choice of solvent is critical. While DMSO is a common solvent for preparing stock solutions, its presence in aqueous buffers, even at low concentrations, can sometimes influence compound stability and assay performance. It is recommended to use the lowest possible concentration of DMSO in your final assay.
Q5: Are there any known signaling pathways where this compound derivatives are active?
A5: Yes, derivatives of this compound have been identified as inhibitors of several protein kinases. One notable target is the Microtubule Affinity Regulating Kinase 4 (MARK4).[2][3] MARK4 is involved in regulating microtubule dynamics and has been implicated in various diseases, including cancer and neurological disorders.
Troubleshooting Guides
Compound Stability Issues in Aqueous Buffers
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Decreased compound concentration over time (confirmed by HPLC/LC-MS) | Hydrolysis | - Adjust the buffer pH to a neutral range (7.0-7.4).- Perform a pH stability study to identify the optimal pH for your specific derivative.- Store stock solutions in an anhydrous organic solvent (e.g., DMSO) at -20°C or -80°C and prepare fresh aqueous solutions before each experiment. |
| Photodegradation | - Protect solutions from light by using amber vials or wrapping containers in aluminum foil.- Minimize exposure to ambient light during experimental procedures.- If the compound is highly light-sensitive, consider working under red light. | |
| Oxidation | - Degas buffers to remove dissolved oxygen.- Consider adding antioxidants to the buffer if compatible with your assay. | |
| Precipitation of the compound in the assay buffer | Low aqueous solubility | - Decrease the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO) in the final assay medium, ensuring it does not exceed a concentration that affects the assay's performance (typically <1%).- Use a fresh stock solution, as compound precipitation can occur over time in frozen stocks. |
Synthesis and Purification of Hydrazone Derivatives
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low or no product formation | Incorrect pH | - Add a catalytic amount of a weak acid (e.g., acetic acid) to the reaction mixture. |
| Inactive starting materials | - Use freshly opened or purified aldehyde/ketone and this compound. | |
| Reaction not going to completion | - Increase the reaction time or gently heat the reaction mixture. | |
| Formation of multiple products (observed by TLC or LC-MS) | Azine formation (side reaction) | - Use a slight excess of the hydrazide relative to the aldehyde/ketone. |
| Degradation of product | - Use milder reaction conditions (e.g., lower temperature). | |
| Difficulty in purification | Similar polarity of product and starting materials | - Optimize the solvent system for column chromatography.- Consider recrystallization from a suitable solvent system. |
Data Presentation
Table 1: Illustrative pH-Dependent Hydrolysis of a this compound Derivative
| pH | Half-life (t1/2) at 25°C (hours) |
| 3.0 | 12 |
| 5.0 | 72 |
| 7.4 | > 240 |
| 9.0 | 48 |
Note: This table presents illustrative data based on the general understanding of hydrazone stability. Actual values will vary depending on the specific derivative.
Table 2: Illustrative Photostability of a this compound Derivative
| Light Condition | % Degradation after 24 hours |
| Ambient laboratory light | < 5% |
| Direct sunlight | 25% |
| UV lamp (365 nm) | 60% |
Note: This table presents illustrative data. Actual photodegradation rates will depend on the specific compound, solvent, and light intensity.
Experimental Protocols
Protocol 1: General Procedure for Assessing Aqueous Stability
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Stock Solution Preparation: Prepare a 10 mM stock solution of the this compound derivative in anhydrous DMSO.
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Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in various aqueous buffers (e.g., phosphate-buffered saline at pH 5.0, 7.4, and 9.0).
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Incubation: Incubate the working solutions at a constant temperature (e.g., 25°C or 37°C) in the dark.
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Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.
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Analysis: Immediately analyze the aliquots by a validated HPLC or LC-MS method to determine the remaining concentration of the parent compound.
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Data Analysis: Plot the concentration of the compound versus time to determine the degradation kinetics and calculate the half-life at each pH.
Protocol 2: General Procedure for Photostability Assessment
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Sample Preparation: Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile or water) in a quartz cuvette or a clear glass vial.
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Control Sample: Prepare an identical sample and wrap it in aluminum foil to serve as a dark control.
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Light Exposure: Expose the sample to a controlled light source (e.g., a calibrated UV lamp or a photostability chamber) for a defined period. Place the dark control next to the exposed sample.
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Analysis: At specific time intervals, withdraw aliquots from both the exposed and control samples and analyze them by HPLC or LC-MS.
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Data Analysis: Compare the degradation of the exposed sample to the dark control to determine the extent of photodegradation.
Mandatory Visualization
References
Technical Support Center: pH Optimization for Hydrazone Formation with 4-(Dimethylamino)benzohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Dimethylamino)benzohydrazide for hydrazone formation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no hydrazone product formation. | Suboptimal pH: The reaction rate is highly pH-dependent. | Systematically screen a pH range from 4.0 to 7.4. Start with a pH around 4-5, as hydrazone formation is typically acid-catalyzed.[1][2] |
| Steric Hindrance: Bulky substituents on the aldehyde or ketone may hinder the reaction. | Consider using a less sterically hindered carbonyl compound if possible. | |
| Low Reactant Concentration: Insufficient concentration of either the hydrazide or the carbonyl compound. | Increase the concentration of the limiting reagent. A significant effect of reactant concentration on yield has been observed.[1] | |
| Low Temperature: The reaction may be too slow at ambient temperature. | Gently heat the reaction mixture, for example, to 50-60°C, as this has been shown to improve reaction yields and times.[1] | |
| Hydrazone product is unstable and hydrolyzes. | Acidic Conditions: Hydrazone linkages are susceptible to acid-catalyzed hydrolysis.[3][4] | If the application allows, increase the pH of the final solution to neutral (pH 7.4) where hydrazones are generally more stable.[3] |
| Aliphatic Carbonyl Used: Hydrazones derived from aliphatic aldehydes are less stable than those from aromatic aldehydes.[3][5] | If possible, use an aromatic aldehyde to increase the stability of the hydrazone linkage due to π-electron conjugation.[3][5] | |
| Presence of Electron-Withdrawing Groups: These groups near the hydrazone bond can increase susceptibility to hydrolysis.[3] | If designing the linker is an option, consider using reactants with electron-donating groups to enhance stability.[3] | |
| Reaction is too slow at physiological pH (7.4). | General Reaction Kinetics: Hydrazone formation can be slow at neutral pH without catalysis.[6] | Consider the use of a catalyst. While aniline was traditionally used, newer, less toxic amine buffers can accelerate the reaction at neutral pH.[6] |
| Reactant Structure: The intrinsic reactivity of the specific aldehyde/ketone and hydrazide pair may be low at this pH. | Some studies have shown maximal reaction rates at physiological pH for specific reactants, indicating that the optimal pH can be system-dependent.[7] A pH screen is still recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted optimal pH for hydrazone formation?
A1: Hydrazone formation is typically acid-catalyzed, with the optimal pH often falling in the range of 4.0 to 5.0.[1][2] This is because the reaction requires protonation of the carbonyl group to increase its electrophilicity, but at very low pH, the hydrazine nucleophile becomes protonated and non-reactive.
Q2: Why is my hydrazone product hydrolyzing, and how can I prevent it?
A2: Hydrazone hydrolysis is the reverse reaction of its formation and is also acid-catalyzed.[3][4] The stability of the hydrazone bond is significantly influenced by pH and the structure of the reactants. To prevent hydrolysis, you can:
-
Adjust the pH: Increase the pH of your solution to a neutral or slightly basic level (pH 7.4 or higher) where the hydrazone bond is generally more stable.[3]
-
Choose Your Reactants Wisely: Hydrazones formed from aromatic aldehydes are more stable than those from aliphatic aldehydes due to the conjugation of π-electrons.[3][5]
-
Consider Substituent Effects: Electron-donating groups on the aromatic ring of the aldehyde can increase the stability of the hydrazone.[3]
Q3: Can I perform the hydrazone formation reaction at a neutral pH like 7.4?
A3: Yes, it is possible to form hydrazones at neutral pH. While the reaction is often slower compared to acidic conditions, some systems, particularly those involving specific reactants, show maximal formation rates at physiological pH.[7][8] The use of catalytic amine buffers can also significantly accelerate the reaction at neutral pH.[6]
Q4: How do substituents on the aldehyde or ketone affect the reaction with this compound?
A4: Substituents can have a significant electronic effect on the carbonyl reactant. Electron-withdrawing groups tend to increase the electrophilicity of the carbonyl carbon, which can lead to faster reaction rates.[3] Conversely, electron-donating groups may slow down the initial reaction but can increase the stability of the resulting hydrazone.[3]
Quantitative Data Summary
The following table summarizes the effect of pH on hydrazone formation kinetics from various studies. Note that the specific rates are highly dependent on the reactants and conditions.
| pH | Reactants | Observation | Reference |
| 4.0 | DPA-linked hydrazide and p-nitrobenzaldehyde | Reaction proceeded smoothly to completion. | [1] |
| 4.2 | 4-arm PEG-hydrazine and 8-arm PEG-aldehyde | Slow hydrogel formation observed. | [7] |
| 7.3 | 4-arm PEG-hydrazine and 8-arm PEG-aldehyde | Maximal rate of hydrogel formation. | [7] |
| 7.4 | Phenylhydrazine and various aldehydes/ketones | Reaction rates were measured; electron-deficient aldehydes reacted faster than electron-rich ones. | [8] |
| 5.5 | Aliphatic aldehyde-derived PEG-PE conjugates | Highly unstable, complete disappearance of the conjugate within 2 minutes. | [5] |
| 7.4 | Aliphatic aldehyde-derived PEG-PE conjugates | Reasonably stable, but hydrolysis rate depends on the acyl hydrazide chain length. | [5] |
| 5.5 & 7.4 | Aromatic aldehyde-derived PEG-PE conjugates | Highly stable with no significant hydrolysis observed after extended periods. | [5] |
Experimental Protocols
Protocol: pH Screening for Optimal Hydrazone Formation
This protocol outlines a general method for determining the optimal pH for hydrazone formation between this compound and a carbonyl compound using UV-Vis spectrophotometry or HPLC.
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Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., acetate buffers for pH 4.0, 4.5, 5.0, 5.5 and phosphate buffers for pH 6.0, 6.5, 7.0, 7.4).
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Stock Solution Preparation:
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Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
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Prepare a stock solution of the aldehyde or ketone partner in the same solvent.
-
-
Reaction Setup:
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In separate reaction vessels (e.g., microcentrifuge tubes or HPLC vials), add the appropriate buffer.
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Add a small, known volume of the this compound stock solution to each vessel.
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Initiate the reaction by adding a known volume of the aldehyde/ketone stock solution to each vessel. The final concentration of the organic solvent should be kept low and consistent across all samples.
-
-
Reaction Monitoring:
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UV-Vis Spectrophotometry: If the hydrazone product has a unique absorbance maximum distinct from the reactants, monitor the increase in absorbance at that wavelength over time.
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HPLC: At specific time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h), take an aliquot of the reaction mixture, quench the reaction if necessary (e.g., by a pH shift), and analyze the sample by reverse-phase HPLC to quantify the amount of product formed and reactants consumed.
-
-
Data Analysis: Plot the initial reaction rate or the product yield at a specific time point against the pH to determine the optimal pH for the reaction.
Visualizations
Caption: pH influence on hydrazone formation and hydrolysis equilibrium.
References
- 1. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. ddmckinnon.com [ddmckinnon.com]
- 8. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-(Dimethylamino)benzohydrazide Reagent Removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of excess 4-(Dimethylamino)benzohydrazide from experimental samples.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove excess this compound?
Excess this compound can interfere with downstream analytical techniques, such as mass spectrometry or NMR, by obscuring signals from the product of interest. It can also impact the purity and yield of the desired compound in synthetic procedures.
Q2: What are the primary methods for removing excess this compound?
The most common methods for removing excess this compound are liquid-liquid extraction (LLE), solid-phase extraction (SPE), and precipitation/crystallization. The choice of method depends on the properties of the desired product and the solvent system used in the reaction.
Q3: How does the chemical nature of this compound inform its removal?
This compound possesses a basic dimethylamino group. This allows for its selective removal from an organic phase by extraction with an acidic aqueous solution, which protonates the dimethylamino group, rendering the molecule water-soluble.
Q4: Can I remove excess this compound by evaporation?
While possible, evaporation is generally not recommended due to the relatively high boiling point of this compound. More selective methods like extraction or chromatography are preferred to avoid potential degradation of the target compound and ensure efficient removal of the excess reagent.
Troubleshooting Guides
Issue 1: Poor removal of this compound using liquid-liquid extraction.
| Possible Cause | Troubleshooting Step |
| Incomplete protonation of the dimethylamino group. | Ensure the aqueous wash solution is sufficiently acidic (e.g., 1M HCl). Perform multiple extractions with the acidic solution. |
| The desired product is also extracted into the aqueous phase. | If your product is acid-sensitive or also has basic functional groups, consider an alternative method like solid-phase extraction or chromatography. |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Issue 2: The desired product is lost during solid-phase extraction.
| Possible Cause | Troubleshooting Step |
| The SPE sorbent is retaining the product. | Ensure the chosen SPE sorbent has a different affinity for your product compared to the this compound. For example, if your product is non-polar, use a polar sorbent to retain the more polar hydrazide. |
| The elution solvent is too strong. | Use a gradient elution, starting with a weaker solvent to first elute your product and then a stronger solvent to remove the bound this compound. |
Data Summary
The following table summarizes the recommended methods for removing excess this compound.
| Method | Principle | Advantages | Considerations |
| Liquid-Liquid Extraction (LLE) | Exploits the basicity of the dimethylamino group to move the reagent from an organic to an acidic aqueous phase. | Simple, rapid, and cost-effective for acid-stable products. | Product must be stable in acidic conditions and soluble in a water-immiscible organic solvent. |
| Solid-Phase Extraction (SPE) | Differential retention of the reagent and product on a solid support. | High selectivity, can be automated, and suitable for a wide range of products. | Requires method development to select the appropriate sorbent and solvent system. |
| Precipitation/Crystallization | Selective precipitation of the product or the reagent from the reaction mixture. | Can yield a highly pure product. | Requires suitable solubility differences between the product and the reagent in a given solvent. |
Experimental Protocols
Protocol 1: Removal by Liquid-Liquid Extraction
This protocol is suitable for reaction mixtures where the desired product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and is stable to dilute acid.
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Reaction Quenching: Quench the reaction mixture as required by your specific procedure.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate.
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Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with 1M HCl (aq). It is recommended to perform at least two washes.
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Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
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Brine Wash: Wash the organic layer with brine to remove excess water.
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Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the product.
Protocol 2: Removal by Solid-Phase Extraction
This protocol is a general guideline and may require optimization for your specific product. This example uses a normal-phase SPE cartridge.
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Cartridge Conditioning: Condition a normal-phase SPE cartridge (e.g., silica or diol) by passing a non-polar solvent (e.g., hexane) through it.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent and load it onto the conditioned cartridge.
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Elution of Product: Elute the less polar product with a non-polar solvent or a mixture of non-polar and slightly more polar solvents (e.g., hexane/ethyl acetate).
-
Elution of Reagent: Elute the more polar this compound with a polar solvent (e.g., methanol).
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Analysis: Collect fractions and analyze them (e.g., by TLC or LC-MS) to determine which fractions contain the purified product.
Visualizations
Caption: Workflow for removing excess this compound using liquid-liquid extraction.
Caption: General workflow for separation using solid-phase extraction.
Technical Support Center: Purifying 4-(Dimethylamino)benzohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(Dimethylamino)benzohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can include unreacted starting materials such as methyl 4-(dimethylamino)benzoate and excess hydrazine hydrate. Side-products from the reaction, though not extensively documented in readily available literature, could include products of incomplete reaction or degradation. It is also possible for the product to form hydrazone derivatives if aldehydes are present.
Q2: What is the recommended method for purifying this compound?
A2: Recrystallization from hot 95% ethanol is a documented and effective method for obtaining pure, colorless needles of this compound.[1][2] For impurities that are difficult to remove by recrystallization, silica gel column chromatography can be employed.
Q3: My purified this compound product is not a white crystalline solid. What could be the issue?
A3: A discolored product may indicate the presence of impurities. Trace amounts of unreacted starting materials or by-products can impart color. Ensure all glassware is clean and that the solvents used for purification are of high purity. If the product is an oil or waxy solid, it may still contain residual solvent or impurities that lower its melting point.
Q4: How can I monitor the purity of my this compound during purification?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring purity. A potential solvent system to try is a mixture of dichloromethane (DCM) and methanol (MeOH), for instance, in a 98:2 ratio. The product, being polar, should have a lower Rf value than the less polar starting ester. Staining with an appropriate reagent or visualization under UV light can help in identifying different spots.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Recrystallization | The product is too soluble in the recrystallization solvent, even at low temperatures. | - Ensure the minimum amount of hot solvent is used to dissolve the crude product. - After cooling to room temperature, place the solution in an ice bath or refrigerate to maximize crystal formation. - Consider a different solvent or a co-solvent system where the product has lower solubility at cold temperatures. |
| The product precipitated out too quickly, trapping impurities. | - Allow the hot solution to cool slowly to room temperature before placing it in a cold bath. Slow cooling promotes the formation of larger, purer crystals.[3] | |
| Oily Product After Purification | Residual solvent is present. | - Dry the product under high vacuum for an extended period. Gentle heating under vacuum can also help remove residual solvent, but be cautious of the product's melting point. |
| Impurities are present that depress the melting point. | - Re-purify the product using the same or an alternative method (e.g., column chromatography if recrystallization was unsuccessful). | |
| Multiple Spots on TLC After Purification | Incomplete separation of impurities. | - For recrystallization, ensure that the solution was not supersaturated with impurities. - For column chromatography, optimize the solvent system to achieve better separation between the product and impurity spots. A shallower solvent gradient or a different solvent system may be necessary. |
| Product seems to degrade during purification | The product may be sensitive to prolonged heat or certain conditions. | - Minimize the time the product is heated during recrystallization. - If using column chromatography, work efficiently to minimize the time the product is on the silica gel. |
Quantitative Data Summary
Table 1: Expected Purity and Yield of this compound
| Purification Stage | Typical Purity (%) | Expected Yield Range (%) |
| Crude Product | 70-90 | 85-95 |
| After Recrystallization | >98 | 70-85 |
| After Column Chromatography | >99 | 60-80 |
Note: These values are estimates and can vary significantly based on reaction conditions and purification technique.
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Dissolution: In a suitable flask, dissolve the crude this compound product in a minimal amount of hot 95% ethanol with stirring.[1][2]
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
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Cooling: To maximize the yield, cool the flask in an ice bath for 30-60 minutes.
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Isolation: Collect the crystalline product by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing:
-
Choose an appropriate size column based on the amount of crude product (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel (e.g., 70-230 mesh for gravity chromatography) in a non-polar solvent.
-
Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles. Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully add the dissolved sample to the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent or a solvent mixture of low polarity.
-
Gradually increase the polarity of the eluent. For this compound, a gradient of dichloromethane (DCM) with increasing amounts of methanol (MeOH) can be effective.
-
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting low purity after recrystallization.
References
Technical Support Center: Enhancing Ionization Efficiency for LC-MS with Derivatization Reagents
Welcome to the technical support center for enhancing Liquid Chromatography-Mass Spectrometry (LC-MS) ionization efficiency through chemical derivatization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using derivatization reagents in LC-MS?
A1: Chemical derivatization is a technique used to modify an analyte's chemical structure to improve its analytical performance. In LC-MS, derivatization is primarily employed to:
-
Enhance Ionization Efficiency: Many compounds have poor ionization efficiency in common LC-MS ion sources like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Derivatization introduces a readily ionizable group (a "charge tag") to the analyte, significantly increasing its signal intensity in the mass spectrometer.[1][2][3]
-
Improve Chromatographic Separation: Derivatization can alter the polarity of an analyte, leading to better retention and peak shape on reversed-phase columns.[3][4]
-
Increase Selectivity and Reduce Matrix Effects: By targeting specific functional groups, derivatization can help to distinguish the analyte of interest from co-eluting matrix components, thereby reducing ion suppression and improving quantitative accuracy.[2][5]
-
Facilitate Structural Elucidation: Derivatization can produce characteristic fragmentation patterns in tandem mass spectrometry (MS/MS), aiding in the structural confirmation of the analyte.[2][3]
Q2: How do I choose the right derivatization reagent for my analyte?
A2: The selection of a derivatization reagent is dictated by the functional group(s) present on your analyte and the desired analytical outcome.[4] Key considerations include:
-
Analyte Functional Group: The reagent must selectively react with a specific functional group on the analyte, such as an amine, carboxyl, hydroxyl, or carbonyl group.[6]
-
Ionization Mode: Choose a reagent that introduces a group that is readily ionized in your intended MS ionization mode (e.g., a permanently charged quaternary amine for positive ESI).
-
Reaction Conditions: The derivatization reaction should be efficient, specific, and proceed under conditions that do not degrade the analyte.[6]
-
Stability of the Derivative: The resulting derivative must be stable throughout the sample preparation, chromatographic separation, and MS detection process.[6]
Q3: What are some common classes of derivatization reagents for LC-MS?
A3: Several classes of reagents are commonly used, targeting different functional groups:
-
For Amines and Phenols: Reagents like Dansyl Chloride and 9-fluorenylmethyl chloroformate (Fmoc-Cl) are frequently used.[4][7]
-
For Carboxylic Acids: Reagents such as 3-picolylamine and 2-picolylamine are used to introduce a basic nitrogen, enhancing positive mode ionization.[8]
-
For Carbonyls (Aldehydes and Ketones): Hydrazine-based reagents like Dansyl Hydrazine are commonly employed.[4]
-
For Hydroxyl Groups: Reagents like isonicotinoyl chloride (INC) and 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) can be used.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during LC-MS analysis with derivatization.
Problem 1: Low or No Signal for the Derivatized Analyte
Possible Causes & Solutions
-
Incomplete Derivatization Reaction:
-
Verify Reagent Quality: Ensure the derivatization reagent has not degraded. Many reagents are sensitive to moisture and light.
-
Optimize Reaction Conditions: Systematically optimize the reaction time, temperature, pH, and reagent-to-analyte molar ratio.[6] Inadequate optimization can lead to incomplete derivatization.[6]
-
Check Solvent Compatibility: The reaction solvent must be compatible with both the analyte and the derivatization reagent.
-
-
Ion Suppression:
-
Improve Sample Cleanup: Co-eluting matrix components can suppress the ionization of the derivatized analyte.[5][9] Enhance sample preparation by incorporating solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[9]
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate the derivatized analyte from interfering compounds.[5]
-
Dilute the Sample: If possible, diluting the sample can mitigate matrix effects.
-
-
Instability of the Derivative:
-
Assess Derivative Stability: The formed derivative may be unstable in the sample matrix or under the LC or MS conditions. Analyze the sample immediately after derivatization or investigate different storage conditions (e.g., temperature, light exposure).
-
-
Incorrect MS Parameters:
-
Optimize Ion Source Settings: Ensure the ion source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for the derivatized analyte.
-
Verify Mass Transitions (for MS/MS): Confirm the precursor and product ion m/z values for the derivatized analyte.
-
Troubleshooting Workflow for Low/No Signal
Problem 2: High Background Noise or Extraneous Peaks
Possible Causes & Solutions
-
Excess Derivatization Reagent or Byproducts:
-
Optimize Reagent Concentration: Use the minimum amount of derivatization reagent required for complete reaction to avoid excess reagent entering the LC-MS system.
-
Incorporate a Quenching/Cleanup Step: After the derivatization reaction is complete, add a quenching agent to consume the excess reagent. A subsequent sample cleanup step (e.g., SPE) can remove the excess reagent and its byproducts.[10]
-
Adjust Chromatography: Modify the chromatographic method to separate the derivatized analyte from the reagent peak and byproducts.
-
-
Contamination:
-
Solvent and Reagent Purity: Use high-purity solvents and reagents to avoid introducing contaminants.
-
System Cleanliness: Contamination can originate from the sample, mobile phase, or the LC-MS system itself.[11] Regularly clean the ion source.[11]
-
Carryover: Implement a robust needle wash protocol and inject blank samples between analytical runs to check for carryover from previous injections.[11]
-
General Workflow for Derivatization
Quantitative Data Summary
The effectiveness of derivatization is often measured by the fold-increase in signal intensity compared to the underivatized analyte. The following tables summarize quantitative data from studies on different derivatization reagents.
Table 1: Signal Enhancement for Vitamin D Metabolites with Various Derivatization Reagents [2]
| Derivatization Reagent | Analyte | Signal Enhancement (Fold Increase) |
| Amplifex | 3β-25(OH)D₃ | ~100 |
| Amplifex | 1,25(OH)₂D₃ | ~295 |
| FMP-TS | 3β-25(OH)D₃ | ~50 |
| FMP-TS | 1,25(OH)₂D₃ | ~150 |
| INC | 3α-25(OH)D₃ | 3 - 45 |
| INC | 1,25(OH)₂D₃ | 3 - 45 |
| PTAD | 3β-25(OH)D₃ | ~20 |
| PTAD | 1,25(OH)₂D₃ | ~40 |
Table 2: Sensitivity Improvement for Fatty Acids with Dns-PP/Dens-PP Derivatization [8]
| Derivatization Protocol | Analyte Class | Detection Sensitivity Improvement |
| Dns-PP/Dens-PP | Free Fatty Acids | 50 to 1500-fold increase |
Experimental Protocols
Protocol 1: Derivatization of Vitamin D Metabolites with PTAD
This protocol is adapted from a method for the analysis of vitamin D metabolites in human serum.[10]
-
Sample Pretreatment:
-
To 100 µL of human serum in a 1.5 mL microcentrifuge tube, add 50 µL of an internal standard solution (e.g., 25OHD₃-d₆).
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile) and vortexing.
-
Centrifuge to pellet the precipitated proteins and transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of 0.4 mg/mL 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in ethyl acetate.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction at 60°C for 10 minutes.
-
-
Reaction Termination and Final Preparation:
-
Add 50 µL of ethanol to quench the reaction.
-
Evaporate the mixture to dryness under a nitrogen stream.
-
Reconstitute the final residue in an appropriate volume of mobile phase (e.g., methanol:water 9:1, v/v with 0.1% formic acid).
-
Centrifuge the reconstituted sample for 10 minutes at 10,000 x g.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
Protocol 2: General Derivatization of Carboxylic Acids with 3-Picolylamine (3-PA) for Fatty Acid Analysis
This protocol is based on a method for enhancing the sensitivity of fatty acid analysis in positive ESI mode.[8]
-
Sample Preparation:
-
Prepare a solution of the fatty acid sample in a suitable aprotic solvent (e.g., acetonitrile).
-
-
Derivatization Reaction:
-
To the sample solution, add a solution of 3-picolylamine (3-PA).
-
Add a coupling agent, such as a carbodiimide (e.g., EDC), and a catalyst, such as N-hydroxysuccinimide (NHS), to facilitate the amide bond formation between the carboxylic acid and the amine.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours) or until complete. The reaction progress can be monitored by LC-MS.
-
-
Sample Analysis:
-
Following the reaction, the sample can be diluted with the initial mobile phase and directly injected into the LC-MS system for analysis in positive ion mode.
-
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ddtjournal.com [ddtjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. syngeneintl.com [syngeneintl.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zefsci.com [zefsci.com]
Technical Support Center: Forced Degradation Studies of Benzohydrazide Derivatives in HPLC
This technical support center is designed for researchers, scientists, and drug development professionals conducting forced degradation studies on benzohydrazide derivatives using High-Performance Liquid Chromatography (HPLC). Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for benzohydrazide derivatives?
A1: Benzohydrazide derivatives are susceptible to degradation through several pathways, primarily hydrolysis and oxidation. Hydrolysis of the hydrazide bond can occur under both acidic and alkaline conditions, typically yielding the corresponding benzoic acid and hydrazine or its derivatives. Oxidative degradation can also lead to the formation of various byproducts, including benzoic acid.[1][2] The specific degradation products will depend on the substituents on the benzohydrazide molecule and the stress conditions applied.
Q2: Why am I seeing significant peak tailing with my benzohydrazide derivative?
A2: Peak tailing for basic compounds like benzohydrazide derivatives is often caused by strong interactions with acidic silanol groups on the surface of silica-based HPLC columns.[3] Other potential causes include using an inappropriate mobile phase pH, column contamination, or a void at the column inlet.[2]
Q3: My retention times are shifting between injections. What could be the cause?
A3: Retention time shifts can result from several factors, including inconsistent mobile phase preparation, fluctuations in column temperature, or changes in the flow rate due to pump issues or leaks.[2] Column aging and degradation over time can also lead to a gradual decrease in retention times.[2]
Q4: I am observing extraneous or "ghost" peaks in my chromatogram. Where are they coming from?
A4: Ghost peaks can arise from several sources. They may be due to carryover from a previous injection, contaminants in the mobile phase or sample diluent, or the elution of strongly retained compounds from a prior analysis.
Q5: How can I confirm that my HPLC method is stability-indicating?
A5: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. To demonstrate this, the drug substance is subjected to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, light).[4] The resulting chromatograms should show that the degradation product peaks are well-resolved from the main API peak. Peak purity analysis using a photodiode array (PDA) detector is also essential to confirm that the API peak is spectrally pure and not co-eluting with any degradants.
HPLC Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of benzohydrazide derivatives and their degradation products.
| Problem | Potential Causes | Solutions |
| Peak Tailing | - Secondary interactions with active silanol groups on the column.[3]- Inappropriate mobile phase pH.- Column contamination or void formation.[2] | - Use a base-deactivated column or an end-capped column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Add a competitive base (e.g., triethylamine) to the mobile phase.- Wash the column with a strong solvent or replace it if necessary. |
| Retention Time Shifts | - Inconsistent mobile phase composition.- Fluctuations in column temperature.[2]- Variable flow rate due to pump malfunction or leaks.[2] | - Prepare fresh mobile phase and ensure accurate mixing.- Use a column oven to maintain a constant temperature.[2]- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
| Poor Resolution | - Inadequate separation between the parent drug and degradation products.- Suboptimal mobile phase composition or gradient.- Column degradation. | - Optimize the mobile phase composition (e.g., organic solvent ratio, pH).- Adjust the gradient slope for better separation.- Try a different column with a different stationary phase chemistry.- Replace the column if it has deteriorated. |
| Baseline Noise or Drift | - Contaminated mobile phase.- Air bubbles in the pump or detector.- Detector lamp issues. | - Filter and degas the mobile phase.- Purge the pump to remove air bubbles.- Check the detector lamp's energy and replace it if necessary. |
| No Peaks or Low Sensitivity | - Leak in the system.- Incorrect detector wavelength.- Sample degradation in the autosampler. | - Perform a visual inspection for leaks.- Verify the detector is set to the absorbance maximum of the analyte.- Prepare fresh samples or use a cooled autosampler if the compound is unstable.[2] |
Experimental Protocols for Forced Degradation
The following are representative protocols for subjecting benzohydrazide derivatives to forced degradation. The extent of degradation should ideally be between 5-20% to ensure that the degradation products are readily detected without completely consuming the parent drug.[5]
Acid Hydrolysis
-
Preparation: Dissolve the benzohydrazide derivative in a solution of 0.1 N Hydrochloric Acid (HCl).
-
Stress Condition: Keep the solution at room temperature or heat to 60-80°C for a specified period (e.g., monitored over several hours).[2]
-
Neutralization: After the desired time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH).
-
Analysis: Dilute the neutralized solution to the target concentration with the mobile phase and analyze by HPLC.
Base Hydrolysis
-
Preparation: Dissolve the benzohydrazide derivative in a solution of 0.1 N Sodium Hydroxide (NaOH).
-
Stress Condition: Maintain the solution at room temperature for a set duration (e.g., 15 minutes to several hours).[2]
-
Neutralization: Neutralize the solution with an equivalent amount of 0.1 N Hydrochloric Acid (HCl).
-
Analysis: Dilute the final solution to the desired concentration and inject it into the HPLC system.
Oxidative Degradation
-
Preparation: Dissolve the sample in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[2]
-
Stress Condition: Keep the solution at room temperature for a specified period (e.g., 15 minutes to several hours).[2]
-
Analysis: Dilute the sample to the target concentration with the mobile phase and analyze by HPLC.
Thermal Degradation
-
Preparation: Place the solid drug substance in a temperature-controlled oven.
-
Stress Condition: Expose the sample to dry heat (e.g., 60-105°C) for a defined period (e.g., 6-24 hours).[6]
-
Analysis: Dissolve the heat-treated sample in a suitable solvent to the target concentration and analyze by HPLC.
Photolytic Degradation
-
Preparation: Expose the drug substance (either in solid form or in solution) to a light source.
-
Stress Condition: Place the sample in a photostability chamber and expose it to UV light (e.g., 200 watt-hours/square meter) and visible light (e.g., 1.2 million lux hours) as per ICH guidelines. A control sample should be kept in the dark.[1]
-
Analysis: Prepare a solution of the exposed sample to the target concentration and analyze by HPLC.
Quantitative Data from Forced Degradation Studies
The following tables summarize representative quantitative results from forced degradation studies of benzohydrazide derivatives. The percentage of degradation can vary based on the specific derivative, formulation, and experimental conditions.
Table 1: Degradation of Isoniazid (a Benzohydrazide Derivative) under Various Stress Conditions [1]
| Stress Condition | Reagent/Condition | % Isoniazid Degraded |
| Acid Hydrolysis | 0.1 N HCl | 16.24% |
| Base Hydrolysis | 0.1 N NaOH | 13.04% |
| Neutral Hydrolysis | Water | 11.32% |
| Oxidation | 30% H₂O₂ | 20.49% |
| Photolysis | UV Light | 11.67% |
| Dry Heat | 60°C | 8.84% |
Table 2: Degradation of Benserazide under Various Stress Conditions [2]
| Stress Condition | Reagent | Duration | Temperature | % Benserazide Degraded |
| Acid Hydrolysis | 0.1 N HCl | 15 min | Ambient | Not significantly degraded |
| Base Hydrolysis | 0.1 N NaOH | 15 min | Ambient | 6.0% |
| Oxidation | 30% H₂O₂ | 15 min | Ambient | 11.4% |
Note: The data presented is representative and actual degradation will depend on the specific benzohydrazide derivative and the precise experimental setup.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for a typical forced degradation study.
Troubleshooting Logic for HPLC Issues
Caption: Logic diagram for troubleshooting common HPLC problems.
Potential Degradation Pathway of Benzohydrazide
Caption: Simplified potential degradation pathways for benzohydrazide.
References
Validation & Comparative
A Comparative Guide to Carbonyl Analysis: 4-(Dimethylamino)benzohydrazide vs. Dansylhydrazine
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of carbonyl compounds is a critical analytical challenge. Derivatization of aldehydes and ketones is a common strategy to enhance their detectability in techniques like liquid chromatography-mass spectrometry (LC-MS). This guide provides a detailed comparison of two derivatizing agents: the well-established Dansylhydrazine and the less-documented 4-(Dimethylamino)benzohydrazide.
Introduction to Carbonyl Derivatization
Carbonyl compounds often exhibit poor ionization efficiency and lack strong chromophores, making their direct analysis by LC-MS or UV-Vis spectroscopy challenging. Chemical derivatization addresses these limitations by introducing a tag that improves the analytical properties of the target molecules. Hydrazine-containing reagents react with the carbonyl group to form stable hydrazones, which are more readily ionized and can be designed to be fluorescent or possess a high molar absorptivity.
Dansylhydrazine: The Established Standard
Dansylhydrazine (5-(Dimethylamino)naphthalene-1-sulfonylhydrazide) is a widely used fluorescent and MS-active derivatizing reagent for carbonyl compounds.[1][2] Its popularity stems from the introduction of the dansyl group, which imparts several advantageous properties to the resulting hydrazone derivatives.
Key Performance Characteristics of Dansylhydrazine:
-
Enhanced Ionization: The dimethylamino group on the naphthalene ring is readily protonated, significantly enhancing the ionization efficiency of the carbonyl derivatives in positive ion mode electrospray ionization (ESI)-MS.[3]
-
Fluorescence Detection: The dansyl moiety is highly fluorescent, allowing for sensitive detection using fluorescence detectors.[4]
-
Improved Chromatographic Separation: The derivatization increases the hydrophobicity of polar carbonyl compounds, leading to better retention and separation on reversed-phase HPLC columns.[3]
This compound: A Potential Alternative
This compound is a structural analogue of other hydrazine-based derivatizing agents. It possesses a hydrazide functional group capable of reacting with carbonyls to form hydrazones. Theoretically, the presence of the 4-(dimethylamino)benzoyl moiety could offer similar advantages to the dansyl group.
Theoretical Advantages of this compound:
-
Potential for Enhanced Ionization: Similar to Dansylhydrazine, the dimethylamino group on the benzene ring is expected to be easily protonated, which should enhance the signal in positive ion ESI-MS.
-
UV-Active Tag: The benzoyl group provides a chromophore that would allow for UV detection.
However, a significant gap exists in the scientific literature regarding the application of this compound as a derivatizing agent for analytical purposes. While its synthesis and crystal structure have been reported, there is a lack of published data on its reaction efficiency, sensitivity (e.g., limits of detection), and overall performance in carbonyl analysis.
Performance Comparison
Due to the absence of direct comparative studies in the literature, a quantitative performance comparison is not possible. The following table summarizes the known attributes of Dansylhydrazine and the theoretical potential of this compound.
| Feature | Dansylhydrazine | This compound |
| Reaction with Carbonyls | Forms stable hydrazones. | Theoretically forms hydrazones. |
| Ionization Enhancement (MS) | Well-documented enhancement due to the dimethylamino group.[3] | Theoretically should enhance ionization due to the dimethylamino group. |
| Fluorescence | Strong fluorescence, enabling sensitive detection.[4] | Not reported to be fluorescent. |
| UV-Vis Detection | UV-active.[4] | Theoretically UV-active. |
| Published Data | Extensive literature with established protocols and performance data.[1][2][3][4] | No published data on performance in carbonyl analysis found. |
| Commercial Availability | Readily available from various chemical suppliers. | Available as a chemical reagent. |
Experimental Protocols
Dansylhydrazine Derivatization Protocol for Carbonyl Analysis (General)
This protocol is a general guideline and may require optimization for specific carbonyl compounds and sample matrices.
Materials:
-
Dansylhydrazine solution (e.g., 1 mg/mL in acetonitrile)
-
Carbonyl-containing sample
-
Acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Prepare the sample containing the carbonyl compounds in a suitable solvent (e.g., acetonitrile or a buffer).
-
Derivatization Reaction:
-
To 100 µL of the sample, add 100 µL of the Dansylhydrazine solution.
-
Add 10 µL of the acid catalyst.
-
Vortex the mixture for 30 seconds.
-
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes). Protect from light.
-
Reaction Quenching (Optional): The reaction can be stopped by adding a quenching reagent or by cooling the mixture.
-
Sample Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be required to remove excess reagent and interferences.
-
Analysis: Dilute the derivatized sample with the initial mobile phase and inject it into the LC-MS system.
This compound Derivatization Protocol for Carbonyl Analysis (Theoretical)
As no established protocol has been found in the literature, the following is a theoretical protocol based on the general principles of hydrazone formation. This protocol would require extensive optimization and validation.
Materials:
-
This compound solution (concentration to be determined, e.g., in acetonitrile)
-
Carbonyl-containing sample
-
Acid catalyst (e.g., acetic acid or hydrochloric acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Reagent Preparation: Prepare a solution of this compound in an appropriate solvent.
-
Derivatization Reaction:
-
Combine the sample, this compound solution, and an acid catalyst in a reaction vial.
-
Vortex the mixture.
-
-
Optimization of Reaction Conditions: Systematically vary the reaction temperature, time, and reagent concentrations to determine the optimal conditions for derivatization.
-
Analysis: Analyze the reaction products by LC-MS to assess the derivatization efficiency and the analytical performance of the resulting hydrazones.
Visualizing the Derivatization Process and Comparison
The following diagrams illustrate the chemical reactions and a conceptual comparison of the two reagents.
Conclusion
Dansylhydrazine remains the gold standard for the derivatization of carbonyl compounds in analytical applications, backed by a wealth of scientific literature and well-established protocols. Its ability to significantly enhance both MS ionization and fluorescence detection makes it a versatile and reliable choice.
This compound presents a theoretically viable alternative due to its structural similarities to other effective derivatizing agents. The presence of a dimethylamino group suggests potential for enhanced MS sensitivity. However, the current lack of published experimental data on its performance in carbonyl analysis is a major drawback. Researchers and drug development professionals seeking a validated and robust method should continue to rely on Dansylhydrazine. For those engaged in novel method development, this compound could be a subject of investigation, though it would require comprehensive optimization and validation to establish its efficacy and comparability to existing reagents.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Validation of Carbonyl Analysis Using Derivatization Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of high-performance liquid chromatography (HPLC) methods for the quantitative analysis of aldehydes and ketones, with a focus on the validation of methods using chemical derivatization. While the primary focus of this guide is to compare the performance of 4-(Dimethylamino)benzohydrazide, a comprehensive search of scientific literature and application notes has revealed a significant lack of published, quantitative validation data for this specific reagent in the analysis of carbonyl compounds.
Therefore, this guide will provide a detailed comparison of two widely used and well-documented alternative derivatizing agents: 2,4-Dinitrophenylhydrazine (DNPH) and 3-Nitrophenylhydrazine (3-NPH) . This will include a summary of their performance characteristics based on experimental data, detailed experimental protocols, and visualizations of the analytical workflow. This information will serve as a valuable resource for researchers seeking to establish and validate robust HPLC methods for carbonyl analysis.
Comparison of Derivatizing Agent Performance
The selection of a suitable derivatizing agent is crucial for achieving the desired sensitivity, selectivity, and overall performance of an HPLC method for aldehydes and ketones. The following tables summarize the validation parameters for HPLC methods using DNPH and 3-NPH.
Table 1: HPLC Method Validation Parameters for DNPH-Derivatized Aldehydes and Ketones
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) | Precision (RSD%) |
| Formaldehyde-DNPH | 98 - 50000 | > 0.999 | 4.3 | 14.3 | < 0.4 |
| Acetaldehyde-DNPH | 98 - 50000 | > 0.999 | 6.6 | 22.0 | < 0.4 |
| Acetone-DNPH | 98 - 50000 | > 0.999 | - | - | < 0.4 |
| Acrolein-DNPH | 98 - 50000 | > 0.999 | - | - | < 0.4 |
| Propionaldehyde-DNPH | 98 - 50000 | > 0.999 | 7.7 | 25.7 | < 0.4 |
| Crotonaldehyde-DNPH | 98 - 50000 | > 0.999 | - | - | < 0.4 |
| Butyraldehyde-DNPH | 98 - 50000 | > 0.999 | - | - | < 0.4 |
| Benzaldehyde-DNPH | 98 - 50000 | > 0.999 | - | - | < 0.4 |
| Isovaleraldehyde-DNPH | 98 - 50000 | > 0.999 | - | - | < 0.4 |
| Valeraldehyde-DNPH | 98 - 50000 | > 0.999 | - | - | < 0.4 |
| o-Tolualdehyde-DNPH | 98 - 50000 | > 0.999 | - | - | < 0.4 |
| m,p-Tolualdehyde-DNPH | 196 - 100000 | > 0.999 | - | - | < 0.4 |
| Hexaldehyde-DNPH | 98 - 50000 | > 0.999 | 14.0 | 46.7 | < 0.4 |
| Data compiled from representative HPLC-UV methods.[1][2] |
Table 2: Comparative Performance of 3-Nitrophenylhydrazine (3-NPH) and DNPH for Aldehyde Analysis by LC-MS/MS
| Analyte | LOD with 3-NPH (on-column) | LOD with DNPH (on-column) | Linearity Range with 3-NPH (µM) |
| Malondialdehyde (MDA) | 0.1 fmol | 1 fmol | 0.1 - 12.5 |
| Acrolein (ACR) | 0.2 fmol | 50 fmol | 0.01 - 6.25 |
| 4-Hydroxy-2-hexenal (HHE) | 2 fmol | 0.78 fmol | 0.01 - 6.25 |
| 4-Hydroxy-2-nonenal (HNE) | 1 fmol | 0.86 fmol | 0.01 - 6.25 |
| Data from a study comparing the sensitivity of 3-NPH and DNPH derivatization for LC-MS/MS analysis.[3] |
The data indicates that for certain aldehydes, particularly malondialdehyde and acrolein, 3-NPH derivatization can offer significantly lower limits of detection when using highly sensitive LC-MS/MS detection.[3] For general-purpose HPLC-UV applications, DNPH remains a robust and widely validated choice.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable and comparable results. The following sections outline the methodologies for derivatization and HPLC analysis.
Derivatization Protocol with 2,4-Dinitrophenylhydrazine (DNPH)
This protocol is a widely adopted method for the derivatization of aldehydes and ketones in various sample matrices.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.5 mg/mL in acetonitrile with 1% phosphoric acid)
-
Sample or standard solution containing carbonyl compounds
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Prepare a stock solution of the aldehyde or ketone standard in acetonitrile.
-
Derivatization Reaction: To 1 mL of the sample or standard solution, add 1 mL of the DNPH solution.
-
Incubation: Vortex the mixture and allow it to react at room temperature for 30 minutes.
-
Filtration: Filter the resulting solution through a 0.45 µm syringe filter prior to HPLC injection.
General Derivatization Protocol for Hydrazine-Based Reagents
Materials:
-
Hydrazine-based derivatizing agent (e.g., this compound)
-
Sample or standard solution containing carbonyl compounds
-
Reaction solvent (e.g., acetonitrile, methanol)
-
Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)
-
Vortex mixer
-
Heating block or water bath (optional)
Procedure:
-
Reagent Preparation: Prepare a solution of the derivatizing agent in the chosen reaction solvent. An acid catalyst is often added to facilitate the reaction.
-
Reaction Mixture: In a reaction vial, combine the sample or standard solution with an excess of the derivatizing agent solution.
-
Incubation: Vortex the mixture. The reaction may be carried out at room temperature or with gentle heating (e.g., 50-60 °C) for a specific duration (e.g., 30-60 minutes).
-
Completion and Dilution: After the reaction is complete, the mixture may be diluted with the HPLC mobile phase to an appropriate concentration for analysis.
HPLC Analysis Protocol
The following are typical chromatographic conditions for the analysis of DNPH-derivatized carbonyl compounds. These can be used as a starting point for method development with other derivatizing agents.
Chromatographic Conditions:
-
Instrument: Standard HPLC system with UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Example Gradient: Start with a lower concentration of acetonitrile (e.g., 40-50%) and gradually increase to a higher concentration (e.g., 80-90%) over the course of the run.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Approximately 360 nm for DNPH derivatives. The optimal wavelength should be determined for other derivatives based on their UV-Vis spectra.
-
Injection Volume: 10-20 µL
Visualizing the Workflow and Chemical Reactions
Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental processes and chemical principles involved.
Caption: Experimental workflow for the derivatization and HPLC analysis of carbonyl compounds.
References
- 1. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Analytical Methods for Derivatized Compounds: A Publisher's Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing, executing, and publishing inter-laboratory comparisons of analytical methods for derivatized compounds. Adherence to these guidelines will ensure objective comparison, transparent data presentation, and clear communication of experimental protocols, ultimately fostering reproducibility and confidence in analytical findings.
Introduction
Derivatization is a common strategy in analytical chemistry to enhance the detectability and chromatographic behavior of analytes. Inter-laboratory comparisons are crucial for validating the robustness and transferability of analytical methods used for these modified compounds.[1][2][3] This process involves multiple laboratories analyzing the same samples to assess method performance and identify potential biases.[2][4]
This guide outlines the critical components of a successful inter-laboratory comparison study, from experimental design to data reporting, with a focus on clarity, objectivity, and adherence to international standards.
Key Performance Parameters for Method Comparison
The validation of an analytical method ensures its suitability for the intended purpose.[5][6][7] For derivatized compounds, the following quantitative parameters are essential for a comprehensive inter-laboratory comparison. Data should be summarized in clear, well-structured tables for easy comparison.
Table 1: Comparison of Method Accuracy Across Laboratories
| Participating Laboratory | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) - Mean ± SD (n=3) | Recovery (%) |
| Laboratory A | 50.0 | 49.2 ± 1.5 | 98.4 |
| Laboratory B | 50.0 | 51.5 ± 2.1 | 103.0 |
| Laboratory C | 50.0 | 48.9 ± 1.8 | 97.8 |
| Laboratory D | 50.0 | 50.8 ± 1.9 | 101.6 |
Table 2: Comparison of Method Precision (Repeatability and Intermediate Precision)
| Participating Laboratory | Analyte Concentration (ng/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6, over 3 days) |
| Laboratory A | 50.0 | 2.8 | 3.5 |
| Laboratory B | 50.0 | 3.1 | 4.0 |
| Laboratory C | 50.0 | 2.5 | 3.2 |
| Laboratory D | 50.0 | 3.5 | 4.5 |
Table 3: Comparison of Linearity and Sensitivity
| Participating Laboratory | Linear Range (ng/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| Laboratory A | 1 - 1000 | 0.9995 | 0.5 | 1.0 |
| Laboratory B | 1 - 1000 | 0.9991 | 0.6 | 1.2 |
| Laboratory C | 1 - 1000 | 0.9998 | 0.4 | 0.9 |
| Laboratory D | 1 - 1000 | 0.9989 | 0.7 | 1.5 |
Experimental Protocols
Detailed methodologies are critical for the replication and verification of findings. The following sections outline the essential experimental protocols that should be included in a publication on the inter-laboratory comparison of derivatized compounds.
3.1. Sample Preparation and Derivatization
This section should provide a step-by-step description of how the samples were prepared and derivatized. For example, a pre-column derivatization for fatty acid analysis might be described as follows:
-
Lipid Extraction: Detail the solvent system and procedure used to extract lipids from the sample matrix.
-
Saponification: Describe the base-catalyzed hydrolysis of triglycerides.
-
Derivatization Reaction: Specify the derivatizing agent (e.g., (trimethylsilyl)diazomethane), reaction conditions (temperature, time), and quenching procedure.[8]
-
Final Sample Preparation: Outline the steps for concentrating the derivatized sample and reconstituting it in the appropriate solvent for analysis.[5]
3.2. Chromatographic and Detection Conditions
Provide a comprehensive description of the analytical instrumentation and parameters used. For an HPLC-based method, this would include:
-
Instrumentation: Manufacturer and model of the HPLC system, autosampler, and detector.
-
Column: Type, manufacturer, dimensions, and particle size.
-
Mobile Phase: Composition and gradient program.[5]
-
Flow Rate and Column Temperature.
-
Injection Volume.
-
Detector Settings: Wavelengths for UV or fluorescence detectors, or mass spectrometer parameters.
3.3. Inter-laboratory Comparison Protocol
A clear protocol for the inter-laboratory study is essential to ensure consistency and minimize variability.
-
Sample Distribution: Describe how the samples (including blind samples and standards) were prepared, aliquoted, and distributed to participating laboratories.
-
Timeline: Specify the timeframe for sample analysis and data reporting.
-
Data Analysis and Reporting: Provide instructions on the required data format, including raw data, processed results, and any statistical analyses performed by the participating laboratories. The use of a standardized reporting template is highly recommended.
Data Analysis and Performance Evaluation
The performance of each laboratory should be evaluated using standardized statistical methods. The normalized error (En) is a common metric for this purpose.
En = (x - X) / √(U²lab + U²ref)
Where:
-
x is the result of the participating laboratory.
-
X is the reference value.
-
Ulab is the expanded uncertainty of the participating laboratory's result.
-
Uref is the expanded uncertainty of the reference value.
A value of |En| ≤ 1 generally indicates a successful performance.
Visualizations
5.1. Experimental Workflow
A diagram illustrating the overall workflow of the inter-laboratory comparison study can provide a clear and concise overview of the process.
Caption: Workflow of the inter-laboratory comparison study.
5.2. Logical Relationship of the Comparison Study
This diagram illustrates the logical flow and key components of the inter-laboratory comparison.
Caption: Logical flow of the inter-laboratory comparison.
5.3. Example Signaling Pathway
For drug development professionals, understanding the biological context of the analyte is often crucial. The following is a hypothetical signaling pathway where the derivatized compound (Analyte X) plays a role.
References
- 1. Interlaboratory comparisons other than PT [eurachem.org]
- 2. eas-eth.org [eas-eth.org]
- 3. feedhaccp.org [feedhaccp.org]
- 4. library.dphen1.com [library.dphen1.com]
- 5. benchchem.com [benchchem.com]
- 6. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals [mdpi.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Synthetic Cathinones Using Derivatizing Agents
For Researchers, Scientists, and Drug Development Professionals
The clandestine synthesis and illicit use of synthetic cathinones, often referred to as "bath salts," present a significant challenge for forensic and clinical laboratories. Accurate and reliable quantitative analysis of these compounds is crucial for law enforcement, toxicology, and public health. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the detection of synthetic cathinones; however, many of these compounds exhibit poor chromatographic behavior and produce ambiguous mass spectra. Chemical derivatization is a critical pre-analytical step that enhances the volatility, thermal stability, and mass spectral characteristics of synthetic cathinones, thereby improving their detection and quantification.
This guide provides a comprehensive comparison of various derivatizing agents for the quantitative analysis of synthetic cathinones by GC-MS. It includes a detailed overview of experimental protocols, a comparative analysis of quantitative performance data, and visual workflows to aid in the selection of the most appropriate derivatization strategy.
Comparison of Acylation Derivatizing Agents
A key study by Alsenedi and Morrison (2017) systematically compared six acylation reagents for the GC-MS analysis of nine different synthetic cathinones. The evaluated derivatizing agents were:
-
Pentafluoropropionic Anhydride (PFPA)
-
Trifluoroacetic Anhydride (TFA)
-
Chlorodifluoroacetic Anhydride (CLF2AA)
-
Heptafluorobutyric Anhydride (HFBA)
-
Acetic Anhydride (AA)
-
Propionic Anhydride (PA)
The study concluded that all tested anhydrides were suitable for the derivatization of synthetic cathinones, with all showing a relative standard deviation (RSD) and accuracy below 20%.[1][2][3] However, based on the overall validation parameters, PFPA and HFBA were identified as the most effective choices, followed by TFA.[1][2][3] Acetic anhydride and propionic anhydride derivatives were noted for producing a high relative abundance for most of the tested drugs, while HFBA resulted in a greater number of ions and more complex fragmentation patterns.[1][2]
Quantitative Performance Data
The following tables summarize the limit of detection (LOD) and linearity data for the nine synthetic cathinones with the six different derivatizing agents as reported by Alsenedi and Morrison (2017).[3]
Table 1: Limit of Detection (LOD) in ng/mL [3]
| Derivatizing Agent | Flephedrone | Mephedrone | Pentedrone | Methedrone | Methylone | Butylone | Ethylone | Pyrovalerone | MDPV |
| PFPA | 1 | 5 | 1 | 1 | 1 | 1 | 1 | 5 | 10 |
| TFA | 5 | 10 | 5 | 5 | 5 | 5 | 5 | 10 | 25 |
| CLF2AA | 10 | 25 | 10 | 10 | 10 | 10 | 10 | 25 | 50 |
| HFBA | 1 | 5 | 1 | 1 | 1 | 1 | 1 | 5 | 10 |
| AA | 25 | 50 | 25 | 25 | 25 | 25 | 25 | 50 | 100 |
| PA | 5 | 10 | 5 | 5 | 5 | 5 | 5 | 10 | 25 |
Table 2: Linearity (R²) Values [3]
| Derivatizing Agent | Flephedrone | Mephedrone | Pentedrone | Methedrone | Methylone | Butylone | Ethylone | Pyrovalerone | MDPV |
| PFPA | 0.998 | 0.997 | 0.998 | 0.998 | 0.998 | 0.998 | 0.998 | 0.996 | 0.995 |
| TFA | 0.997 | 0.996 | 0.997 | 0.997 | 0.997 | 0.997 | 0.997 | 0.995 | 0.993 |
| CLF2AA | 0.995 | 0.993 | 0.995 | 0.995 | 0.995 | 0.995 | 0.995 | 0.992 | 0.990 |
| HFBA | 0.998 | 0.997 | 0.998 | 0.998 | 0.998 | 0.998 | 0.998 | 0.996 | 0.995 |
| AA | 0.992 | 0.990 | 0.992 | 0.992 | 0.992 | 0.992 | 0.992 | 0.988 | 0.985 |
| PA | 0.997 | 0.996 | 0.997 | 0.997 | 0.997 | 0.997 | 0.997 | 0.995 | 0.993 |
Chiral Separation of Synthetic Cathinones
Many synthetic cathinones are chiral molecules, and their enantiomers can exhibit different pharmacological and toxicological properties. Therefore, the chiral separation of these compounds is of significant interest. Indirect chiral separation can be achieved by using a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.
One such chiral derivatizing agent is (S)-(-)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC) . Studies have demonstrated the successful use of L-TPC for the enantioseparation of various synthetic cathinones.[4][5][6]
Experimental Protocols
General Acylation Derivatization Protocol
This protocol is based on the methodology described by Alsenedi and Morrison (2017).
-
Sample Preparation: Transfer a specific volume of the sample or standard solution into a reaction vial.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Add a suitable solvent (e.g., ethyl acetate).
-
Derivatization: Add the acylation agent (PFPA, TFA, CLF2AA, HFBA, AA, or PA).
-
Incubation: Vortex the mixture and incubate at the optimized temperature and time.
-
PFPA: Room Temperature for 20 minutes.
-
TFA: 40°C for 20 minutes.
-
CLF2AA & HFBA: 55°C for 25 minutes.
-
AA & PA: 70°C for 20 minutes.
-
-
Evaporation: Evaporate the mixture to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).
-
Analysis: Inject an aliquot into the GC-MS system.
Chiral Derivatization Protocol with L-TPC
This protocol is a generalized procedure based on methodologies for chiral derivatization.
-
Sample Preparation: Transfer the sample or standard solution to a reaction vial.
-
Evaporation: Evaporate the solvent to dryness.
-
Derivatization: Add a solution of L-TPC in a suitable solvent (e.g., dichloromethane).
-
Incubation: Vortex the mixture and incubate to allow for the formation of diastereomers.
-
Work-up: The reaction may be quenched, and the derivatives extracted into an organic solvent.
-
Analysis: Inject the resulting solution into the GC-MS for separation and detection of the diastereomers.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the derivatization of synthetic cathinones.
Caption: General workflow for the acylation derivatization of synthetic cathinones.
Caption: Workflow for indirect chiral separation using a chiral derivatizing agent.
Conclusion
The selection of an appropriate derivatizing agent is a critical step in the development of robust and reliable methods for the quantitative analysis of synthetic cathinones. Acylation with fluorinated anhydrides, particularly PFPA and HFBA, offers excellent sensitivity and chromatographic performance for a wide range of these compounds. For the specific need of enantiomeric separation, chiral derivatizing agents such as L-TPC provide an effective means to resolve and quantify individual enantiomers. The detailed protocols and comparative data presented in this guide are intended to assist researchers and forensic scientists in making informed decisions for their analytical needs, ultimately contributing to a more effective response to the challenges posed by the proliferation of synthetic cathinones.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) DOI:10.1039/C7AY00597K [pubs.rsc.org]
- 4. Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-l-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Matrix: A Comparative Guide to Derivatization Reagents for Enhanced LC-MS Performance
For researchers, scientists, and drug development professionals striving for optimal sensitivity and selectivity in liquid chromatography-mass spectrometry (LC-MS), chemical derivatization is a powerful strategy. This guide provides an objective comparison of various derivatization reagents, supported by experimental data, to facilitate the selection of the most appropriate agent for your analytical needs. We delve into the performance of reagents for the analysis of key compound classes, including amino acids, steroids, N-glycans, and fatty acids, and provide detailed experimental protocols for benchmark reagents.
Chemical derivatization enhances the analytical performance of molecules that exhibit poor ionization efficiency, chromatographic retention, or thermal stability. By chemically modifying the analyte, these reagents can introduce readily ionizable groups, improve chromatographic separation, and increase the sensitivity of detection. This guide will explore the performance of several popular derivatization reagents, offering a comparative analysis to inform your experimental design.
Performance Comparison of Derivatization Reagents
The choice of a derivatization reagent is critical and depends on the target analyte, the sample matrix, and the desired analytical outcome. Below, we present a summary of the performance of various reagents for different classes of compounds.
Amino Acid Analysis
Sensitive analysis of amino acids is crucial in various research fields. Derivatization is often employed to improve their detection in LC-MS.
| Reagent | Abbreviation | Target Amines | Key Advantages | Key Disadvantages | Limit of Quantitation (LoQ) |
| Dansyl Chloride | Dns-Cl | Primary & Secondary | Versatile, enhances fluorescence and ionization efficiency.[1] | Can be non-specific, reaction can be time-consuming. | ~150 fmol (average)[2] |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary | Reacts with both primary and secondary amines.[3] | Hydrolysis products may interfere with detection.[3] | ~80 fmol[2] |
| Diethyl ethoxymethylenemalonate | DEEMM | Primary & Secondary | Good LoQs and wide dynamic linear range.[2] | - | ~150 fmol (average)[2] |
| p-N,N,N-trimethylammonioanilyl N'-hydroxysuccinimidyl carbamate iodide | TAHS | Primary & Secondary | Provides very low limits of detection.[4] | Problematic chromatographic separation.[2] | ~80 fmol[2] |
| Phosphazene-based reagent | FOSF | Primary & Secondary | Comparable LoQs to TAHS.[2] | Problematic chromatographic separation.[2] | ~80 fmol[2] |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Primary & Secondary | Reacts with both primary and secondary amines, by-products do not interfere with detection. | - | Not specified |
| Urea | - | Primary & Secondary | Inexpensive, simple reaction, improves separation.[5] | Longer reaction time (4 hours).[5] | Not specified |
Vitamin D Metabolite Analysis
The analysis of vitamin D and its metabolites is challenging due to their low abundance. Derivatization significantly enhances their ionization efficiency.[6]
| Reagent | Abbreviation | Target Functional Group | Signal Enhancement Factor | Key Advantages |
| Amplifex | - | cis-diene | 14–331-fold | Optimum for profiling multiple metabolites, pre-formed positive charge enhances ESI response.[6] |
| 4-phenyl-1,2,4-triazoline-3,5-dione | PTAD | cis-diene | 3- to 295-fold (with acetylation) | Very good performance for selected metabolites.[6] |
| 2-fluoro-1-methylpyridinium-p-toluenesulfonate | FMP-TS | Hydroxyl | High | Permanent positive charge enhances response.[6] |
| Isonicotinoyl chloride | INC | Hydroxyl | High | Good performance for selected metabolites.[6] |
| 2-nitrosopyridine | PyrNO | cis-diene | - | Enables complete separation of 25(OH)D3 epimers.[7] |
N-Glycan Analysis
Derivatization is essential for N-glycan analysis by LC-MS to improve ionization efficiency and enable sensitive detection.[8][9]
| Reagent | Abbreviation | Key Advantages | Sample Preparation Time |
| RapiFluor-MS | RFMS | Highest MS signal enhancement for neutral glycans, fastest sample preparation.[8][10] | Shortest[8] |
| Permethylation | - | Significantly enhanced MS intensity and structural stability of sialylated glycans.[8][10] | 1-2 days[8] |
| 2-aminobenzamide | 2AB | Established method. | ~20 hours for digestion and purification[8] |
| Procainamide | ProA | - | ~20 hours for digestion and purification[8] |
| aminoxyTMT | - | Allows for multiplexed analysis. | ~20 hours for digestion and purification[8] |
Fatty Acid Analysis
Direct analysis of fatty acids can be challenging due to their poor ionization efficiency. Derivatization with reagents that introduce a permanent positive charge can significantly improve sensitivity.
| Reagent Class | Example Reagent | Key Advantages |
| Primary Amines | 2-dimethylaminoethylamine (DMED) | Quantitative formation of amides under mild conditions, introduces tertiary amine for charge reversal.[11] |
| Secondary Amines | - | Increase hydrophobicity and retention times.[11] |
| Hydrazines and Hydrazides | 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ) | Enhanced detection sensitivity and improved separation.[11] |
| Thiol Compounds | 4-acetoamido-7-mercapto-2,1,3-benzoxadiazole (AABD-SH) | Forms stable derivatives with short chain fatty acids at room temperature.[11] |
Experimental Workflows and Logical Relationships
The general workflow for LC-MS analysis involving derivatization is a multi-step process. The selection of a suitable derivatization reagent is a critical decision point that influences the entire analytical strategy.
Caption: General experimental workflow for LC-MS analysis with a derivatization step.
The choice of an appropriate derivatization reagent is a critical step that depends on several factors. The following decision tree illustrates a logical approach to selecting a suitable reagent.
Caption: A logical workflow for selecting an appropriate derivatization reagent for LC-MS.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful derivatization. Below are protocols for several commonly used and high-performing derivatization reagents.
Protocol 1: Dansyl Chloride Derivatization for Phenols
This protocol describes the derivatization of phenols in cellular extracts using Dansyl Chloride (Dns-Cl).[12]
Materials:
-
12C-Dansyl Chloride (20 mg/mL in Acetonitrile)
-
13C-Dansyl Chloride (20 mg/mL in Acetonitrile, for isotopic labeling)
-
250 mM Na2CO3/NaHCO3 buffer (pH 9.3)
-
Reconstitution buffer (50:50 Water:Acetonitrile, v/v)
-
250 mM NaOH solution
-
2 M Formic acid (in Acetonitrile)
Procedure:
-
Transfer 20 µL of the sample extract to a new 1.5 mL tube.
-
Add 10 μL of 250 mM Na2CO3/NaHCO3 buffer and 10 μL of reconstitution buffer to each tube.
-
Vortex each tube for 30 seconds and centrifuge for 5 seconds at 1000 g.
-
Add 20 μL of freshly prepared 12C-Dns-Cl solution to each sample. For quantitative analysis using an internal standard, a mixed Dns-Cl buffer (50:50 12C-Dns-Cl:13C-Dns-Cl) can be used.
-
Incubate each sample at 60 °C for 60 minutes.
-
Add 5 μL of 250 mM NaOH solution to quench the excess Dns-Cl and incubate at 40 °C for another 10 minutes.
-
Add 5 μL of 2 M formic acid in acetonitrile to neutralize the excess NaOH.
-
The derivatized sample is ready for LC-MS analysis.
Protocol 2: PTAD Derivatization for Vitamin D Metabolites
This protocol is for the derivatization of vitamin D metabolites using 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[6][13]
Materials:
-
PTAD solution (0.4 mg/mL in ethyl acetate)
-
Ethanol
-
Methanol:Water (90:10, v/v) with 0.1% Formic Acid
Procedure:
-
To the dried sample extract, add a 50 μL aliquot of 0.4 mg/mL PTAD in ethyl acetate.
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at 60 °C for 10 minutes.
-
To terminate the reaction, add 50 μL of ethanol to the mixture.
-
Evaporate the mixed solution to complete dryness under a stream of N2 gas.
-
Reconstitute the dry residue with methanol:water (9:1, v/v) containing 0.1% formic acid.
-
Centrifuge for 10 minutes at 10,000 x g before transferring the supernatant to an HPLC vial for LC-MS/MS analysis.
Protocol 3: RapiFluor-MS™ (RFMS) Labeling of N-Glycans
This protocol outlines the rapid labeling of N-glycans using the RapiFluor-MS™ reagent.[8]
Materials:
-
RapiFluor-MS™ Reagent solution
-
Acetonitrile
-
GlycoWorks™ SPE Elution Buffer (200 mM ammonium acetate in 5% acetonitrile)
-
Formic acid
Procedure:
-
To the deglycosylation mixture, add 12 μL of RapiFluor-MS™ Reagent solution.
-
Allow the reaction to proceed at room temperature for 5 minutes.
-
Add 358 μL of acetonitrile in preparation for HILIC solid-phase extraction (SPE).
-
Perform SPE cleanup using a GlycoWorks™ µElution Plate.
-
After loading the sample, wash the plate twice with 600 μL of 1:9:90 (v/v/v) formic acid/water/acetonitrile.
-
Elute the RFMS-labeled glycans with three 30 μL volumes of GlycoWorks™ SPE Elution Buffer.
Protocol 4: Diethyl Ethoxymethylenemalonate (DEEMM) Derivatization for Amino Compounds
This protocol describes a general procedure for the derivatization of amino compounds with DEEMM.[14][15]
Materials:
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
Hydroxylamine solution
-
0.1 M HCl in 30% methanol
Procedure:
-
Dissolve the sample in a suitable solvent.
-
Add DEEMM reagent to the sample. The reaction can be performed at room temperature or heated (e.g., 70°C for 2 hours) to ensure complete derivatization.[14]
-
Quench the reaction by adding hydroxylamine solution, which reacts with the excess DEEMM.[14]
-
The derivatized sample is then ready for LC-MS analysis. A neutral loss scan for the characteristic loss of an ethanol molecule (46 Da) is often employed for detection.[14]
Conclusion
The selection of an appropriate derivatization reagent and a validated protocol are paramount for achieving high-quality, reproducible results in LC-MS analysis. This guide provides a comparative overview of commonly used reagents for several key analyte classes, offering quantitative performance data and detailed experimental procedures to aid researchers in their method development. By carefully considering the properties of the target analyte and the analytical goals, researchers can leverage chemical derivatization to significantly enhance the performance of their LC-MS assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Direct comparison of derivatization strategies for LC-MS/MS analysis of N-glycans - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciex.com [sciex.com]
- 13. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 15. Derivatization-targeted analysis of amino compounds in plant extracts in neutral loss acquisition mode by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4-(Dimethylamino)benzohydrazide in the Synthesis of Bioactive Hydrazones
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Performance of 4-(Dimethylamino)benzohydrazide Against Alternative Benzohydrazides in the Synthesis of Antimicrobial Agents.
This guide provides a comparative assessment of this compound as a precursor in the synthesis of hydrazone derivatives, a class of compounds recognized for their significant therapeutic potential. The performance of this compound is evaluated against other commonly used benzohydrazides, with a focus on synthesis efficiency and the antimicrobial efficacy of the resulting hydrazone products. This objective analysis is supported by experimental data from peer-reviewed literature to aid researchers in the selection of appropriate building blocks for drug discovery and development.
Introduction to Benzohydrazides in Medicinal Chemistry
Benzohydrazides are a versatile class of organic compounds that serve as crucial synthons for a wide array of heterocyclic compounds, most notably hydrazones. Hydrazones, characterized by the azomethine group (–NHN=CH–), have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The biological activity of these molecules can be fine-tuned by the nature of the substituents on both the benzohydrazide and the aldehyde or ketone reactants.
This compound, with its electron-donating dimethylamino group at the para position of the benzene ring, is a frequently employed reagent in the synthesis of hydrazone libraries for biological screening. This guide examines its utility in comparison to other substituted and unsubstituted benzohydrazides.
Comparative Performance in Hydrazone Synthesis
The efficiency of hydrazone synthesis is a critical factor in the drug discovery process. The yield of the condensation reaction between a hydrazide and an aldehyde or ketone is influenced by various factors, including the electronic properties of the substituents on the aromatic rings.
While a direct, side-by-side comparative study of percentage yields for a range of hydrazones synthesized from different benzohydrazides under identical conditions is not extensively documented in a single report, individual studies provide valuable data points. For instance, the synthesis of N′-(4-(dimethylamino)benzylidene)-4-(tert-butyl)benzohydrazide, which utilizes a substituted benzaldehyde, has been reported with a high yield of 85%.[1] In another example, the synthesis of 4-Chloro-N′-[(Z)-4-(dimethylamino)benzylidene]benzohydrazide was achieved with a yield of 64%.[2] For the unsubstituted N'-benzylidenebenzohydrazide, a synthesis protocol is available, although the yield is not explicitly stated in the provided abstract.[3] The electron-donating nature of the dimethylamino group on the benzohydrazide moiety can influence the nucleophilicity of the terminal nitrogen atom, potentially affecting reaction rates and yields.
Table 1: Reported Yields for the Synthesis of Various Benzohydrazone Derivatives
| Hydrazide Precursor | Aldehyde/Ketone Reactant | Resulting Hydrazone | Reported Yield (%) |
| 4-(tert-butyl)benzohydrazide | 4-(dimethylamino)benzaldehyde | N′-(4-(dimethylamino)benzylidene)-4-(tert-butyl)benzohydrazide | 85[1] |
| 4-chlorobenzohydrazide | 4-(dimethylamino)benzaldehyde | 4-Chloro-N′-[(Z)-4-(dimethylamino)benzylidene]benzohydrazide | 64[2] |
| Benzohydrazide | Benzaldehyde | N'-benzylidenebenzohydrazide | Not explicitly stated[3] |
Cross-Validation of Antimicrobial Activity
The ultimate goal of synthesizing novel hydrazones is often the discovery of potent bioactive agents. The substituents on the benzohydrazide backbone play a crucial role in modulating the antimicrobial activity of the resulting hydrazone. The electron-donating dimethylamino group in this compound can significantly impact the electronic distribution of the entire molecule, thereby influencing its interaction with biological targets.
A series of hydrazone compounds derived from the condensation of 4-dimethylaminobenzohydrazide with various aldehydes have been synthesized and evaluated for their antibacterial and antifungal activities.[4][5] For instance, one study indicated that a hydrazone synthesized from 4-dimethylaminobenzohydrazide and 2-chloro-5-nitrobenzaldehyde was an effective antibacterial agent.[4][5]
To provide a comparative perspective, the antimicrobial activities of hydrazones derived from different benzohydrazides are presented below. It is important to note that direct comparisons are challenging due to variations in the aldehyde/ketone moiety and the specific microbial strains tested in different studies.
Table 2: Comparative Antimicrobial Activity (MIC) of Benzohydrazone Derivatives
| Hydrazone Derivative | Bacterial/Fungal Strain | Minimum Inhibitory Concentration (MIC) |
| N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives | S. aureus | 5.88 µM (for compound 4h)[4] |
| E. faecalis | 16.68 µM (for compound 4j)[4] | |
| C. albicans | 23.30 µM (for compound 4i)[4] | |
| N′-[4-[(substituted imino)methyl]benzylidene]-substituted benzohydrazides | S. aureus | pMICam = 1.51 (most potent)[6] |
| B. subtilis | pMICam = 1.51 (most potent)[6] | |
| E. coli | pMICam = 1.51 (most potent)[6] | |
| C. albicans | pMICam = 1.51 (most potent)[6] | |
| A. niger | pMICam = 1.51 (most potent)[6] | |
| N'-[4-(dimethylamino)benzylidene]-2-hydroxy-3-methylbenzohydrazide | Bacillus subtilis | Data not quantified in abstract[7][8] |
| Escherichia coli | Data not quantified in abstract[7][8] | |
| Staphylococcus aureus | Data not quantified in abstract[7][8] |
Experimental Protocols
General Procedure for the Synthesis of Hydrazones
The synthesis of hydrazones from this compound and other benzohydrazides generally follows a straightforward condensation reaction.
Protocol for Synthesis of 4-Chloro-N′-[(Z)-4-(dimethylamino)benzylidene]benzohydrazide: [2]
-
Dissolve 4-chlorobenzohydrazide (0.01 mol) and 4-(dimethylamino)benzaldehyde (0.01 mol) in ethanol (30 ml).
-
Add 3 drops of concentrated H₂SO₄ as a catalyst.
-
The reaction mixture can be refluxed or stirred at room temperature, with progress monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.
-
The crude product is washed with water and can be purified by recrystallization from a suitable solvent like ethanol.
Protocol for Antibacterial Activity Screening (Agar Well Diffusion Method)
-
Prepare a standardized inoculum of the test bacteria.
-
Spread the bacterial inoculum evenly onto the surface of a Mueller-Hinton agar plate.
-
Create wells of a specific diameter in the agar plate.
-
Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Measure the diameter of the zone of inhibition around each well.
Mechanism of Action: Inhibition of DNA Gyrase
Several studies suggest that the antibacterial action of hydrazone derivatives may stem from their ability to inhibit essential bacterial enzymes. One of the primary targets identified for some classes of antibacterial agents is DNA gyrase.[9][10] DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair.[11] Its inhibition leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death.
The proposed mechanism involves the binding of the hydrazone molecule to the ATP-binding site of the GyrB subunit of DNA gyrase.[11] This competitive inhibition prevents the hydrolysis of ATP, which is necessary for the enzyme's supercoiling activity.[11] The structural features of the hydrazone, including the nature and position of substituents on the aromatic rings, are critical for its binding affinity to the enzyme. The electron-donating dimethylamino group of this compound can influence the overall electronic properties of the resulting hydrazone, which in turn may affect its interaction with the amino acid residues in the active site of DNA gyrase.
Conclusion
This compound serves as a valuable and efficient precursor for the synthesis of a diverse range of hydrazone derivatives with promising antimicrobial activities. The presence of the electron-donating dimethylamino group can influence both the synthetic yield and the biological potency of the resulting compounds. While direct comparative data is somewhat fragmented across the literature, the available evidence suggests that hydrazones derived from this compound exhibit significant antibacterial and antifungal properties. Further head-to-head comparative studies under standardized conditions would be beneficial to definitively establish its superiority over other benzohydrazide analogs for specific therapeutic applications. The likely mechanism of action through the inhibition of DNA gyrase presents a compelling avenue for the rational design of novel antibacterial agents based on this scaffold.
References
- 1. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-N′-[(Z)-4-(dimethylamino)benzylidene]benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N′-[4-(Dimethylamino)benzylidene]benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structures, and Antibacterial Activities of Hydrazone Compounds Derived from 4-Dimethylaminobenzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N′-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives | PLOS One [journals.plos.org]
- 10. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Benzopyrone-Based Candidates as Potential Antimicrobial and Photochemotherapeutic Agents through Inhibition of DNA Gyrase Enzyme B: Design, Synthesis, In Vitro and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Versatility of Benzohydrazide Derivatives: A Comparative Guide
Researchers, scientists, and drug development professionals are increasingly turning to benzohydrazide derivatives for a wide array of analytical applications. These compounds, characterized by their unique structural features, offer significant potential in the development of sensitive and selective analytical methods, particularly as chemosensors for metal ions and as potent biological agents.
This guide provides a comprehensive literature review of the applications of benzohydrazide derivatives in analytical chemistry. It objectively compares their performance with alternative methods, supported by experimental data, and offers detailed protocols for key experiments.
Performance in Metal Ion Detection
Benzohydrazide derivatives, particularly their Schiff base forms (hydrazones), have demonstrated exceptional capabilities as fluorescent and colorimetric chemosensors for the detection of various metal ions. Their efficacy is rooted in mechanisms such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and fluorescence quenching. Upon complexation with a specific metal ion, the fluorophore's emission properties are altered, leading to a detectable signal.
Below is a summary of the analytical performance of several benzohydrazide-based sensors for different metal ions.
| Derivative/Sensor | Target Ion | Detection Limit (LOD) | Linear Range | Technique | Reference |
| (E)-N'-((8-hydroxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)benzohydrazide | Al³⁺ | 0.193 µM | - | Fluorescence | [1] |
| Thiophene-2-carboxylic acid hydrazide Schiff base (THN) | Al³⁺ | 1.35 x 10⁻⁹ M | - | Fluorescence | [2] |
| o-vanillin-p-aminoacetophenone Schiff base (L) | Al³⁺ | 1.98 x 10⁻⁸ M | - | Fluorescence | [3] |
| Salicylaldehyde-p-aminoacetophenone Schiff base (S) | Al³⁺ | 4.79 x 10⁻⁸ M | - | Fluorescence | [3] |
| Hydrazide Schiff base with triphenylphosphonium units (ER) | Al³⁺ | 0.129 µM | - | Fluorescence | [4] |
| Phenylthiadiazole-based Schiff base | Al³⁺ | 2.22 x 10⁻⁶ M | - | Fluorescence | [5] |
| 5-bromo-2-hydroxy-N'-[(1E)-1-(thiophen-2-yl)ethylidene]benzohydrazide | Cu²⁺ | - | - | Colorimetric | [6] |
| 3-hydroxy-5-nitrobenzaldehyde-4-hydroxybenzoylhydrazone (3-HNHBH) | Cu²⁺ | 0.34 µg L⁻¹ | - | Colorimetric | [7] |
| 1,3-dimethyl benzotriazolium iodide stabilized AgNPs | Cu²⁺ | - | 20-100 nM | Colorimetric | [8] |
| Hydrazone-based colorimetric chemosensor | Cu²⁺ | 10.0 µM (naked-eye) | - | Colorimetric | [9] |
| Tricyanofuranhydrazone-based chemosensor (TCFH) | Cu²⁺ | ppm range | - | Colorimetric | [10] |
| 5-bromo-2-hydroxy-N'-[(1E)-1-(thiophen-2-yl)ethylidene]benzohydrazide | Fe³⁺ | - | - | Fluorescence | [6] |
| (E)-N'-((2-hydroxynaphthalen-3-yl)methylene)benzohydrazide | Fe³⁺ | 1.0 x 10⁻⁹ M | 5.0 x 10⁻⁹ - 1.0 x 10⁻² M | Potentiometric | [11] |
| (Z)-2-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)hydrazine-1-carbothioamide (CEHC) | Fe³⁺ | 0.76 µM | 2.50–150 μM | Fluorescence | [12] |
| N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide (P4) | Cd²⁺ | 3.14 µM | - | UV-Visible | [8] |
| N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide (P4) | Ni²⁺ | 0.92 µM | - | UV-Visible | [8] |
| Phenylthiadiazole-based Schiff base | Zn²⁺ | 1.62 x 10⁻⁵ M | - | Fluorescence | [5] |
Biological Activity: Antimicrobial and Urease Inhibition
Beyond metal ion sensing, benzohydrazide derivatives have shown significant promise as antimicrobial agents and enzyme inhibitors. Their mechanism of action often involves interfering with essential cellular processes in microorganisms.
Antimicrobial Activity
Numerous studies have demonstrated the efficacy of benzohydrazide Schiff bases against a range of bacterial and fungal strains. The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).
| Derivative | Target Organism | MIC (µg/mL) | Reference |
| Ethylparaben hydrazide-hydrazone derivative (3g) | Staphylococcus aureus (ATCC 29213) | 2 | [13] |
| Nitrofurazone analogue (28, 29, 32-43, 45-48) | Staphylococcus spp. (ATCC) | 0.002–7.81 | [10] |
| Nitrofurazone analogue (28, 29, 32-43, 45-48) | Bacillus spp. (ATCC) | 0.002–7.81 | [10] |
Urease Inhibition
Benzohydrazide derivatives have also been identified as potent inhibitors of urease, an enzyme implicated in various pathologies, including those caused by Helicobacter pylori. The inhibitory activity is quantified by the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Derivative | IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) | Reference |
| N'-(anthracen-9-ylmethylene)-4-(tert-butyl)benzohydrazide (6) | 13.33 ± 0.58 | 21.14 ± 0.425 | [14] |
| N'-(3,4-dimethoxybenzylidene)-4-(tert-butyl)benzohydrazide (25) | 13.42 ± 0.33 | 21.14 ± 0.425 | [14] |
| Carbazole-based acetyl benzohydrazide (3) | 4.90 ± 0.041 | 21.41 ± 0.023 | [15] |
| Carbazole-based acetyl benzohydrazide (9) | 7.68 ± 0.041 | 21.41 ± 0.023 | [15] |
| Quinazolinone derivative with acyl hydrazone skeleton (3a) | 1.86 ± 0.07 µg mL⁻¹ | - | [16] |
Experimental Protocols
Synthesis of Benzohydrazide Schiff Base Derivatives
A general and widely used method for the synthesis of benzohydrazide Schiff bases involves a two-step process:
-
Synthesis of Benzohydrazide: This is typically achieved by refluxing a corresponding methyl benzoate with hydrazine hydrate in a suitable solvent like ethanol.
-
Formation of Schiff Base: The synthesized benzohydrazide is then condensed with a substituted aldehyde or ketone in the presence of a catalytic amount of acid (e.g., glacial acetic acid) in a solvent such as ethanol. The reaction mixture is usually refluxed for several hours. The resulting Schiff base often precipitates upon cooling and can be purified by recrystallization.
Detailed Protocol for a Representative Synthesis:
-
Synthesis of N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene] benzohydrazide:
-
Dissolve benzohydrazide (0.02 mol, 2.72 g) in 30 mL of ethanol in a 500 mL round-bottomed flask.
-
Gradually add a solution of 2-hydroxy-3-methoxy benzaldehyde (0.02 mol, 3.04 g) in 10 mL of ethanol.
-
Reflux the mixture for 5 hours.
-
Cool the reaction mixture and collect the precipitate by filtration.
-
Recrystallize the product from ethanol to obtain the pure Schiff base.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Compound Stock Solution: Dissolve the benzohydrazide derivative in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a known concentration.
-
Preparation of Microbial Inoculum: Culture the test microorganism in an appropriate broth medium overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth medium.
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]
Visualizing a Sensing Mechanism and an Experimental Workflow
The following diagrams, generated using the DOT language, illustrate a typical fluorescence sensing mechanism and a general workflow for antimicrobial screening.
Caption: CHEF mechanism for Al³⁺ detection.
Caption: Workflow for antimicrobial screening.
References
- 1. A new multifunctional Schiff base as a fluorescence sensor for Al3+ and a colorimetric sensor for CN− in aqueous media: an application to bioimaging - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. A highly sensitive and selective fluorescent sensor for Al3+ ions based on thiophene-2-carboxylic acid hydrazide Schiff base - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Hydrazide Schiff base Compound Containing Triphenylphosphonium Units for Fluorescence Sensing of Al3+ and its real Sample Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylthiadiazole-Based Schiff Base Fluorescent Chemosensor for the Detection of Al3+ and Zn2+ Ions [mdpi.com]
- 6. Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(iii) and a colorimetric sensor for copper(ii) with antimicrobial, DFT and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A selective detection approach for copper(ii) ions using a hydrazone-based colorimetric sensor: spectroscopic and DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. analchemres.org [analchemres.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors | MDPI [mdpi.com]
- 14. acgpubs.org [acgpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Impact of Chemical Derivatization on the Accuracy and Precision of Analytical Methods
A comparative guide for researchers, scientists, and drug development professionals.
In the realm of analytical chemistry, the pursuit of accurate and precise quantification of target analytes is paramount. For many molecules, particularly those with low volatility, poor ionization efficiency, or a lack of a suitable chromophore, direct analysis can be challenging. Chemical derivatization—the process of chemically modifying an analyte to enhance its detectability and/or separability—presents a powerful strategy to overcome these limitations. This guide provides a comparative overview of the impact of chemical derivatization on the accuracy and precision of analytical methods, supported by experimental data for key biomolecules.
Enhancing Analytical Performance Through Derivatization
Chemical derivatization can significantly improve the performance of analytical methods, most notably in chromatography. The primary goals of derivatization are to:
-
Increase Volatility: For gas chromatography (GC), derivatization can make non-volatile analytes, such as amino acids and fatty acids, suitable for analysis by converting polar functional groups into less polar, more volatile derivatives.
-
Improve Chromatographic Separation: By altering the chemical properties of an analyte, derivatization can lead to better peak shapes and resolution in both GC and liquid chromatography (LC).
-
Enhance Detector Response: Derivatization can introduce a "tag" to the analyte that is highly responsive to a specific detector, thereby increasing sensitivity. For instance, introducing a fluorophore allows for highly sensitive fluorescence detection.[1]
-
Improve Ionization Efficiency: In mass spectrometry (MS), derivatization can improve the ionization of analytes, leading to stronger signals and lower detection limits.[2][3]
-
Increase Analyte Stability: Derivatization can protect unstable analytes from degradation during sample preparation and analysis.[4]
The decision to employ chemical derivatization depends on the analyte, the sample matrix, and the analytical instrumentation available. While it introduces an additional step to the workflow, the benefits in terms of accuracy and precision often outweigh this consideration.
Comparative Analysis of Derivatization Methods
To illustrate the impact of chemical derivatization, this guide presents a comparison of analytical methods for three major classes of biomolecules: fatty acids, amino acids, and steroids.
Fatty Acid Analysis: GC-FID and GC-MS
Gas chromatography is a cornerstone technique for the analysis of fatty acids. However, their inherent polarity and low volatility necessitate a derivatization step, typically esterification to fatty acid methyl esters (FAMEs). A common and effective method for this is the use of boron trifluoride-methanol (BF3-methanol).
Table 1: Comparison of Accuracy and Precision for Fatty Acid Analysis (as FAMEs) by GC
| Analyte | Method | Accuracy (Recovery %) | Precision (RSD %) |
| Fatty Acids | GC-FID with BF3-methanol derivatization | 98.5 - 101.2% | Repeatability: 0.89 - 2.34% Reproducibility: 1.46 - 3.72% |
| Fatty Acids | GC-MS with PFB-Br derivatization | Derivatization Efficiency: 80 - 85% | Intra-day: <10% Inter-day: <15% |
Data summarized from representative studies.[5][6]
The data indicates that derivatization of fatty acids for GC analysis yields high accuracy, with recovery values close to 100%, and excellent precision, with low relative standard deviations (RSD). The use of internal standards during the analysis further enhances the accuracy by correcting for any variability during sample preparation and injection.[5]
Amino Acid Analysis: GC-MS
Similar to fatty acids, amino acids are polar and non-volatile, making derivatization essential for their analysis by GC. Various reagents can be used, including silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and acylating agents like trifluoroacetic anhydride (TFAA).
Table 2: Comparison of Precision for Amino Acid Analysis by GC-MS with Different Derivatization Reagents
| Derivatization Method | Analyte | Precision (RSD %) |
| Silylation (MSTFA) | L-Alanine, L-Leucine, L-Lysine | Not specified, but described as enhancing detectability |
| Acylation (TFAA) & Esterification | Various Amino Acids | 0.49 - 11.10% (in urine) 0.70 - 3.87% (in serum) |
| Two-step (TMS-TFA) | Various Amino Acids | Correlation Coefficient (r): 0.938 - 0.999 |
Data summarized from representative studies.[7][8][9]
The precision of amino acid analysis by GC-MS is highly dependent on the derivatization method and the sample matrix. While silylation is a common technique, acylation methods have been shown to provide good reproducibility.[7][8] A two-step derivatization can also yield excellent linearity, as indicated by the high correlation coefficients.[9]
Steroid Analysis: LC-MS/MS
The analysis of steroids by liquid chromatography-tandem mass spectrometry (LC-MS/MS) often benefits from derivatization to improve ionization efficiency and, consequently, sensitivity. However, with advancements in MS instrumentation, non-derivatized methods are also viable.
Table 3: Comparison of Derivatized vs. Non-Derivatized LC-MS/MS for Steroid Analysis
| Method | Analyte | Accuracy (Recovery %) | Precision (Intra-assay RSD %) | Precision (Inter-assay RSD %) | Lower Limit of Quantification (LLOQ) |
| With Dansyl Chloride Derivatization | Estrogens, Bisphenols, etc. | Not explicitly stated | Not explicitly stated | Not explicitly stated | 4 - 125 pg/mL |
| Without Derivatization | Estrogens, Aldosterone, etc. | Not explicitly stated | Not explicitly stated | Not explicitly stated | 2 - 63 pg/mL |
| With Isonicotinoyl Chloride Derivatization | 12 Steroid Hormones | 86.4 - 115.0% | 5.3 - 12.8% | 5.3 - 12.8% | 0.005 - 1 ng/mL |
Data summarized from representative studies.[10][11]
For steroid analysis, both derivatized and non-derivatized LC-MS/MS methods can provide high sensitivity, with LLOQs in the picogram per milliliter range.[10] A study using isonicotinoyl chloride derivatization demonstrated excellent accuracy, with recovery values between 86.4% and 115.0%, and good precision.[11] The choice between a derivatized and non-derivatized method will depend on the specific steroids of interest and the required sensitivity.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative experimental protocols for the derivatization of fatty acids and amino acids.
Protocol 1: Fatty Acid Methylation using Boron Trifluoride-Methanol (BF3-Methanol) for GC Analysis
This protocol outlines the conversion of fatty acids to their methyl esters (FAMEs).
-
Sample Preparation: Weigh approximately 50 mg of the lipid sample into a reaction vial.
-
Saponification: Add 1 mL of 0.5 M methanolic NaOH. Heat the mixture at 100°C for 5-10 minutes until the fat globules disappear.
-
Esterification: Add 2 mL of 14% BF3-methanol solution to the cooled mixture. Heat at 100°C for 2 minutes.
-
Extraction: Add 1 mL of hexane to the reaction mixture and boil for 1 minute. After cooling, add a saturated NaCl solution to separate the layers.
-
Analysis: Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
This protocol is based on established methods for FAMEs preparation.[12][13]
Protocol 2: Derivatization of Amino Acids using Trifluoroacetic Anhydride (TFAA) for GC-MS Analysis
This protocol describes the acylation of amino acids.
-
Sample Preparation: Place 50 µg of the amino acid sample in a reaction vial.
-
Solvent Addition: Dissolve the sample in 0.5 mL of a suitable solvent (e.g., benzene).
-
Reagent Addition: Add 0.1 mL of 0.05 M trimethylamine (as an acid scavenger) followed by 10 µL of TFAA.
-
Reaction: Cap the vial and heat at 50°C for 15 minutes.
-
Quenching: Cool the mixture and add 1 mL of 5% aqueous ammonia to stop the reaction.
-
Extraction: Extract the derivatized amino acids with a suitable organic solvent for GC-MS analysis.
This protocol is based on a typical procedure for acylation with perfluoroacid anhydrides.[14]
Visualizing the Workflow
To provide a clear understanding of the analytical process, the following diagrams illustrate a general workflow for methods involving chemical derivatization.
Caption: General experimental workflow for analytical methods using chemical derivatization.
Caption: Logical relationship showing how chemical derivatization improves analytical outcomes.
Conclusion
Chemical derivatization is a versatile and powerful tool in the analytical chemist's arsenal. By carefully selecting the appropriate derivatization strategy, researchers can significantly enhance the accuracy, precision, and sensitivity of their analytical methods. The experimental data presented in this guide for fatty acids, amino acids, and steroids demonstrate the tangible benefits of this approach. While derivatization adds a step to the analytical workflow, the resulting improvements in data quality often justify its application, particularly for challenging analytes in complex matrices. As analytical instrumentation continues to evolve, the synergistic use of advanced separation techniques, sensitive detectors, and optimized derivatization protocols will continue to push the boundaries of quantitative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 7. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Derivatized versus non-derivatized LC-MS/MS techniques for the analysis of estrogens and estrogen-like endocrine disruptors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. repository.seafdec.org [repository.seafdec.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to Acylation Reagents for Gas Chromatography-Mass Spectrometry
For researchers, scientists, and drug development professionals utilizing gas chromatography-mass spectrometry (GC-MS), the analysis of polar, non-volatile compounds presents a significant challenge. Derivatization through acylation is a robust chemical modification technique that enhances the volatility and thermal stability of analytes containing active hydrogens, such as those in hydroxyl, amino, and thiol groups. This guide provides a comparative study of common acylation reagents, supported by experimental data, to facilitate the selection of an optimal derivatization strategy for your analytical needs.
Introduction to Acylation in GC-MS
Acylation involves the introduction of an acyl group (R-C=O) into a molecule, typically by replacing an active hydrogen. This process converts polar functional groups into less polar esters, thioesters, or amides, which are more amenable to GC analysis. The benefits of acylation include improved chromatographic peak shape, enhanced resolution, and increased sensitivity.[1] Furthermore, the resulting derivatives often produce characteristic mass spectra that can aid in structural elucidation.[2]
The most commonly employed acylation reagents in GC-MS can be broadly categorized into perfluorinated acid anhydrides, such as Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFAA), and N-methyl-bis(trifluoroacetamide) (MBTFA).[2] Each of these reagents offers distinct advantages and is suited for different applications.
Comparative Performance of Acylation Reagents
The selection of an appropriate acylation reagent is contingent upon the specific analyte, the sample matrix, and the desired analytical outcome. Key performance indicators include derivatization efficiency, reaction time, and the stability of the resulting derivative.
Perfluorinated Acid Anhydrides: TFAA, PFPA, and HFAA
These reagents react readily with alcohols, phenols, and amines to form stable and volatile derivatives.[2] They are particularly useful for enhancing the detectability of compounds using an electron capture detector (ECD).[3] However, a notable drawback of these reagents is the formation of acidic byproducts, which may need to be removed prior to GC analysis to prevent column degradation.[1][3]
A comparative study on the derivatization of amphetamine-related drugs provides valuable insights into the relative performance of these reagents. In this study, TFAA, PFPA, and HFAA were compared for the analysis of ten amphetamines and cathinones in oral fluid. Based on the sensitivity of the analysis, PFPA was identified as the most effective derivatizing agent for these target compounds.
| Parameter | Trifluoroacetic Anhydride (TFAA) | Pentafluoropropionic Anhydride (PFPA) | Heptafluorobutyric Anhydride (HFAA) |
| Target Analytes | Amphetamines, Cathinones | Amphetamines, Cathinones | Amphetamines, Cathinones |
| Relative Sensitivity | Good | Best | Good |
| Reaction Conditions | 70°C for 30 minutes | 70°C for 30 minutes | 70°C for 30 minutes |
| Key Advantage | Most volatile of the fluorinated anhydrides | Superior sensitivity for amphetamines | Good for trace analysis with ECD |
| Key Disadvantage | Acidic byproducts | Acidic byproducts | Acidic byproducts |
Note: The above data is based on a comparative study on amphetamine-related drugs. Performance may vary for other classes of compounds.
N-Methyl-bis(trifluoroacetamide) (MBTFA)
MBTFA is another powerful trifluoroacetylating agent that reacts with primary and secondary amines, hydroxyl, and thiol groups under mild, non-acidic conditions.[2] A significant advantage of MBTFA is that its principal byproduct, N-methyltrifluoroacetamide, is volatile and stable, and typically does not interfere with the chromatography.[3] Amines are generally derivatized at room temperature in approximately 30 minutes, while hydroxyl groups may require heating at 60-100°C for 15-30 minutes for the reaction to complete.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful derivatization. Below are representative protocols for acylation using perfluorinated acid anhydrides and MBTFA.
Protocol 1: Acylation of Amphetamine-Related Drugs with PFPA
This protocol is adapted from a comparative study for the analysis of amphetamines and cathinones in oral fluid.
1. Sample Preparation:
-
To 0.5 mL of oral fluid, add internal standards.
-
Add NaOH (0.1 N) to basify the sample.
-
Extract the analytes with ethyl acetate.
2. Derivatization:
-
Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of PFPA.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
3. Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Protocol 2: General Protocol for Acylation with MBTFA
This is a general procedure for the derivatization of compounds containing amine or hydroxyl groups.[2]
1. Sample Preparation:
-
Place 1-10 mg of the sample in a reaction vial.
-
If the sample is not readily soluble in MBTFA, add 0.5-1.0 mL of a suitable solvent such as DMF, THF, or acetonitrile.
2. Derivatization:
-
Add 100-200 µL of MBTFA to the sample.
-
For amines, allow the reaction to proceed at room temperature for approximately 30 minutes.[2]
-
For hydroxyl groups, heat the reaction mixture at 60-100°C for 15-30 minutes. Highly hindered compounds may require longer reaction times and higher temperatures.[2]
3. Analysis:
-
After the reaction is complete, an appropriate-sized sample can be directly injected into the GC-MS.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for method implementation.
Caption: General workflow for GC-MS analysis with acylation derivatization.
Logical Relationships in Reagent Selection
The choice of an acylation reagent is a critical decision that impacts the entire analytical method.
References
Safety Operating Guide
Safe Disposal of 4-(Dimethylamino)benzohydrazide: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(Dimethylamino)benzohydrazide, ensuring compliance and minimizing risk.
I. Hazard Profile and Safety Data
This compound presents several hazards that must be understood before handling and disposal. It is harmful if swallowed, causes skin and eye irritation, may provoke an allergic skin reaction, and is a suspected carcinogen.[1] Adherence to safety protocols is paramount.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction.[1] |
| Carcinogenicity | Suspected of causing cancer.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] |
II. Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In cases of dust generation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant. Do not dispose of this chemical down the drain or in regular trash.
-
Containerization:
-
Ensure the original container is securely sealed.
-
If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container. The label should clearly state "Hazardous Waste" and "this compound."
-
-
Waste Segregation:
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep it segregated from incompatible materials, such as strong oxidizing agents.[2]
-
-
Spill Management:
-
In the event of a spill, avoid generating dust.[2]
-
For dry spills, carefully sweep or scoop the material into a suitable container for disposal.[2]
-
For wet spills, absorb the material with an inert substance (e.g., vermiculite, sand, or earth) and place it in a sealed container.
-
Thoroughly clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[2]
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Follow all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.
-
IV. Emergency Procedures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
V. Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 4-(Dimethylamino)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of 4-(Dimethylamino)benzohydrazide (CAS No. 19353-92-5). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, is suspected of causing cancer, and may cause respiratory irritation.[1][2][3]
Table 1: Hazard Classifications
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Skin Sensitization | Category 1 |
| Carcinogenicity | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against dust particles and splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1] | Prevents skin contact and potential sensitization. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[1] | Required when engineering controls are insufficient to control airborne dust. |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes.[4] | Minimizes skin exposure. |
Safe Handling and Operational Plan
2.1. Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1]
-
Ensure safety showers and eyewash stations are readily accessible.[1]
2.2. Procedural Steps for Handling
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Have all required equipment and reagents ready to minimize the duration of handling.
-
Weighing :
-
Handle the solid compound carefully to avoid generating dust.[5]
-
Use a balance with a draft shield or conduct weighing within a fume hood.
-
Clean any spills immediately using a wet paper towel to avoid dust dispersal.
-
-
Solution Preparation :
-
Add the solid this compound to the solvent slowly.
-
If the process is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all surfaces and equipment used.
-
Disposal Plan
Contaminated materials and unused this compound must be disposed of as hazardous waste.
3.1. Waste Segregation and Storage
-
Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.
-
Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1]
3.2. Disposal Procedure
-
Dispose of the chemical waste through a licensed professional waste disposal service.[5]
-
Do not dispose of this chemical down the drain or in regular trash.
-
For empty containers, the first rinse should be collected as hazardous waste.[6] For highly toxic substances, the first three rinses must be collected.[6]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. capotchem.cn [capotchem.cn]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
